Product packaging for 1,3-Dichloro-4-fluorobenzene(Cat. No.:CAS No. 1435-48-9)

1,3-Dichloro-4-fluorobenzene

Cat. No.: B072064
CAS No.: 1435-48-9
M. Wt: 164.99 g/mol
InChI Key: BDJZCCWUSOZUQG-UHFFFAOYSA-N
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Description

1,3-Dichloro-4-fluorobenzene is a versatile and valuable halogenated aromatic building block extensively employed in advanced chemical synthesis and research. Its primary research value lies in its application as a key intermediate in the development of active pharmaceutical ingredients (APIs), agrochemicals, and functional materials. The strategic placement of two chlorine atoms and one fluorine atom on the benzene ring creates distinct regions of reactivity, allowing for sequential and selective functionalization via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi, and Buchwald-Hartwig amination). The electron-withdrawing nature of the halogens also makes it a useful substrate for nucleophilic aromatic substitution, where the fluorine atom, being the most labile, can be selectively displaced. Researchers utilize this compound to construct complex molecular architectures, particularly in medicinal chemistry for creating compound libraries and in material science for synthesizing monomers for polymers and liquid crystals. Its mechanism of action in final applications is indirect, as its structure is incorporated into larger molecules to influence their electronic properties, bioavailability, and binding affinity. This reagent is essential for exploring structure-activity relationships (SAR) and for the scalable synthesis of novel compounds with potential biological or material-specific activity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3Cl2F B072064 1,3-Dichloro-4-fluorobenzene CAS No. 1435-48-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloro-1-fluorobenzene
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InChI

InChI=1S/C6H3Cl2F/c7-4-1-2-6(9)5(8)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BDJZCCWUSOZUQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2F
Source PubChem
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DSSTOX Substance ID

DTXSID30162443
Record name Benzene, 2,4-dichloro-1-fluoro-
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Molecular Weight

164.99 g/mol
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CAS No.

1435-48-9
Record name 2,4-Dichlorofluorobenzene
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Record name Benzene, 2,4-dichloro-1-fluoro-
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Record name Benzene, 2,4-dichloro-1-fluoro-
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Record name 1,3-dichloro-4-fluorobenzene
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Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dichloro-1-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4-Dichloro-1-fluorobenzene is a halogenated aromatic compound that serves as a crucial intermediate in the synthesis of a wide array of chemical products. Its strategic placement of chlorine and fluorine atoms on the benzene ring imparts unique reactivity, making it a valuable building block in the pharmaceutical, agrochemical, and materials science industries.[1][2] This technical guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety protocols, tailored for researchers, scientists, and professionals in drug development.

Nomenclature and Chemical Identifiers

While sometimes referred to as 1,3-dichloro-4-fluorobenzene, the systematic IUPAC name for this compound is 2,4-dichloro-1-fluorobenzene .[3][4][5] This nomenclature prioritizes the substituents alphabetically (chloro, fluoro) and assigns the lowest possible locants to the substituents on the benzene ring.

Table 1: Chemical Identifiers for 2,4-Dichloro-1-fluorobenzene

IdentifierValue
IUPAC Name 2,4-dichloro-1-fluorobenzene
CAS Number 1435-48-9[1][4]
Molecular Formula C₆H₃Cl₂F[3][4]
Molecular Weight 164.99 g/mol [4]
InChI Key BDJZCCWUSOZUQG-UHFFFAOYSA-N[3][4]
SMILES FC1=CC=C(Cl)C=C1Cl[3]

Physicochemical Properties

2,4-Dichloro-1-fluorobenzene is a clear, colorless to pale yellow liquid at room temperature.[3] Its key physical and chemical properties are summarized below.

Table 2: Physicochemical Data for 2,4-Dichloro-1-fluorobenzene

PropertyValue
Appearance Clear colorless to pale yellow liquid[3]
Boiling Point 172-174 °C[1]
Density 1.409 g/mL at 25 °C[1]
Refractive Index (n²⁰/D) 1.5240-1.5260[3]
Solubility Insoluble in water; soluble in organic solvents like ethanol and ether.[2]

Synthesis and Manufacturing

The industrial synthesis of 2,4-dichloro-1-fluorobenzene can be achieved through various pathways. A common method involves the nitration and subsequent fluorination of a mixture of o-dichlorobenzene and p-dichlorobenzene, followed by chlorination to yield the final product.[6] Another approach is the diazotization of 2,4-dichloroaniline, followed by a Schiemann reaction.

Experimental Protocol: Synthesis via Diazotization of 2,4-Dichloroaniline (Schiemann Reaction)

This protocol is a generalized adaptation of the Balz-Schiemann reaction, a standard method for introducing fluorine into an aromatic ring.

  • Diazotization: 2,4-dichloroaniline is dissolved in a cold aqueous solution of a non-nucleophilic acid, such as hydrochloric acid. The solution is maintained at a low temperature (0-5 °C) using an ice bath.

  • An aqueous solution of sodium nitrite is added dropwise to the aniline solution while stirring vigorously. The temperature must be strictly controlled to prevent the decomposition of the diazonium salt. The reaction progress is monitored for the presence of nitrous acid using potassium iodide-starch paper.

  • Precipitation of Diazonium Salt: A cold solution of fluoroboric acid (HBF₄) is then added to the diazonium salt solution. This results in the precipitation of the relatively stable 2,4-dichlorobenzenediazonium tetrafluoroborate.

  • Thermal Decomposition: The precipitated diazonium salt is filtered, washed with cold water, and thoroughly dried. The dry salt is then gently heated, leading to its decomposition. This thermal decomposition releases nitrogen gas and boron trifluoride, yielding crude 2,4-dichloro-1-fluorobenzene.

  • Purification: The crude product is purified by steam distillation followed by washing with a dilute sodium hydroxide solution to remove any phenolic byproducts. A final distillation yields the pure 2,4-dichloro-1-fluorobenzene.

G Simplified Synthesis Workflow A 2,4-Dichloroaniline B Diazotization (NaNO₂, HCl, 0-5°C) A->B C 2,4-Dichlorobenzenediazonium chloride B->C D Precipitation (HBF₄) C->D E 2,4-Dichlorobenzenediazonium tetrafluoroborate D->E F Thermal Decomposition (Heating) E->F G Crude 2,4-Dichloro-1-fluorobenzene F->G H Purification (Distillation) G->H I Pure 2,4-Dichloro-1-fluorobenzene H->I

Caption: Generalized workflow for the synthesis of 2,4-dichloro-1-fluorobenzene.

Applications in Research and Industry

2,4-Dichloro-1-fluorobenzene is a versatile intermediate with significant applications in several high-value chemical industries.

  • Pharmaceuticals: It is a key starting material for the synthesis of quinolone antibacterial agents.[7] Notably, it is used in the production of ciprofloxacin, a broad-spectrum antibiotic.[7]

  • Agrochemicals: The compound serves as a precursor for various pesticides, including herbicides, fungicides, and insecticides.[2]

  • Liquid Crystals: It is used in the manufacturing of liquid crystal materials found in electronic displays.[2]

  • Dyes and Pigments: The reactivity of the compound allows for its incorporation into complex dye and pigment structures.[2]

G Key Applications of 2,4-Dichloro-1-fluorobenzene cluster_input cluster_outputs A 2,4-Dichloro-1-fluorobenzene B Pharmaceuticals (e.g., Ciprofloxacin) A->B C Agrochemicals (Herbicides, Fungicides) A->C D Liquid Crystals A->D E Dyes & Pigments A->E

Caption: Major industrial applications stemming from 2,4-dichloro-1-fluorobenzene.

Spectroscopic Analysis

Characterization of 2,4-dichloro-1-fluorobenzene is typically performed using standard spectroscopic techniques. Data is available in public databases such as the NIST Chemistry WebBook.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are used to confirm the structure and purity of the compound. The proton NMR would show characteristic splitting patterns for the aromatic protons, while ¹⁹F NMR would show a singlet corresponding to the fluorine atom.

  • Infrared (IR) Spectroscopy: IR spectra provide information about the functional groups present. Characteristic peaks for C-Cl, C-F, and aromatic C-H stretching and bending vibrations would be observed.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the elemental composition. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) would be evident in the mass spectrum.

Experimental Protocol: General Procedure for NMR Analysis
  • Sample Preparation: A small amount of the purified 2,4-dichloro-1-fluorobenzene (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Data Acquisition: The NMR tube is placed in the spectrometer. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

  • Spectral Analysis: ¹H, ¹³C, and ¹⁹F NMR spectra are acquired. The resulting spectra are processed (Fourier transformation, phase correction, and baseline correction) and analyzed to interpret the chemical shifts, coupling constants, and integration values to confirm the molecular structure.

Safety and Handling

2,4-Dichloro-1-fluorobenzene is a hazardous chemical that requires careful handling. It is classified as a flammable liquid and can cause skin and eye irritation.

Table 3: GHS Hazard Information

GHS ClassificationHazard StatementPictogram
Flammable liquids (Category 3)H226: Flammable liquid and vapor🔥
Skin corrosion/irritation (Category 2)H315: Causes skin irritation
Serious eye damage/eye irritation (Category 2)H319: Causes serious eye irritation
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritation

Data sourced from Safety Data Sheets.[8][9]

Handling and Storage Precautions
  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and chemical safety goggles.[8]

  • Ventilation: Use only in a well-ventilated area or under a chemical fume hood.[9]

  • Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use explosion-proof electrical equipment.[8][9]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][9]

G GHS Hazard Classifications cluster_hazards A 2,4-Dichloro-1-fluorobenzene B 🔥 Flammable Liquid (H226) A->B C Skin Irritant (H315) A->C D Eye Irritant (H319) A->D E Respiratory Irritant (H335) A->E

Caption: Primary GHS hazards associated with 2,4-dichloro-1-fluorobenzene.

References

An In-depth Technical Guide to 1,3-Dichloro-4-fluorobenzene (CAS: 1435-48-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-Dichloro-4-fluorobenzene (CAS No. 1435-48-9), a key chemical intermediate in organic synthesis. This document details its physicochemical properties, safety and handling protocols, primary applications, and relevant experimental procedures.

Chemical Identity and Properties

This compound, also known by its IUPAC name 2,4-Dichloro-1-fluorobenzene, is a halogenated aromatic compound. Its unique substitution pattern makes it a valuable building block, particularly in the pharmaceutical industry.

Physicochemical Data

The essential physical and chemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Number 1435-48-9
IUPAC Name 2,4-Dichloro-1-fluorobenzene
Synonyms This compound, 2,4-Dichlorofluorobenzene
Molecular Formula C₆H₃Cl₂F
Molecular Weight 164.99 g/mol
Appearance Clear, colorless to pale yellow liquid
Boiling Point 172-174 °C at 760 mmHg
Density 1.400 - 1.409 g/mL at 25 °C
Refractive Index 1.524 - 1.526 at 20 °C
Solubility Insoluble in water
Flash Point 36 - 80 °C
Vapor Density 5.69
Spectral Data

Spectroscopic data is critical for the identification and quality control of this compound. Data is available across various analytical techniques.

Spectrum TypeData AvailabilityReference(s)
¹³C NMR Spectrum available[1]
¹H NMR Data available for analogous compounds[2]
Mass Spectrometry Spectrum available (NIST)[3]
Infrared (IR) Spectrum available (NIST/EPA)[4][5]

Synthesis and Manufacturing

The primary route for synthesizing this compound is the Balz-Schiemann reaction. This classic method for introducing fluorine to an aromatic ring involves the diazotization of a primary aromatic amine followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Salt Formation cluster_2 Step 3: Fluorination A 2,4-Dichloroaniline (Starting Material) B Diazonium Salt Intermediate (Ar-N₂⁺Cl⁻) A->B  NaNO₂, HCl  0-5 °C C Diazonium Tetrafluoroborate (Ar-N₂⁺BF₄⁻) B->C  HBF₄ D This compound (Final Product) C->D  Heat (Δ) -N₂, -BF₃

Experimental Protocol: Balz-Schiemann Reaction (General Procedure)

The following protocol is a generalized procedure adapted for the synthesis of this compound from 2,4-dichloroaniline. Researchers should optimize conditions for their specific laboratory setup.

Materials:

  • 2,4-Dichloroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Fluoroboric Acid (HBF₄, ~48-50% in water)

  • Ice

  • Diethyl ether or other suitable extraction solvent

Procedure:

  • Diazotization:

    • In a flask equipped with a mechanical stirrer and thermometer, dissolve 2,4-dichloroaniline in a mixture of concentrated hydrochloric acid and water.

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise. Maintain the temperature below 5 °C throughout the addition to ensure the stability of the diazonium salt.

    • Stir the mixture for an additional 20-30 minutes after the addition is complete. The formation of the diazonium salt can be confirmed using starch-iodide paper (a positive test for excess nitrous acid).

  • Formation of Diazonium Tetrafluoroborate:

    • To the cold diazonium salt solution, slowly add cold fluoroboric acid (HBF₄).

    • The less soluble 2,4-dichlorobenzene diazonium tetrafluoroborate salt will precipitate from the solution.

    • Stir the resulting slurry in the cold for 30 minutes to ensure complete precipitation.

  • Isolation and Decomposition:

    • Collect the precipitated diazonium tetrafluoroborate salt by vacuum filtration. Wash the solid with cold water, followed by a small amount of cold methanol or ethanol, and finally with diethyl ether to aid in drying.

    • Caution: Diazonium salts can be explosive when dry. Proceed with extreme care and use appropriate safety shields.

    • Gently heat the dried diazonium tetrafluoroborate salt in a flask. Thermal decomposition will occur, liberating nitrogen gas (N₂) and boron trifluoride (BF₃), yielding the crude aryl fluoride product. The decomposition temperature should be carefully controlled.

  • Purification:

    • The crude this compound can be purified by steam distillation from the reaction residue or by extraction with a suitable organic solvent followed by fractional distillation under reduced pressure.

Applications in Drug Development

This compound is a critical intermediate in the synthesis of numerous pharmaceuticals, most notably the fluoroquinolone class of antibiotics.

Role in Ciprofloxacin Synthesis

Ciprofloxacin is a broad-spectrum antibiotic used to treat a variety of bacterial infections. The synthesis of its core quinolone structure heavily relies on precursors derived from this compound. A common synthetic strategy involves the reaction of a derivative, 2,4-dichloro-5-fluorobenzoyl chloride, with diethyl malonate or a similar reagent to build the bicyclic quinolone ring system.

G A This compound (CAS 1435-48-9) B 2,4-Dichloro-5-fluorobenzoyl chloride A->B Acylation C β-Ketoester Intermediate B->C Reaction w/ Diethyl Malonate D Quinolone Core Structure C->D Cyclization w/ Cyclopropylamine E Ciprofloxacin (Final API) D->E Piperazine Addition

This compound's structure provides the necessary fluorine and chlorine atoms at specific positions on the benzene ring, which are essential for the subsequent cyclization reactions and the final biological activity of the antibiotic.

Safety and Handling

This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment.

Hazard Identification and Precautionary Measures

The compound is classified as a flammable liquid and vapor. It is harmful if swallowed, causes skin irritation, and may cause damage to organs through prolonged or repeated exposure. It is also toxic to aquatic life with long-lasting effects.

Safety Data Summary:

Hazard CategoryGHS ClassificationPictograms
Physical Hazard Flammable liquid and vapour (H226)🔥
Health Hazards Harmful if swallowed (H302)Causes skin irritation (H315)May cause damage to organs through prolonged or repeated exposure (H373)❗, ⚕️
Environmental Hazard Toxic to aquatic life with long lasting effects (H411)🌳

(GHS: Globally Harmonized System of Classification and Labelling of Chemicals)

Handling and Storage:

  • Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. For operations with a risk of splashing, a face shield is recommended.

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take precautionary measures against static discharge.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound (CAS: 1435-48-9) is a fundamentally important building block in modern organic synthesis. Its primary utility as a precursor to fluoroquinolone antibiotics like ciprofloxacin underscores its significance in the pharmaceutical industry. A thorough understanding of its properties, synthesis, and handling requirements is essential for researchers and chemical professionals working in drug discovery and development. The information and protocols provided in this guide serve as a critical resource for its safe and effective use in a laboratory setting.

References

Synthesis of 1,3-Dichloro-4-fluorobenzene from orthodichlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the multi-step synthesis of 1,3-dichloro-4-fluorobenzene, a key intermediate in the pharmaceutical and agrochemical industries, starting from orthodichlorobenzene (o-dichlorobenzene). This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and quantitative data to support laboratory and process development efforts.

Synthetic Pathway Overview

The synthesis of this compound from o-dichlorobenzene is a four-step process. The overall transformation is outlined below:

Synthesis_Pathway o_dichlorobenzene Orthodichlorobenzene dcnb 3,4-Dichloronitrobenzene o_dichlorobenzene->dcnb Nitration dca 3,4-Dichloroaniline dcnb->dca Reduction diazonium 3,4-Dichlorobenzenediazonium tetrafluoroborate dca->diazonium Diazotization final_product This compound diazonium->final_product Balz-Schiemann Reaction

Caption: Overall synthetic route from orthodichlorobenzene to this compound.

The synthesis commences with the electrophilic nitration of o-dichlorobenzene to yield predominantly 3,4-dichloronitrobenzene. Subsequently, the nitro group of this intermediate is reduced to an amine, forming 3,4-dichloroaniline. The penultimate step involves the diazotization of the aniline to generate a diazonium salt. The final product, this compound, is then obtained via a Balz-Schiemann reaction, which involves the thermal decomposition of the diazonium tetrafluoroborate salt.

Experimental Protocols and Data

This section provides detailed experimental procedures for each synthetic step, along with tabulated quantitative data for yields, purity, and key physical properties.

Step 1: Nitration of Orthodichlorobenzene

The nitration of o-dichlorobenzene is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. This reaction yields a mixture of isomers, with 3,4-dichloronitrobenzene being the major product.[1][2]

Experimental Protocol:

A mixture of 65 mL of concentrated sulfuric acid and 43 mL of fuming nitric acid is prepared and heated to 60°C in a reaction vessel equipped with a stirrer and a dropping funnel.[3] To this heated mixture, 25 mL of orthodichlorobenzene is added dropwise over a period of time, maintaining the reaction temperature at 60°C.[3] After the addition is complete, the reaction mixture is held at this temperature for 2 hours with continuous stirring.[3]

Work-up and Purification:

Upon completion of the reaction, the mixture is allowed to stand, leading to the separation of two layers. The upper organic layer is carefully separated and poured into 100 g of crushed ice with stirring.[3] The precipitated crude product is then collected by filtration and washed with water until the washings are neutral.[3] The crude 3,4-dichloronitrobenzene can be further purified by recrystallization from ethanol to yield a product with a melting point of 42-43°C.[3]

Quantitative Data: Nitration of Orthodichlorobenzene

ParameterValueReference
Reactants
Orthodichlorobenzene25 mL[3]
Sulfuric Acid (conc.)65 mL[3]
Nitric Acid (fuming)43 mL[3]
Reaction Conditions
Temperature60°C[3]
Reaction Time2 hours[3]
Product
Major Isomer3,4-Dichloronitrobenzene[1][2]
Minor Isomer2,3-Dichloronitrobenzene[1]
Crude Yield~95% (as 37.2 g)[3]
Melting Point (recrystallized)42-43°C[3]
Step 2: Reduction of 3,4-Dichloronitrobenzene to 3,4-Dichloroaniline

The reduction of the nitro group in 3,4-dichloronitrobenzene to an amine is a critical step. This can be effectively carried out by catalytic hydrogenation.

Experimental Protocol:

In a suitable autoclave, 3,4-dichloronitrobenzene is charged along with a platinum-based catalyst.[4] An inhibitor, such as an amino compound (e.g., ethanolamine at 0.25 to 1% by weight of the nitroaromatic), can be added to minimize dechlorination side reactions.[4] The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen to approximately 37 bar (540 psig).[4] The reaction mixture is agitated and heated to a temperature of around 100-135°C.[4] The progress of the hydrogenation is monitored by the uptake of hydrogen.

Work-up and Purification:

After the reaction is complete, the autoclave is cooled, and the pressure is released. The reaction mixture is filtered to remove the catalyst. The resulting crude 3,4-dichloroaniline can be purified by distillation or recrystallization. For recrystallization, an ethanol/water mixture is a suitable solvent system.[5] The purity of the final product can be assessed by its melting point, which is 69-71°C for pure 3,4-dichloroaniline.[4]

Quantitative Data: Reduction of 3,4-Dichloronitrobenzene

ParameterValueReference
Reactants
3,4-Dichloronitrobenzene510 g[4]
CatalystPlatinum-based[4]
Dechlorination InhibitorEthanolamine (0.25-1%)[4]
Reaction Conditions
Hydrogen Pressure~37 bar (540 psig)[4]
Temperature100-135°C[4]
Product
Product Name3,4-Dichloroaniline
Purity (after purification)>99% achievable[6]
Melting Point69-71°C[4]
Step 3 & 4: Diazotization of 3,4-Dichloroaniline and Balz-Schiemann Reaction

The final two steps involve the conversion of 3,4-dichloroaniline to the target molecule, this compound, via a diazonium salt intermediate. The Balz-Schiemann reaction is a well-established method for this transformation.[1][7]

Experimental Protocol:

Diazotization: 3,4-dichloroaniline is dissolved in a suitable acidic medium, typically an aqueous solution of hydrochloric acid, and cooled to 0-5°C in an ice bath.[8] A solution of sodium nitrite in water is then added dropwise, maintaining the low temperature.[8] The completion of the diazotization can be checked with starch-iodide paper.

Balz-Schiemann Reaction: To the cold diazonium salt solution, an aqueous solution of fluoroboric acid (HBF₄) is added.[8] This results in the precipitation of the diazonium tetrafluoroborate salt.[8] The salt is collected by filtration, washed with cold water, and thoroughly dried. The dry diazonium tetrafluoroborate salt is then carefully heated, which leads to its thermal decomposition.[8] The decomposition results in the formation of this compound, nitrogen gas, and boron trifluoride.[1] The crude product is typically collected by distillation.

Work-up and Purification:

The collected distillate is washed with a dilute sodium hydroxide solution to remove any acidic impurities, followed by washing with water.[9] The organic layer is then dried over a suitable drying agent (e.g., anhydrous magnesium sulfate) and purified by fractional distillation to yield pure this compound.

Quantitative Data: Diazotization and Balz-Schiemann Reaction

ParameterValueReference
Reactants
3,4-DichloroanilineStoichiometric amount[8]
Sodium NitriteEquimolar to aniline[8]
Hydrochloric AcidExcess[8]
Fluoroboric AcidEquimolar to aniline[8]
Reaction Conditions
Diazotization Temperature0-5°C[8]
DecompositionThermal[8]
Product
Product NameThis compound
YieldGood to excellent yields reported for similar substrates[1]
Boiling PointNot specified in detail

Workflow and Mechanisms

Experimental Workflow

The following diagram illustrates the sequential steps involved in the synthesis.

Experimental_Workflow start Start: Orthodichlorobenzene nitration Step 1: Nitration (H₂SO₄, HNO₃, 60°C) start->nitration workup1 Work-up 1: Ice water quench, filtration, washing nitration->workup1 intermediate1 Intermediate 1: 3,4-Dichloronitrobenzene workup1->intermediate1 reduction Step 2: Reduction (H₂, Pt catalyst, 100-135°C) intermediate1->reduction workup2 Work-up 2: Catalyst filtration, purification reduction->workup2 intermediate2 Intermediate 2: 3,4-Dichloroaniline workup2->intermediate2 diazotization Step 3: Diazotization (NaNO₂, HCl, 0-5°C) intermediate2->diazotization balz_schiemann Step 4: Balz-Schiemann Reaction (HBF₄, thermal decomposition) diazotization->balz_schiemann workup3 Work-up 3: Aqueous wash, drying, distillation balz_schiemann->workup3 end Final Product: This compound workup3->end

Caption: Step-by-step experimental workflow for the synthesis.

Balz-Schiemann Reaction Mechanism

The Balz-Schiemann reaction proceeds through the formation of an aryl diazonium cation, which upon heating, eliminates nitrogen gas to form a highly reactive aryl cation. This cation is then trapped by the fluoride ion from the tetrafluoroborate counterion.

Balz_Schiemann_Mechanism aniline Ar-NH₂ diazonium_chloride Ar-N₂⁺ Cl⁻ aniline->diazonium_chloride + NaNO₂ / HCl diazonium_fluoroborate Ar-N₂⁺ BF₄⁻ diazonium_chloride->diazonium_fluoroborate + HBF₄ aryl_cation Ar⁺ diazonium_fluoroborate->aryl_cation Δ (-N₂) product Ar-F aryl_cation->product + F⁻ (from BF₄⁻) byproducts + N₂ + BF₃

Caption: Mechanism of the Balz-Schiemann reaction.

Conclusion

The synthesis of this compound from orthodichlorobenzene is a well-defined four-step process. This guide provides detailed experimental protocols and quantitative data that can serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development. Careful control of reaction conditions and appropriate purification techniques at each stage are crucial for achieving high yields and purity of the final product.

References

Physical properties like boiling and melting point of 1,3-Dichloro-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 1,3-Dichloro-4-fluorobenzene, a chemical compound of interest in various research and development applications, particularly in the synthesis of pharmaceuticals and agrochemicals. This document summarizes essential quantitative data, outlines detailed experimental protocols for property determination, and presents a logical model of the factors influencing these properties.

Core Physical and Chemical Data

This compound is a substituted aromatic compound with the molecular formula C₆H₃Cl₂F. Its identity is confirmed by its CAS Registry Number: 1435-48-9. The molar mass of this compound is approximately 164.99 g/mol .[1][2][3] It typically presents as a clear, colorless to pale yellow liquid or, in some forms, as a powder.

Summary of Quantitative Physical Properties

The following table provides a consolidated summary of the key physical properties of this compound, compiled from various sources. It is important to note the variations in reported values, which can arise from different experimental conditions and measurement techniques.

Physical PropertyValueNotesSource(s)
Boiling Point 172-174 °CAt standard atmospheric pressure.[2][4][5]
446.2 K (173.05 °C)[6]
Melting Point -23 °C[2][4]
-13.8 to -13.2 °C
259.7 K (-13.45 °C)[6]
Density 1.4092 g/cm³at 20 °C
1.409 g/mLat 25 °C[5]
Molar Mass 164.992 g/mol [1][7]
164.99 g/mol [3]
164.988 g/mol [2]
Refractive Index 1.525at 20 °C[4]
1.5240-1.5260at 20 °C
Water Solubility Insoluble
Vapor Pressure 1.35 mmHgat 25 °C
Flash Point 98 °F (36.67 °C)
79 °C (174 °F)[2]

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties such as boiling and melting points is crucial for compound identification, purity assessment, and process design. The following are standard laboratory protocols for these measurements.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For this compound, which is a liquid at room temperature, the following methods are commonly employed:

1. Capillary Method (Siwoloboff Method)

This micro-scale method is suitable for small sample volumes.

  • Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating oil (e.g., mineral oil), and a means of heating (e.g., Bunsen burner).

  • Procedure:

    • A small amount of the liquid sample (a few drops) is placed into the small test tube.

    • The capillary tube is inverted (open end down) and placed into the liquid in the test tube.

    • The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

    • The assembly is placed in a Thiele tube filled with heating oil.

    • The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

    • As the temperature rises, air trapped in the capillary tube will be expelled, followed by a steady stream of vapor bubbles from the sample as it begins to boil.

    • Heating is then discontinued. The temperature at which the bubble stream stops and the liquid is drawn into the capillary tube is recorded as the boiling point.[2][8]

2. Distillation Method

For larger sample volumes, a simple distillation provides an accurate boiling point measurement.

  • Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.

  • Procedure:

    • The liquid sample is placed in the distillation flask along with boiling chips to ensure smooth boiling.

    • The distillation apparatus is assembled, with the thermometer bulb positioned just below the side arm leading to the condenser.

    • The sample is heated, and as it boils, the vapor rises, surrounds the thermometer bulb, and then condenses.

    • The temperature at which a steady distillation rate is achieved and the temperature reading on the thermometer remains constant is recorded as the boiling point.[1][2]

Determination of Melting Point

The melting point is the temperature at which a solid transitions into a liquid. While this compound is a liquid at room temperature, this protocol is relevant for its solid-state characterization at lower temperatures or for analogous solid compounds.

1. Capillary Tube Method

  • Apparatus: Melting point apparatus (e.g., Thiele tube or an electrical melting point device), capillary tubes (sealed at one end), and a thermometer.

  • Procedure:

    • A small amount of the finely powdered solid sample is packed into the closed end of a capillary tube.

    • The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb.

    • The assembly is heated in a Thiele tube containing oil or in a calibrated electrical melting point apparatus.[4]

    • The temperature is raised slowly (approximately 1-2 °C per minute) as the expected melting point is approached.

    • The temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded as the melting range. A narrow melting range is indicative of a pure compound.

2. Differential Scanning Calorimetry (DSC)

DSC is a modern thermal analysis technique that provides highly accurate melting and boiling point data.

  • Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. Phase transitions like melting and boiling result in endothermic peaks on the DSC thermogram.

  • Procedure:

    • A small, accurately weighed sample is placed in a sealed pan (for melting point) or a pan with a pinhole (for boiling point).

    • The sample and a reference pan are placed in the DSC instrument.

    • The temperature is ramped at a controlled rate.

    • The onset temperature of the endothermic peak corresponding to melting or boiling is taken as the transition temperature.[9][10][11]

Factors Influencing Physical Properties

The physical properties of this compound are determined by its molecular structure and the resulting intermolecular forces. The following diagram illustrates the key relationships.

G Factors Influencing Physical Properties of this compound A Molecular Structure (this compound) B Substituent Effects (Cl, F) A->B I Molecular Weight A->I H Polarity B->H C Intermolecular Forces (van der Waals, Dipole-Dipole) D Physical Properties C->D E Boiling Point D->E F Melting Point D->F G Solubility D->G H->C I->C

Caption: Logical flow of how molecular structure dictates physical properties.

The presence of electronegative chlorine and fluorine atoms on the benzene ring induces a dipole moment, leading to dipole-dipole interactions in addition to the van der Waals forces present in all molecules. These intermolecular forces, along with the molecule's overall size and shape, govern its boiling and melting points. The halogen substituents also influence the molecule's polarity, which in turn affects its solubility in various solvents.

References

Molecular weight and formula of 1,3-Dichloro-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

This document provides core information regarding the chemical compound 1,3-Dichloro-4-fluorobenzene, a substance of interest in various chemical and pharmaceutical research fields. The focus of this guide is to present its fundamental molecular properties.

I. Core Molecular Data

The fundamental identifiers for this compound are its molecular formula and molecular weight. These values are crucial for stoichiometric calculations, analytical characterization, and chemical synthesis.

The molecular formula of this compound is C₆H₃Cl₂F.[1][2][3][4][5] This formula indicates that each molecule is composed of six carbon atoms, three hydrogen atoms, two chlorine atoms, and one fluorine atom.

The molecular weight of this compound is approximately 164.99 g/mol .[3][5][6] More precise measurements place the value at 164.988 g/mol and 164.992 g/mol .[1][2]

The data is summarized in the table below for clarity and quick reference.

PropertyValueCitations
Molecular Formula C₆H₃Cl₂F[1][2][3][4][5]
Molecular Weight 164.99 g/mol (approx.)[3][5][6]
164.988 g/mol [1]
164.992 g/mol [2]
IUPAC Name 2,4-dichloro-1-fluorobenzene[2][4]
CAS Registry Number 1435-48-9[1][2][3]

II. Methodological Considerations

The determination of a chemical's molecular formula and weight is a foundational aspect of chemical analysis and does not involve complex experimental protocols or biological signaling pathways as might be found in drug development or molecular biology research.

  • Molecular Formula Determination: The molecular formula is typically confirmed through techniques such as elemental analysis and high-resolution mass spectrometry. Elemental analysis provides the empirical formula by determining the percentage composition of each element in the compound. Mass spectrometry then provides the exact molecular mass, allowing for the determination of the molecular formula.

  • Molecular Weight Calculation: The molecular weight is calculated by summing the atomic weights of all atoms present in the molecular formula (C₆H₃Cl₂F). This is a theoretical value based on established atomic masses. Experimental verification is achieved through mass spectrometry.

Given that these are fundamental properties, detailed experimental workflows or signaling pathway diagrams are not applicable to the scope of this topic.

III. Data Visualization

To illustrate the relationship between the compound's identity and its core properties, the following diagram is provided.

Compound This compound Formula Molecular Formula C₆H₃Cl₂F Compound->Formula has MolWeight Molecular Weight ~164.99 g/mol Compound->MolWeight has

Core Properties of this compound

References

Reactivity of the benzene ring in 1,3-Dichloro-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Benzene Ring Reactivity of 1,3-Dichloro-4-fluorobenzene

Abstract

This compound is a key chemical intermediate whose utility in the pharmaceutical and agrochemical industries is dictated by the nuanced reactivity of its polysubstituted aromatic ring.[1][2] This guide provides a comprehensive analysis of the electronic effects governing the reactivity of this molecule. We will dissect the interplay between the inductive and resonance effects of the three halogen substituents to predict and rationalize the regioselectivity and reaction rates for both electrophilic and nucleophilic aromatic substitution reactions. This document serves as a foundational reference, blending theoretical principles with practical insights to support advanced synthesis and drug development programs.

Molecular Profile and Electronic Structure

This compound (CAS: 1435-48-9) is a halogenated benzene derivative with a unique substitution pattern that creates a complex electronic landscape.[3][4] Understanding this landscape is paramount to predicting its chemical behavior.

PropertyValueReference
CAS Number 1435-48-9[4]
Molecular Formula C₆H₃Cl₂F[4]
Molecular Weight 164.99 g/mol [4]
Boiling Point 172-174 °C[5]
Density 1.409 g/mL at 25 °C[5]

The reactivity of the benzene ring is fundamentally controlled by the electronic properties of its substituents. Halogens exert two opposing effects:

  • Inductive Effect (-I): Due to their high electronegativity, all halogens withdraw electron density from the ring through the sigma (σ) bond framework. This effect deactivates the ring towards electrophilic attack by making it less nucleophilic.[6][7]

  • Resonance Effect (+M): The lone pairs on the halogen atoms can be donated into the aromatic pi (π) system. This effect increases electron density, particularly at the ortho and para positions, and is responsible for the ortho-, para-directing nature of halogens in electrophilic aromatic substitution (EAS).[8][9]

For halogens, the strong -I effect outweighs the weaker +M effect, leading to an overall deactivation of the ring compared to benzene.[10][11] However, the relative strengths of these effects vary down the group. Fluorine, despite being the most electronegative, has 2p orbitals that overlap effectively with the 2p orbitals of carbon. This results in a more significant +M effect compared to chlorine (3p orbitals). Consequently, fluorine is the least deactivating of the halogens.[8][12]

cluster_effects Opposing Electronic Effects of Halogens cluster_reactivity Impact on Reactivity Inductive Inductive Effect (-I) Withdraws σ-electrons Result Net Effect: Ring Deactivation (Less Nucleophilic) Inductive->Result Dominant Effect SNAr Nucleophilic Aromatic Substitution (SNAr) Inductive->SNAr Enables Attack Resonance Resonance Effect (+M) Donates π-electrons Resonance->Result Counteracting Effect OrthoPara Directs Electrophiles to Ortho/Para Positions Resonance->OrthoPara EAS Electrophilic Aromatic Substitution (EAS) Result->EAS Deactivation Slower Rate than Benzene EAS->Deactivation LeavingGroup Halogens Act as Leaving Groups SNAr->LeavingGroup

Caption: Opposing electronic effects of halogens on the benzene ring.

Electrophilic Aromatic Substitution (EAS)

Reactivity and Overall Profile

With three deactivating halogen substituents, the benzene ring of this compound is significantly electron-deficient and thus, strongly deactivated towards electrophilic attack. Reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation will proceed much slower than with benzene and require harsh reaction conditions (e.g., stronger Lewis acids, higher temperatures).[11][13]

Regioselectivity: Predicting the Site of Attack

All three halogens are ortho-, para-directors. To predict the site of substitution, we must analyze the directing influence of each substituent on the available positions (C2, C5, and C6).

  • Fluorine at C4: Directs ortho to C3 and C5. The C3 position is already substituted. Thus, F directs to C5 .

  • Chlorine at C1: Directs ortho to C2 and C6, and para to C4. The C4 position is substituted. Thus, Cl at C1 directs to C2 and C6 .

  • Chlorine at C3: Directs ortho to C2 and C4, and para to C6. The C4 position is substituted. Thus, Cl at C3 directs to C2 and C6 .

Analysis:

  • Position C2: Receives directing influence from two chlorine atoms (C1 and C3).

  • Position C5: Receives directing influence from the fluorine atom (C4).

  • Position C6: Receives directing influence from two chlorine atoms (C1 and C3).

The directing effects converge on positions C2, C5, and C6. The fluorine at C4 is the "least deactivating" of the three substituents.[8] Its directing effect towards C5 is significant. However, the cumulative directing effect of two chlorine atoms to positions C2 and C6 presents strong competition. Steric hindrance at C2 (flanked by two chlorine atoms) is high, making C6 the most probable site for electrophilic attack. The substitution at C5 is a secondary possibility.

subst This compound C2 C2 C5 C5 C6 C6 F4 F (C4) F4->C5 ortho Cl1 Cl (C1) Cl1->C2 ortho Cl1->C6 ortho Cl3 Cl (C3) Cl3->C2 ortho Cl3->C6 para

Caption: Directing effects for electrophilic attack on this compound.

Experimental Protocol: Nitration

This protocol is a representative procedure for the nitration of a strongly deactivated aromatic ring.

Objective: To introduce a nitro group onto the this compound ring, likely at the C6 position.

Methodology:

  • Reactor Setup: In a 100 mL three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add 20 mL of fuming sulfuric acid (20% SO₃).

  • Cooling: Cool the flask in an ice-salt bath to 0-5 °C.

  • Acid Mixture: While maintaining the temperature below 10 °C, slowly add 15 mL of fuming nitric acid (90%) via the dropping funnel with vigorous stirring.

  • Substrate Addition: Once the acid mixture is homogeneous and cooled, add 5.0 g (0.03 mol) of this compound dropwise over 30 minutes, ensuring the temperature does not exceed 15 °C.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat at 50-60 °C for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the cooled reaction mixture onto 200 g of crushed ice with stirring.

  • Extraction: The solid precipitate is filtered, or if the product is an oil, the mixture is transferred to a separatory funnel and extracted three times with 50 mL portions of dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with cold water, 5% sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield 1,3-dichloro-4-fluoro-6-nitrobenzene.

Nucleophilic Aromatic Substitution (SNAr)

Reactivity and Leaving Group Tendency

Nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an electron-poor aromatic ring, leading to the displacement of a leaving group.[14] The reaction proceeds via a negatively charged intermediate known as a Meisenheimer complex.[14] The presence of electron-withdrawing groups stabilizes this intermediate and accelerates the reaction.

While this compound lacks powerful nitro or cyano activating groups, the cumulative inductive effect of the three halogens renders the ring sufficiently electrophilic to undergo SNAr, albeit under forcing conditions (high temperature, strong nucleophile).

A key principle in SNAr is the leaving group ability of halogens, which follows the order: F > Cl > Br > I .[14][15] This is because the rate-determining step is typically the initial attack of the nucleophile on the carbon bearing the halogen. The high electronegativity of fluorine makes this carbon the most electrophilic and thus the most susceptible to attack.[15] Therefore, the fluorine at C4 is the most likely site for nucleophilic displacement.

Experimental Protocol: Amination

This protocol describes a representative SNAr reaction to displace the fluorine atom.

Objective: To synthesize 2,4-dichloro-5-amino-fluorobenzene via nucleophilic displacement of the fluoride ion.

Methodology:

  • Reactor Setup: Combine 5.0 g (0.03 mol) of this compound, 3.1 g (0.036 mol) of piperidine, and 30 mL of dimethyl sulfoxide (DMSO) in a sealed pressure vessel equipped with a magnetic stir bar.

  • Reaction: Heat the vessel to 150 °C and maintain this temperature with stirring for 12-18 hours.

  • Cooling and Quenching: Cool the reaction mixture to room temperature and pour it into 150 mL of cold water.

  • Extraction: Extract the aqueous mixture three times with 50 mL portions of ethyl acetate.

  • Washing: Combine the organic extracts and wash with water and then with brine to remove residual DMSO and salts.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel to isolate the desired N-(2,4-dichloro-5-fluorophenyl)piperidine.

Start Start: This compound + Nucleophile (Nu⁻) Attack Step 1: Nucleophilic Attack (Rate-Determining Step) Nu⁻ attacks the C-F carbon Start->Attack Meisenheimer Step 2: Formation of Meisenheimer Complex (Resonance-Stabilized Anion) Attack->Meisenheimer Elimination Step 3: Elimination Ring re-aromatizes by expelling the fluoride ion (F⁻) Meisenheimer->Elimination Product Final Product: Substituted Dichlorobenzene Elimination->Product

Caption: General workflow for the SNAr reaction on this compound.

Applications in Pharmaceutical Synthesis

The distinct reactivity patterns of this compound make it a valuable building block. For instance, it is a known starting material for the synthesis of quinolone antibacterial agents, such as ciprofloxacin.[2] In these syntheses, the fluorine atom is typically displaced by an amine via an SNAr reaction, while the chlorine atoms remain, allowing for further functionalization or influencing the final molecule's biological activity.

Conclusion

The reactivity of the benzene ring in this compound is a study in competing electronic effects. The strong, collective inductive withdrawal from three halogen atoms renders the ring highly deactivated towards electrophilic aromatic substitution, necessitating forcing reaction conditions. Regioselectivity in EAS is complex, but substitution is predicted to favor the C6 position. Conversely, the electron-deficient nature of the ring and the exceptional leaving group ability of fluorine facilitate nucleophilic aromatic substitution at the C4 position. A thorough understanding of these principles is crucial for chemists aiming to leverage this versatile intermediate in the synthesis of complex target molecules.

References

An In-depth Technical Guide to the Key Chemical Identifiers for 2,4-Dichloro-1-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential chemical identifiers and physicochemical properties of 2,4-dichloro-1-fluorobenzene. It is designed to be a valuable resource for professionals in research, science, and drug development who require detailed and accurate information on this compound. This document includes key identifiers, a summary of its physical and chemical properties, and outlines the experimental methodologies for their determination.

Core Chemical Identifiers

The unique identification of a chemical substance is fundamental for scientific communication, regulatory compliance, and ensuring the accuracy of research data. The following table summarizes the primary chemical identifiers for 2,4-dichloro-1-fluorobenzene.

IdentifierValue
CAS Number 1435-48-9[1]
PubChem CID 123112[2]
IUPAC Name 2,4-dichloro-1-fluorobenzene[2]
Molecular Formula C₆H₃Cl₂F[1]
Molecular Weight 164.99 g/mol [1][2]
SMILES String C1=CC(=C(C=C1Cl)Cl)F[2]
InChI Key BDJZCCWUSOZUQG-UHFFFAOYSA-N[2]

Physicochemical Properties

Understanding the physicochemical properties of 2,4-dichloro-1-fluorobenzene is crucial for its application in synthesis, formulation, and safety assessments. The table below presents key physical and chemical data for this compound.

PropertyValue
Appearance Clear liquid[3]
Boiling Point 172-174 °C[3]
Melting Point -23 °C[3]
Density 1.409 g/mL at 25 °C[3]
Refractive Index n20/D 1.525[3]
Solubility Insoluble in water; miscible with benzene, toluene, acetone, ethanol, dichloromethane, ethyl acetate, and cyclohexane.[3]
Vapor Pressure 1.35 mmHg at 25 °C[3]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate determination and verification of chemical identifiers and properties. This section outlines the methodologies for establishing the key identifiers and characterizing the properties of 2,4-dichloro-1-fluorobenzene.

Chemical Identifier Determination

The assignment of unique chemical identifiers follows established procedures by international scientific bodies.

Chemical_Identifier_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_identification Identifier Assignment Synthesis Chemical Synthesis Purification Purification (e.g., Distillation) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 19F) Purification->NMR Sample Submission MS Mass Spectrometry Purification->MS Sample Submission IR IR Spectroscopy Purification->IR Sample Submission IUPAC IUPAC Nomenclature NMR->IUPAC Structural Data MS->IUPAC Structural Data IR->IUPAC Structural Data CAS_reg CAS Registry IUPAC->CAS_reg Systematic Name Final_Name IUPAC Name: 2,4-dichloro-1-fluorobenzene IUPAC->Final_Name Assigns PubChem_sub PubChem Submission CAS_reg->PubChem_sub CAS Number Final_CAS CAS Number: 1435-48-9 CAS_reg->Final_CAS Assigns Final_CID PubChem CID: 123112 PubChem_sub->Final_CID Generates

Workflow for Chemical Identification

The systematic name, 2,4-dichloro-1-fluorobenzene, is determined according to the rules established by the International Union of Pure and Applied Chemistry (IUPAC).

Methodology:

  • Identify the Parent Structure: The parent structure is a benzene ring.

  • Identify and Name Substituents: The substituents are two chlorine atoms (dichloro) and one fluorine atom (fluoro).

  • Number the Ring: The carbon atoms of the benzene ring are numbered to give the substituents the lowest possible locants. For substituted benzenes, certain functional groups can be given priority for the number 1 position. In the absence of a principal functional group, the substituents are numbered to provide the lowest set of locants, and they are listed in alphabetical order. In this case, "chloro" comes before "fluoro" alphabetically. To achieve the lowest locant set (1, 2, 4), the carbon attached to the fluorine is assigned position 1, one chlorine is at position 2, and the other chlorine is at position 4.

  • Assemble the Name: The substituents are prefixed to the parent name in alphabetical order, preceded by their locants. Thus, the name is 2,4-dichloro-1-fluorobenzene.[4][5][6]

The Chemical Abstracts Service (CAS), a division of the American Chemical Society, assigns a unique CAS Registry Number to every identified chemical substance.[7][8][9]

Methodology:

  • Submission to CAS: A new chemical substance, once its structure is elucidated and reported in the scientific literature, is submitted to the CAS REGISTRY database.

  • Sequential Assignment: CAS scientists review the submission, and a unique number is assigned in sequential order.[8][10] This number has no inherent chemical significance but serves as a definitive identifier. For 2,4-dichloro-1-fluorobenzene, the assigned CAS Number is 1435-48-9.

PubChem, a public database of chemical substances and their biological activities, assigns a unique Compound Identifier (CID) to each unique chemical structure.[11][12][13][14]

Methodology:

  • Data Submission: Information about a chemical substance, including its structure and identifiers from various sources, is deposited into the PubChem Substance database.

  • Standardization: PubChem employs a process called standardization to create a single, canonical representation of each unique chemical structure.

  • CID Assignment: A unique PubChem CID is assigned to each standardized chemical structure.[15] Multiple substance submissions from different sources for the same molecule are aggregated under a single CID. The CID for 2,4-dichloro-1-fluorobenzene is 123112.

Synthesis and Characterization Protocols

The synthesis and subsequent characterization of 2,4-dichloro-1-fluorobenzene are critical for obtaining a pure sample for further studies.

Synthesis_Characterization_Flow cluster_analysis Analytical Characterization Start Starting Material: 3-Chloro-4-fluoronitrobenzene Reaction Chlorination Reaction Start->Reaction Reagents: Chlorine gas, Catalyst Product Crude 2,4-dichloro-1-fluorobenzene Reaction->Product Yields Purification Purification by Distillation Product->Purification Separation FinalProduct Pure 2,4-dichloro-1-fluorobenzene Purification->FinalProduct NMR_Analysis NMR (1H, 13C) FinalProduct->NMR_Analysis Sample for Analysis IR_Analysis FTIR FinalProduct->IR_Analysis Sample for Analysis MS_Analysis Mass Spectrometry FinalProduct->MS_Analysis Sample for Analysis

Synthesis and Characterization Workflow

Several methods for the synthesis of 2,4-dichloro-1-fluorobenzene have been reported, with a common industrial approach involving the chlorination of a substituted nitrobenzene.[3][16][17]

Illustrative Laboratory-Scale Protocol (Adapted from Industrial Processes):

Disclaimer: This is a generalized protocol and should be adapted with appropriate safety precautions and laboratory equipment.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, a condenser, and a thermometer, place 3-chloro-4-fluoronitrobenzene and a suitable solvent such as dimethylformamide.

  • Chlorination: Heat the mixture to a temperature between 160-200°C. Introduce chlorine gas into the reaction mixture through the gas inlet tube while maintaining vigorous stirring. The reaction progress can be monitored by gas chromatography.

  • Workup: After the reaction is complete, cool the mixture to room temperature. The reaction mixture is then washed with water and a dilute solution of sodium bicarbonate to neutralize any remaining acid. The organic layer is separated.

  • Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure 2,4-dichloro-1-fluorobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. For 2,4-dichloro-1-fluorobenzene, the spectrum would show signals corresponding to the three aromatic protons, with their chemical shifts and coupling patterns influenced by the adjacent chloro and fluoro substituents.

  • ¹³C NMR: The carbon-13 NMR spectrum reveals the number and electronic environment of the carbon atoms. The spectrum of 2,4-dichloro-1-fluorobenzene would display six distinct signals for the six aromatic carbons, with their chemical shifts affected by the attached halogens.

  • Experimental Parameters (General):

    • Instrument: Bruker AC-300 or equivalent.[18]

    • Solvent: Chloroform-d (CDCl₃).[18]

    • Reference: Tetramethylsilane (TMS).[18]

    • Concentration: Typically 5-25 mg of the sample dissolved in 0.5-0.7 mL of the deuterated solvent.

Infrared (IR) Spectroscopy:

  • The IR spectrum provides information about the functional groups and bonding within the molecule. The spectrum of 2,4-dichloro-1-fluorobenzene would exhibit characteristic absorption bands for C-H aromatic stretching, C=C aromatic ring stretching, and C-Cl and C-F stretching vibrations.

  • Experimental Parameters (General):

    • Instrument: FTIR spectrometer (e.g., Bruker Tensor 27).

    • Technique: A thin film of the liquid sample is placed between two salt (e.g., NaCl or KBr) plates (neat).[19] Alternatively, the spectrum can be recorded in a suitable solvent.[20]

Mass Spectrometry (MS):

  • Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum of 2,4-dichloro-1-fluorobenzene would show a molecular ion peak (M⁺) corresponding to its molecular weight, as well as characteristic isotopic peaks due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl).

  • Experimental Parameters (General):

    • Technique: Electron Ionization (EI) is a common method.

    • Analysis: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and identification.[2]

This guide provides a foundational understanding of the key chemical identifiers and properties of 2,4-dichloro-1-fluorobenzene, along with the standard methodologies for their determination. For specific research applications, it is recommended to consult detailed research articles and safety data sheets.

References

A Technical Guide to Commercial Sourcing of 1,3-Dichloro-4-fluorobenzene for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercial suppliers for high-purity 1,3-Dichloro-4-fluorobenzene (CAS No. 1435-48-9), a key starting material in the synthesis of various pharmaceuticals, most notably the fluoroquinolone antibiotic, Ciprofloxacin. This document outlines key specifications, potential suppliers, and relevant experimental protocols to assist researchers and drug development professionals in making informed procurement decisions.

Commercial Suppliers and Available Specifications

The procurement of high-purity reagents is a critical first step in any research and development workflow. For this compound with a purity of 99%, several commercial suppliers are available. While a comprehensive certificate of analysis (CoA) should always be requested from the supplier prior to purchase, the following table summarizes publicly available information from various vendors.

SupplierPurity SpecificationAvailable GradesNotes
Thermo Scientific Chemicals ≥98.5% (GC)[1]Laboratory ChemicalsOffers detailed specifications including refractive index (1.5240-1.5260 @ 20°C) and appearance (Clear colorless to pale yellow liquid).[1]
HANGZHOU LEAP CHEM CO., LTD. 99%Industrial GradeA specialized fine chemical supplier for research, development, and production.[2]
Zhejiang Yuanjin Chemical Co., Ltd. 99.5%Pharmaceutical Grade-
Shaanxi Dideu Medichem Co. Ltd. 99%Industrial GradeISO 9001:2005 REACH Verified Producer.
shanghai jinghui industrial co.ltd. 99%-Provides the material as a colorless liquid.
NANTONG REFORM PETRO-CHEMICAL CO.,LTD. 99%Industrial Grade-
Zhejiang Changshan Chemical Co., Ltd. 99.4%--
Anhui Zhongda Biotechnology Co., Ltd. 99%--
Hebei Chuanghai Biotechnology Co., Ltd. 99%--
Henan Fengda Chemical Co., Ltd. 99%--

It is imperative for researchers to directly contact suppliers to obtain lot-specific CoAs, which will provide detailed information on impurity profiles and exact purity levels.

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its proper handling, storage, and use in chemical reactions.

PropertyValue
Molecular Formula C₆H₃Cl₂F
Molecular Weight 164.99 g/mol
Appearance Clear colorless to pale yellow liquid[1]
Boiling Point 172-174 °C (lit.)[3]
Density 1.409 g/mL at 25 °C (lit.)[3]
Refractive Index (n20/D) 1.525 (lit.)[3]

Logical Workflow for Supplier Selection

A systematic approach to selecting a chemical supplier is crucial to ensure the quality and consistency of starting materials, which directly impacts research outcomes. The following diagram illustrates a logical workflow for the procurement of this compound.

Supplier_Selection_Workflow A Define Requirements: Purity (99%), Quantity, Application (e.g., Ciprofloxacin Synthesis) B Identify Potential Suppliers A->B C Request Technical Documentation: - Certificate of Analysis (CoA) - Safety Data Sheet (SDS) B->C D Evaluate Supplier Documentation C->D E Compare Key Metrics: - Purity & Impurity Profile - Price & Lead Time - Regulatory Compliance (e.g., ISO, REACH) D->E F Select Primary Supplier E->F G Qualify Supplier: - Order Small Sample for Testing - Verify CoA with In-house Analysis (e.g., GC-MS) F->G H Approve Supplier for Procurement G->H

Supplier Selection Workflow

Experimental Protocol: Synthesis of a Key Intermediate for Ciprofloxacin

This compound is a critical precursor for the synthesis of Ciprofloxacin. A widely recognized route starts from 2,4-dichloro-5-fluoro benzoyl chloride, which is derived from this compound. The following is a representative experimental protocol for a key step in this synthesis.

One-Pot Synthesis of Methyl 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate

This protocol details the formation of a key quinolone intermediate.

1. Acylation:

  • To a solution of 3-dimethylamino-acrylic acid methyl ester (62.3 g, 0.48 mol) in toluene (400 ml), add triethylamine (66.5 g, 0.65 mol) at 10-15°C over 15 minutes.

  • After stirring for 15 minutes, add a solution of 2,4-dichloro-5-fluoro benzoyl chloride (100 g, 0.43 mol) in toluene (200 ml) at 10-15°C over 30 minutes.

  • Stir for an additional 10 minutes at room temperature.

2. Enamine Formation:

  • Slowly raise the temperature of the reaction mixture to 80-85°C and maintain for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

3. Cyclization:

  • After completion of the enamine formation, add cyclopropylamine (33.0 g, 0.57 mol) to the reaction mixture at room temperature and stir for 1 hour.

4. Ring Closure:

  • Add potassium carbonate (66.0 g, 0.48 mol) and N,N-dimethylformamide (DMF) (400 ml) to the mixture at room temperature and stir for 10 minutes.

5. Heating and Isolation:

  • Increase the temperature to 120-125°C (collecting toluene at 110-115°C) and stir for 4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mass to 35-40°C and quench into ice water (2.0 L).

  • Stir at room temperature for 1.5 hours.

  • Filter the solid, wash with water and hexane to yield the product.

This intermediate can then be further reacted with piperazine to complete the synthesis of Ciprofloxacin.

Signaling Pathway and Experimental Workflow Diagrams

The following diagram illustrates the core synthesis pathway of Ciprofloxacin starting from 2,4-dichloro-5-fluoro benzoyl chloride.

Ciprofloxacin_Synthesis_Pathway A 2,4-dichloro-5-fluoro benzoyl chloride C Intermediate Ketoester A->C + B B Diethyl malonate E Enol ether intermediate C->E + D D Triethyl orthoformate, Acetic anhydride G Quinolone intermediate E->G + F, Cyclization F Cyclopropylamine I Ciprofloxacin G->I + H H Piperazine

Ciprofloxacin Synthesis Pathway

This guide serves as a starting point for researchers. It is crucial to perform a thorough evaluation of suppliers and obtain detailed product specifications to ensure the quality and success of your research and development endeavors.

References

Methodological & Application

Application Notes and Protocols: 1,3-Dichloro-4-fluorobenzene as an Intermediate in Agrochemical Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of dichlorofluorobenzene isomers, particularly in the production of the isoxazoline insecticide, fluxametamide. While 1,3-dichloro-4-fluorobenzene is a key aromatic building block, the synthesis of fluxametamide typically commences from the isomeric 5-bromo-1,3-dichloro-2-fluorobenzene. This document details the synthesis of the crucial intermediate, 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone, and its subsequent conversion to fluxametamide.

Introduction

Halogenated aromatic compounds are pivotal intermediates in the synthesis of a wide array of agrochemicals due to their influence on the biological activity and physicochemical properties of the final products. Dichlorofluorobenzene isomers, including this compound, serve as versatile precursors for various pesticides. This document focuses on the synthetic pathway to fluxametamide, a potent insecticide, highlighting the key chemical transformations involved.

Key Intermediate Synthesis: 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone

The synthesis of the isoxazoline insecticide fluxametamide relies on the key intermediate 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone. A common route to this intermediate begins with 5-bromo-1,3-dichloro-2-fluorobenzene.

Synthesis of 5-bromo-1,3-dichloro-2-fluorobenzene

A documented method for preparing 5-bromo-1,3-dichloro-2-fluorobenzene involves a diazotization reaction of 3,5-dichloro-4-fluoroaniline, followed by a Sandmeyer-type reaction.[1]

Experimental Protocol: Synthesis of 5-bromo-1,3-dichloro-2-fluorobenzene

  • Diazotization: Dissolve 3,5-dichloro-4-fluoroaniline in a mixture of sulfuric acid and water. Cool the solution to 0-5 °C. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, dissolve cuprous bromide in hydrobromic acid. Heat the solution to 100-130 °C.[1] Slowly add the previously prepared diazonium salt solution to the hot cuprous bromide solution.

  • Work-up: After the addition is complete, continue heating for a short period. Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure 5-bromo-1,3-dichloro-2-fluorobenzene.

Reactant/ReagentMolar RatioKey ParametersYieldPurity
3,5-dichloro-4-fluoroaniline1.0Diazotization at 0-5 °C--
Sodium Nitrite1.0-1.5Dropwise addition--
Cuprous Bromide/HBrCatalytic/SolventReaction at 100-130 °C83.1%99.8%

Table 1: Summary of reaction parameters for the synthesis of 5-bromo-1,3-dichloro-2-fluorobenzene.

Synthesis of 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone

This key intermediate can be synthesized from 5-bromo-1,3-dichloro-2-fluorobenzene via a Grignard reaction followed by acylation.

Experimental Protocol: Synthesis of 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone

  • Grignard Reagent Formation: To a solution of 5-bromo-1,3-dichloro-2-fluorobenzene in anhydrous tetrahydrofuran (THF) under an inert atmosphere, slowly add a solution of isopropylmagnesium chloride lithium chloride complex. Stir the mixture at room temperature to form the Grignard reagent.

  • Acylation: Cool the Grignard reagent to 0 °C and add a trifluoroacetylating agent, such as piperidine trifluoroacetamide, dropwise.

  • Work-up: After the reaction is complete, quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like methyl tert-butyl ether (MTBE).

  • Purification: Combine the organic layers and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone.

Reactant/ReagentMolar RatioSolventTemperature
5-bromo-1,3-dichloro-2-fluorobenzene1.0THFRoom Temperature
iPrMgCl·LiCl1.1THFRoom Temperature
Piperidine trifluoroacetamide1.3THF0 °C to Room Temp.

Table 2: Reaction conditions for the synthesis of 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone.

Synthesis of Fluxametamide

Fluxametamide is synthesized from 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone through a multi-step process involving the formation of an isoxazoline ring.

Experimental Protocol: Synthesis of Fluxametamide

  • Chalcone Formation: The synthesis begins with an aldol condensation of 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone with a suitable methyl ketone under phase-transfer conditions. The resulting aldol product is dehydrated in situ to form the corresponding chalcone derivative.

  • Isoxazoline Ring Formation: The chalcone is then reacted with hydroxylamine hydrate to form the 5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydro-1,2-oxazole ring system.

  • Amide Formation and Final Modification: The subsequent steps involve the formation of a benzamide, followed by condensation with triethyl orthoformate and O-methylhydroxylamine to yield fluxametamide. The final product may be obtained as an E/Z mixture, which can be converted to the desired Z-isomer through recrystallization.

G cluster_0 Synthesis of Key Intermediate cluster_1 Synthesis of Fluxametamide 3,5-dichloro-4-fluoroaniline 3,5-dichloro-4-fluoroaniline Diazonium Salt Diazonium Salt 3,5-dichloro-4-fluoroaniline->Diazonium Salt NaNO2, H2SO4 5-bromo-1,3-dichloro-2-fluorobenzene 5-bromo-1,3-dichloro-2-fluorobenzene Diazonium Salt->5-bromo-1,3-dichloro-2-fluorobenzene CuBr, HBr Grignard Reagent Grignard Reagent 5-bromo-1,3-dichloro-2-fluorobenzene->Grignard Reagent iPrMgCl·LiCl 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone Grignard Reagent->1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone Acylating Agent Chalcone Chalcone 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone->Chalcone Aldol Condensation Isoxazoline Intermediate Isoxazoline Intermediate Chalcone->Isoxazoline Intermediate NH2OH·H2O Fluxametamide Fluxametamide Isoxazoline Intermediate->Fluxametamide Multi-step

Caption: Synthetic pathway of Fluxametamide.

Mode of Action of Fluxametamide

Fluxametamide belongs to the isoxazoline class of insecticides and is classified by the Insecticide Resistance Action Committee (IRAC) in Group 30.[2] Its mode of action is the allosteric modulation of GABA-gated chloride channels.[2]

Fluxametamide acts as a potent antagonist of both γ-aminobutyric acid (GABA)-gated and glutamate-gated chloride channels in insects.[3][4] By binding to these channels, it blocks the influx of chloride ions into nerve cells. This inhibition leads to hyperexcitation of the insect's central nervous system, resulting in convulsions and death.[5]

Notably, fluxametamide exhibits high selectivity for insect GABA receptors over mammalian receptors, contributing to its favorable safety profile for non-target organisms.[4]

G cluster_0 Normal Neuronal Signaling cluster_1 Action of Fluxametamide GABA GABA GABA_Receptor GABA Receptor (Chloride Channel) GABA->GABA_Receptor Binds to Chloride_Influx Cl- Influx GABA_Receptor->Chloride_Influx Hyperpolarization Hyperpolarization (Inhibition of Nerve Signal) Chloride_Influx->Hyperpolarization Fluxametamide Fluxametamide Blocked_Receptor GABA Receptor (Chloride Channel Blocked) Fluxametamide->Blocked_Receptor Binds to (Antagonist) No_Influx No Cl- Influx Blocked_Receptor->No_Influx Hyperexcitation Hyperexcitation (Continuous Nerve Firing) No_Influx->Hyperexcitation

Caption: Mode of action of Fluxametamide.

Conclusion

While this compound itself is a valuable chemical intermediate, the synthesis of the insecticide fluxametamide is more directly achieved from its isomer, 5-bromo-1,3-dichloro-2-fluorobenzene. This document outlines the key synthetic transformations and detailed protocols for the preparation of the essential intermediate, 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone, and its subsequent conversion to fluxametamide. The provided information on the mode of action of fluxametamide further enhances the understanding of this important class of insecticides for research and development professionals.

References

Application Notes and Protocols for Suzuki Cross-Coupling Reactions with 1,3-Dichloro-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and theoretical background for performing Suzuki-Miyaura cross-coupling reactions with 1,3-dichloro-4-fluorobenzene. This substrate presents a unique challenge due to the presence of two chloro-substituents, necessitating careful consideration of reaction conditions to achieve desired regioselectivity.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] For substrates such as this compound, the reaction offers a pathway to complex fluorinated biaryl compounds, which are of significant interest in medicinal chemistry and materials science. The primary challenge in the Suzuki coupling of dihalogenated arenes is controlling the site of the reaction, as the two halogen atoms may exhibit different reactivities.[2]

The regioselectivity of the Suzuki coupling on dichlorobenzenes can be influenced by a variety of factors, including the electronic environment of the C-Cl bonds, steric hindrance, and the choice of catalyst and ligands.[3] In the case of this compound, the electron-withdrawing nature of the fluorine atom is expected to influence the reactivity of the adjacent chlorine atoms.

Regioselectivity Considerations

The two chlorine atoms in this compound are in chemically distinct environments. The chlorine at the C1 position is ortho to the fluorine atom, while the chlorine at the C3 position is meta to the fluorine. The fluorine atom's strong inductive electron-withdrawing effect and its ability to participate in hydrogen bonding can influence the oxidative addition step of the catalytic cycle, which is often the rate-determining step.[4]

Computational studies, such as Density Functional Theory (DFT) calculations, can predict the relative C-Cl bond dissociation energies, providing insight into which chlorine is more likely to react.[3] Generally, the C-Cl bond with the lower dissociation energy will be more susceptible to oxidative addition by the palladium catalyst. The choice of bulky phosphine ligands can also direct the catalyst to the less sterically hindered position.[5]

Experimental Protocols

The following protocols are generalized procedures for the Suzuki cross-coupling of this compound with an arylboronic acid. Optimization of the reaction conditions, including catalyst, ligand, base, and solvent, may be necessary for specific substrates.

Protocol 1: General Procedure for Monosubstitution

This protocol aims to achieve a single Suzuki coupling on this compound.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).

  • In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 1,4-dioxane (5 mL).

  • Add the catalyst solution to the Schlenk flask containing the reactants.

  • Add water (0.5 mL) to the reaction mixture.

  • Seal the Schlenk flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Procedure for Disubstitution

This protocol is designed to achieve a double Suzuki coupling on this compound.

Materials:

  • This compound

  • Arylboronic acid

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri-tert-butylphosphine (P(t-Bu)₃)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol, 1 equiv), the arylboronic acid (2.5 mmol, 2.5 equiv), and cesium carbonate (4.0 mmol, 4.0 equiv).

  • In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ (0.03 mmol, 3 mol%) and P(t-Bu)₃ (0.12 mmol, 12 mol%) in toluene (10 mL).

  • Add the catalyst solution to the reactant mixture.

  • Seal the flask and heat the reaction to 110 °C with stirring.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • After cooling to room temperature, quench the reaction with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Data Presentation

The following tables summarize typical reaction parameters for Suzuki couplings of aryl chlorides, which can be used as a starting point for the optimization of reactions with this compound.

Table 1: Typical Catalysts and Ligands for Suzuki Coupling of Aryl Chlorides

Catalyst PrecursorLigandTypical Loading (mol%)Notes
Pd(OAc)₂SPhos1-3Highly active for aryl chlorides.
Pd₂(dba)₃XPhos1-3Broad substrate scope.
Pd(PPh₃)₄-2-5Classical catalyst, may require higher temperatures.
PdCl₂(dppf)-2-5Effective for a range of substrates.

Table 2: Common Bases and Solvents for Suzuki Coupling of Aryl Chlorides

BaseSolvent(s)Temperature (°C)Comments
K₃PO₄Toluene, Dioxane, DMF80-120Strong base, often used with boronic acids.
Cs₂CO₃Dioxane, Toluene80-110Effective for challenging couplings.
K₂CO₃Toluene/Water, Dioxane/Water80-100Common and cost-effective base.
Na₂CO₃DMF/Water100-150Often used in aqueous solvent systems.

Visualizations

Suzuki Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[6]

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle A Pd(0)Ln B Oxidative Addition (R-X) A->B Ar-Cl C R-Pd(II)Ln-X B->C D Transmetalation (R'-B(OR)2) C->D Ar'-B(OH)2 Base E R-Pd(II)Ln-R' D->E F Reductive Elimination E->F F->A R-R'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

This diagram outlines the typical workflow for setting up and performing a Suzuki cross-coupling reaction.

Experimental_Workflow Experimental Workflow for Suzuki Coupling start Start prep Prepare Reactants (Aryl Halide, Boronic Acid, Base) start->prep inert Establish Inert Atmosphere (N2 or Ar) prep->inert cat_prep Prepare Catalyst Solution (Pd source + Ligand in Solvent) inert->cat_prep combine Combine Reactants and Catalyst inert->combine cat_prep->combine heat Heat and Stir Reaction combine->heat monitor Monitor Reaction Progress (TLC, GC-MS) heat->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify end Characterize Product purify->end

Caption: A typical experimental workflow for a Suzuki cross-coupling reaction.

References

Application Notes: 1,3-Dichloro-4-fluorobenzene in the Synthesis of Fluorinated Organic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1,3-Dichloro-4-fluorobenzene (CAS: 1435-48-9) is a versatile fluorinated building block used in the synthesis of complex organic molecules.[1] Its trifunctionalized aromatic ring, featuring two chlorine atoms and one fluorine atom, provides multiple reaction sites for constructing valuable compounds, particularly in the pharmaceutical and agrochemical industries.[1] Notably, it serves as a key starting material for the synthesis of broad-spectrum quinolone antibacterial agents like Ciprofloxacin. This document outlines detailed applications and protocols for key transformations involving this compound, focusing on Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.

Application I: Nucleophilic Aromatic Substitution (SNAr) in Quinolone Synthesis

The electron-deficient nature of the benzene ring in this compound, enhanced by the three electronegative halogen substituents, makes it a suitable substrate for Nucleophilic Aromatic Substitution (SNAr). This reactivity is famously exploited in the industrial synthesis of Ciprofloxacin, a widely used fluoroquinolone antibiotic.[2][3] The synthesis involves the initial conversion of this compound to an activated acyl chloride, followed by condensation and cyclization to form the quinolone core, and finally, a crucial SNAr reaction where the chlorine at the C-7 position is displaced by piperazine.[2][4]

Logical Workflow for Ciprofloxacin Synthesis

G start_mat This compound step1 Acylation/Activation (e.g., Friedel-Crafts) start_mat->step1 SOCl₂ or (COCl)₂ intermediate1 2,4-Dichloro-5-fluorobenzoyl chloride step1->intermediate1 step2 Condensation & Enamine Formation intermediate1->step2 + Aminoacrylate intermediate2 Enamine Intermediate step2->intermediate2 step3 Ring Closure (Cyclization) intermediate2->step3 Base (e.g., K₂CO₃) intermediate3 Quinolone Carboxylic Acid Ester step3->intermediate3 step4 Nucleophilic Substitution (SNAr with Piperazine) intermediate3->step4 + Piperazine intermediate4 Ciprofloxacin Ester step4->intermediate4 step5 Hydrolysis & Purification intermediate4->step5 Acid/Base product Ciprofloxacin step5->product G pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add Ar-X (e.g., Dichlorofluorobenzene) pd_complex Ar-Pd(II)-X L₂ ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal R-B(OR)₂ + Base pd_complex2 Ar-Pd(II)-R L₂ transmetal->pd_complex2 red_elim Reductive Elimination pd_complex2->red_elim red_elim->pd0 Product (Ar-R) G pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add Ar-X (e.g., Dichlorofluorobenzene) pd_complex Ar-Pd(II)-X L₂ ox_add->pd_complex amine_coord Amine Coordination pd_complex->amine_coord + HNR₂ + Base pd_complex2 [Ar-Pd(II)-N(H)R₂ L₂]⁺ amine_coord->pd_complex2 red_elim Reductive Elimination pd_complex2->red_elim red_elim->pd0 Product (Ar-NR₂)

References

Application Notes and Protocols: Phenylboronic Acid as a Foundational Building Block for Complex Molecule Synthesis in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenylboronic acid (PBA) is a versatile and indispensable building block in modern organic synthesis.[1] Its stability, low toxicity, and diverse reactivity make it a cornerstone reagent, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][3] This reaction facilitates the formation of carbon-carbon (C-C) bonds, a fundamental transformation for constructing the complex molecular architectures found in many active pharmaceutical ingredients (APIs).[4] The ability to efficiently create biaryl and substituted phenyl moieties has positioned phenylboronic acid and its derivatives as critical intermediates in drug discovery and development.[2] For instance, PBA is a key intermediate in the synthesis of the anti-epileptic drug Perampanel.[2]

Key Applications in Drug Development & Complex Molecule Synthesis

Phenylboronic acid's utility extends across various stages of pharmaceutical research:

  • Scaffold Construction: It is a primary tool for synthesizing biaryl structures, which are prevalent motifs in a wide range of therapeutic agents.[5]

  • Structure-Activity Relationship (SAR) Studies: The ease of introducing a phenyl group allows medicinal chemists to systematically explore the chemical space around a lead compound to optimize its biological activity.[2]

  • Drug Delivery Systems: PBA-functionalized polymers have gained attention for their potential in targeted drug and gene delivery.[6] These systems can interact with sialic acid, which is often overexpressed on the surface of tumor cells, enabling targeted delivery of therapeutic payloads.[6]

  • Mucoadhesive Materials: Polymers incorporating PBA have shown promise in enhancing mucoadhesion, which can improve the bioavailability of ophthalmic drugs.[1][7]

Data Presentation: Suzuki-Miyaura Cross-Coupling Reactions

The following table summarizes representative quantitative data for the Suzuki-Miyaura cross-coupling of phenylboronic acid with various aryl halides to form biphenyl derivatives. These examples highlight the reaction's efficiency under different conditions.

EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1IodobenzeneCu(II) Salen complex@KCC-1K₂CO₃DMF110-95[8]
2BromobenzenePd-Zeolite YK₂CO₃Ethanol/Water80-96[9]
31-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃Ethanol/Water7048>95[10]
41-Chloro-2-nitrobenzenePd(PPh₃)₄-Methanol/Water--High[11]
53-IodopyridinePd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/Water1001892Not in search results
64-BromoacetophenonePdCl₂(dppf) (3)Na₂CO₃Dioxane/Water901288Not in search results

Note: The data presented is compiled from various sources and specific reaction conditions may vary. Researchers should optimize conditions for their specific substrates.

Experimental Protocols

General Protocol for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the synthesis of a biphenyl derivative from an aryl halide and phenylboronic acid.[12]

Materials:

  • Aryl halide (e.g., bromobenzene, 1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Anhydrous solvent (e.g., 1,4-dioxane/water, toluene/water)

  • Inert gas (Argon or Nitrogen)

  • Standard organic synthesis glassware (round-bottom flask, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Reagent Addition: Under the inert atmosphere, add the anhydrous solvent (5-10 mL) followed by the palladium catalyst (0.01-0.05 mmol).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction's progress using thin-layer chromatography (TLC) or GC-MS. The reaction time can range from 2 to 24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the desired biphenyl derivative.

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a three-step catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[4][13][14]

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd2_complex R-Pd(II)-X L2 oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R'-B(OH)2 Base r_pd_r R-Pd(II)-R' L2 transmetalation->r_pd_r reductive_elimination Reductive Elimination r_pd_r->reductive_elimination reductive_elimination->pd0 R-R'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Biphenyl Synthesis

This diagram illustrates a typical workflow for the synthesis and purification of a biphenyl compound via the Suzuki-Miyaura reaction.

Synthesis_Workflow start Start: Combine Reactants (Aryl Halide, Phenylboronic Acid, Base) inert Establish Inert Atmosphere (Ar/N2 Purge) start->inert add_reagents Add Solvent and Pd Catalyst inert->add_reagents reaction Heat and Stir (80-110 °C, 2-24h) add_reagents->reaction monitor Monitor Progress (TLC / GC-MS) reaction->monitor workup Cool, Dilute, and Wash (Aqueous Work-up) monitor->workup purify Dry and Purify (Column Chromatography) workup->purify product Final Product: Biphenyl Derivative purify->product

Caption: A typical workflow for the synthesis of biphenyl derivatives.

Phenylboronic Acid in Targeted Drug Delivery

Phenylboronic acid-functionalized nanoparticles can target cancer cells by binding to overexpressed sialic acid on the cell surface, leading to enhanced cellular uptake of the therapeutic agent.

Drug_Delivery_Pathway cluster_0 Targeting & Uptake cluster_1 Intracellular Action nanoparticle PBA-Functionalized Nanoparticle (Drug Carrier) binding PBA-Sialic Acid Binding nanoparticle->binding cell Cancer Cell (Overexpressed Sialic Acid) cell->binding uptake Enhanced Cellular Uptake (Endocytosis) binding->uptake release Drug Release (pH-sensitive) uptake->release target Drug acts on Intracellular Target release->target effect Therapeutic Effect target->effect

Caption: PBA-mediated targeting and drug delivery to cancer cells.

References

Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on 1,3-Dichloro-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic synthesis for the formation of carbon-heteroatom bonds on aromatic rings. This application note focuses on the SNAr reactions of 1,3-dichloro-4-fluorobenzene, a versatile building block in the synthesis of pharmaceuticals and agrochemicals. The presence of three halogen substituents on the benzene ring activates it towards nucleophilic attack, with the fluorine atom being the most probable leaving group due to its high electronegativity. This document provides an overview of the principles governing these reactions, expected regioselectivity, and detailed protocols for reactions with various nucleophiles.

Principle of SNAr on this compound

The SNAr reaction on this compound proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the fluorine, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The aromaticity is then restored by the elimination of the fluoride ion. The chlorine atoms, while also electron-withdrawing, are significantly less effective leaving groups than fluorine in SNAr reactions.

Regioselectivity

In SNAr reactions of this compound, the substitution of the fluorine atom is strongly favored over the chlorine atoms. The high electronegativity of fluorine makes the carbon atom it is attached to (C-4) the most electrophilic and susceptible to nucleophilic attack. The chlorine atoms at positions 1 and 3 are less activated for substitution. Therefore, the primary product expected from an SNAr reaction with this compound is the 4-substituted-1,3-dichlorobenzene derivative.

Caption: General mechanism of SNAr on this compound.

Quantitative Data Summary

The following tables summarize typical reaction conditions for SNAr reactions on this compound with various nucleophiles. Please note that while direct experimental data for this specific substrate is limited in publicly available literature, the following conditions are extrapolated from well-established protocols for similar polyhalogenated aromatic compounds.

Table 1: Reaction with Oxygen Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
Sodium Methoxide-Methanol60-804-8>90 (estimated)
PhenolK₂CO₃DMF100-1206-1280-95 (estimated)
Benzyl AlcoholNaHTHF60-705-1085-95 (estimated)

Table 2: Reaction with Nitrogen Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
PiperidineK₂CO₃DMSO80-1003-6>95 (estimated)
AnilineK₂CO₃NMP120-15012-2470-90 (estimated)
MorpholineEt₃NAcetonitrile80-904-8>95 (estimated)

Table 3: Reaction with Sulfur Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
Sodium Thiophenoxide-DMF25-501-3>95 (estimated)
Benzyl MercaptanNaHTHF50-602-490-98 (estimated)

Experimental Protocols

The following are detailed experimental protocols for the SNAr reaction of this compound with representative nucleophiles.

Protocol 1: Synthesis of 2,4-Dichloro-1-methoxybenzene

Materials:

  • This compound

  • Sodium methoxide (25% solution in methanol)

  • Methanol

  • Dichloromethane

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in methanol, add sodium methoxide solution (1.2 eq) at room temperature.

  • Heat the reaction mixture to 70°C and stir for 6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure and purify the residue by flash chromatography to yield 2,4-dichloro-1-methoxybenzene.

Protocol 2: Synthesis of 4-(2,4-Dichlorophenyl)morpholine

Materials:

  • This compound

  • Morpholine

  • Potassium carbonate

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in DMSO, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 90°C and stir for 5 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to afford 4-(2,4-dichlorophenyl)morpholine.

Protocol 3: Synthesis of 2,4-Dichlorophenyl Phenyl Sulfide

Materials:

  • This compound

  • Thiophenol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0°C, add a solution of thiophenol (1.1 eq) in THF dropwise.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 eq) in THF to the reaction mixture.

  • Heat the reaction to 60°C and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography to yield 2,4-dichlorophenyl phenyl sulfide.

Visualizations

Regioselectivity substrate This compound c4 Attack at C-4 (F) substrate->c4 Favored (F is a better leaving group) c1 Attack at C-1 (Cl) substrate->c1 Disfavored c3 Attack at C-3 (Cl) substrate->c3 Disfavored product 4-Substituted-1,3-dichlorobenzene (Major Product) c4->product byproduct1 1-Substituted-3-chloro-4-fluorobenzene (Minor/No Product) c1->byproduct1 byproduct3 3-Substituted-1-chloro-4-fluorobenzene (Minor/No Product) c3->byproduct3

Caption: Regioselectivity of SNAr on this compound.

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Combine this compound, nucleophile, base, and solvent heating Heat and stir for specified time reagents->heating monitoring Monitor progress by TLC heating->monitoring quench Quench reaction monitoring->quench Reaction Complete extract Extract with organic solvent quench->extract wash Wash, dry, and concentrate extract->wash purify Purify by column chromatography wash->purify characterize Characterize product (NMR, MS, etc.) purify->characterize

Caption: A typical experimental workflow for SNAr reactions.

Applications in Drug Development

Derivatives of this compound are valuable intermediates in the synthesis of a wide range of biologically active molecules. The resulting 2,4-dichloro-substituted aromatic core is a common scaffold in many pharmaceutical agents. For instance, substituted anilines and phenols derived from these reactions can serve as precursors for kinase inhibitors, anti-inflammatory agents, and other therapeutic compounds. The ability to introduce diverse functionalities at the 4-position through SNAr reactions makes this compound a key starting material for generating libraries of compounds for drug discovery screening.

Synthesis of ciprofloxacin using 1,3-Dichloro-4-fluorobenzene as a raw material

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Synthesis of Ciprofloxacin from 1,3-Dichloro-4-fluorobenzene

Abstract

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic widely used to treat various bacterial infections. Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, leading to bacterial cell death. This application note provides a detailed protocol for the synthesis of ciprofloxacin, starting from the industrial raw material this compound. The synthesis involves a multi-step process, including the formation of a key intermediate, 2,4-dichloro-5-fluorobenzoyl chloride, followed by the construction of the quinolone core and subsequent condensation with piperazine.

Overall Synthesis Pathway

The synthesis of ciprofloxacin from this compound proceeds through several key intermediates. The initial step involves a Friedel-Crafts reaction to introduce a carbonyl group, followed by a series of condensation, cyclization, and substitution reactions to build the final molecule.

Ciprofloxacin Synthesis Pathway A This compound B 2,4-Dichloro-5-fluorobenzoyl chloride A->B 1. CCl4, FeCl3 2. H2O (Hydrolysis) C Ethyl 2-(2,4-dichloro-5-fluorobenzoyl) -3-cyclopropylamino-acrylate B->C 1. Diethyl malonate, Mg, EtOH 2. H+, Δ 3. HC(OEt)3, Ac2O 4. Cyclopropylamine D Ethyl 7-chloro-1-cyclopropyl-6-fluoro -4-oxo-1,4-dihydroquinoline-3-carboxylate C->D K2CO3, DMF (Cyclization) E Ciprofloxacin D->E Piperazine, DMSO (Nucleophilic Substitution)

Caption: Overall synthetic route from this compound to Ciprofloxacin.

Experimental Protocols

This section details the step-by-step procedures for the synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 2,4-Dichloro-5-fluorobenzoyl chloride (II)

This protocol utilizes a Friedel-Crafts reaction with carbon tetrachloride followed by hydrolysis. This method provides high yield and utilizes readily available reagents.[1]

Materials:

  • This compound (also known as 2,4-dichlorofluorobenzene)

  • Carbon tetrachloride (CCl₄)

  • Ferric chloride (FeCl₃), anhydrous

  • Deionized water

Protocol:

  • To a suitable reactor, add 2,4-dichlorofluorobenzene (100 g, 0.606 mol) and carbon tetrachloride (107.4 g, 0.667 mol).

  • Stir the mixture to dissolve the starting material.

  • Carefully add anhydrous ferric chloride (1.52 g, 9.3 mmol) as the catalyst.

  • Heat the reaction mixture to 70°C and maintain this temperature for 2 hours. Monitor the reaction by TLC or GC until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly add water (e.g., 0.75 g, 41.7 mmol) to the residue from the first step along with a catalytic amount of FeCl₃ (e.g., 0.17 g).[1]

  • Heat the mixture to 120°C and stir until gas evolution ceases, indicating the completion of hydrolysis.

  • Cool the reaction mixture and purify the resulting 2,4-dichloro-5-fluorobenzoyl chloride by vacuum distillation.

ReagentMolar Mass ( g/mol )Amount UsedMoles
This compound165.00100 g0.606
Carbon tetrachloride153.82107.4 g0.667
Ferric chloride (catalyst)162.201.52 g0.0093
Expected Product Molar Mass Theoretical Yield Reported Yield
2,4-Dichloro-5-fluorobenzoyl chloride227.45137.8 g>88%[1]
Step 2: Synthesis of the Quinolone Core (IV)

This part of the synthesis involves multiple reactions, starting from the benzoyl chloride prepared in Step 1. It follows a common pathway involving condensation with a malonate derivative, reaction with cyclopropylamine, and subsequent cyclization.[2]

Materials:

  • 2,4-Dichloro-5-fluorobenzoyl chloride (II)

  • Diethyl malonate

  • Magnesium ethoxide

  • Triethyl orthoformate

  • Acetic anhydride

  • Cyclopropylamine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Protocol:

  • Condensation: React 2,4-dichloro-5-fluorobenzoyl chloride with diethyl malonate in the presence of magnesium ethoxide to form the corresponding diester.[2]

  • Hydrolysis & Decarboxylation: The resulting diester is hydrolyzed and decarboxylated using an acid catalyst with heating to yield the β-ketoester.[2]

  • Enol Ether Formation: React the β-ketoester with triethyl orthoformate and acetic anhydride to form the enol ether intermediate.[2]

  • Enamine Formation: Add cyclopropylamine (28.0 g, 0.48 mol) to the reaction mixture at room temperature and stir for 1 hour.[2]

  • Cyclization: To the enamine intermediate, add potassium carbonate (66.0 g, 0.48 mol) and DMF (400 ml). Heat the mixture to 120-125°C for 4 hours. Toluene is typically collected as a distillate during this process.[2]

  • Work-up: After completion, cool the reaction mass to 35-40°C and quench it into ice water (approx. 2.0 L). Stir at room temperature for 1.5 hours to precipitate the product.

  • Filter the solid, wash with water and a non-polar solvent like hexane, and dry to obtain Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (IV). A yield of 65% is reported for this one-pot sequence.[2]

Key IntermediateMolar Mass ( g/mol )Starting Moles (example)Reported Yield
Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate325.730.43 mol65%[2]
Step 3: Synthesis of Ciprofloxacin (V)

The final step is a nucleophilic aromatic substitution where the chlorine atom at the 7-position of the quinolone ring is displaced by piperazine.

Materials:

  • Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (IV)

  • Anhydrous piperazine

  • Dimethyl sulfoxide (DMSO)

  • Hydrochloric Acid (4 N)

Protocol:

  • Dissolve the quinolone intermediate (IV) (e.g., 3.77 mmol) in DMSO (30 mL) in a round-bottom flask.[3][4]

  • Add anhydrous piperazine (15 mmol, approx. 4 equivalents) to the mixture.[3][4]

  • Heat the reaction mixture to 90-140°C. A typical range is 135-140°C for 2 hours. Monitor the reaction by HPLC or TLC.[3][5]

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Hydrolysis & Precipitation: Add 4 N HCl to the mixture to adjust the pH to approximately 7. This step also hydrolyzes the ethyl ester to a carboxylic acid.[3][4]

  • Allow the ciprofloxacin to precipitate gradually, which can be aided by cooling in a refrigerator at 4°C.[3][4]

  • Filter the solid product, wash sequentially with water and acetone, and then dry under vacuum to obtain Ciprofloxacin.

ReagentMolar Mass ( g/mol )Amount Used (example)Moles (example)
Quinolone Intermediate (IV)325.7319.7 g0.0605
Anhydrous Piperazine86.1430.1 g0.350
Product Molar Mass Theoretical Yield Reported Purity
Ciprofloxacin331.3420.0 g>99% after purification

Experimental Workflow Visualization

The following diagram illustrates the general workflow for a single synthetic step in this process, from reaction setup to product analysis.

Caption: A generalized workflow for a single chemical synthesis step.

References

Application Notes & Protocols for the Analysis of 1,3-Dichloro-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3-Dichloro-4-fluorobenzene is a halogenated aromatic compound used as an intermediate in the synthesis of various chemicals, including pharmaceuticals and pesticides. Due to its potential environmental persistence and toxicity, sensitive and reliable analytical methods are crucial for its detection and quantification in various sample matrices. This document provides detailed application notes and protocols for the analysis of this compound, primarily focusing on gas chromatography-mass spectrometry (GC-MS), a robust and widely used technique for volatile organic compounds (VOCs).

Analytical Methods Overview

The primary method for the determination of this compound is Gas Chromatography (GC) coupled with a Mass Spectrometer (MS). This technique offers excellent separation and definitive identification. For aqueous samples, sample preparation techniques like Purge and Trap (P&T) or Headspace (HS) are commonly employed to extract and concentrate the analyte prior to GC-MS analysis. High-Performance Liquid Chromatography (HPLC) can also be a viable technique, particularly for samples where the analyte is present at higher concentrations or when analyzing for related non-volatile compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) with Purge and Trap

This is the most sensitive and widely accepted method for the analysis of this compound in aqueous samples, based on methodologies similar to US EPA Methods 524.2 and 524.3 for volatile organic compounds.[1][2][3][4][5][6]

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification Sample Aqueous Sample Collection Spike Spike with Internal Standards & Surrogates Sample->Spike Purge Purge with Inert Gas (He) Spike->Purge Trap Trap on Sorbent Tube Purge->Trap Desorb Thermal Desorption Trap->Desorb GC Gas Chromatograph (Separation) Desorb->GC Transfer MS Mass Spectrometer (Detection & Identification) GC->MS Data Data Acquisition & Processing MS->Data Calib Calibration Curve Quant Concentration Determination Data->Quant Calib->Quant

Caption: Workflow for GC-MS analysis of this compound with Purge and Trap.

Protocol: GC-MS with Purge and Trap

1. Sample Preparation (Purge and Trap)

  • Apparatus: Purge and trap concentrator system.

  • Procedure:

    • Collect aqueous samples in duplicate.[2]

    • For a standard 5 mL sample, add an appropriate volume of internal standard and surrogate solutions.[1][2] Commonly used internal standards include 1,4-Difluorobenzene and Chlorobenzene-d5, while 4-Bromofluorobenzene is a common surrogate.[1]

    • Place the sample in the purging vessel.

    • Purge the sample with helium at a specified flow rate and duration to transfer the volatile this compound from the aqueous phase to the vapor phase.

    • The vapor is then passed through a sorbent trap (e.g., Vocarb 3000) to concentrate the analyte.[3]

    • After purging, the trap is rapidly heated to desorb the analyte onto the GC column.

2. GC-MS Analysis

  • Instrumentation: A gas chromatograph interfaced with a mass spectrometer.

  • Procedure:

    • The desorbed analytes are separated on a capillary column. A common choice is a DB-VRX column (30 m x 0.25 mm ID, 1.4 µm film thickness) or similar.[7]

    • The separated compounds then enter the mass spectrometer for detection and identification.

    • Data is acquired in full scan mode to obtain the mass spectrum of the compound.[8] The mass spectrum for this compound can be found in the NIST WebBook.[9][10][11][12]

3. Quantification

  • Procedure:

    • Prepare a series of calibration standards of this compound at different concentrations.[1]

    • Analyze the standards using the same method as the samples.

    • Generate a calibration curve by plotting the response of the analyte versus its concentration.

    • The concentration of this compound in the samples is then determined from this calibration curve.

Data Presentation: GC-MS Parameters
ParameterTypical Value
Purge and Trap System Teledyne Tekmar Atomx XYZ or similar[1]
Purge GasHelium
Sample Volume5 mL
GC System Thermo Scientific TRACE 1310 GC or similar[1]
ColumnDB-VRX (30 m x 0.25 mm ID, 1.4 µm) or equivalent
Carrier GasHelium
Oven ProgramInitial temperature of 35-45°C, hold for 1-2 min, ramp to 180-220°C at 10-20°C/min, hold for 1-5 min.
Injector Temperature200-250°C
MS System Thermo Scientific ISQ LT or similar[1]
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Range35-300 amu
Quantitation IonsBased on the mass spectrum of this compound (Molecular Weight: 164.99 g/mol ).[9][11] Likely ions would include the molecular ion (m/z 164, 166) and major fragments.

Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

A simpler, though typically less sensitive, alternative to Purge and Trap is the static headspace method.[13] This technique is suitable for samples with higher concentrations of the analyte.

Experimental Workflow

HS_GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification Sample Sample in a Sealed Vial Equilibrate Incubate at Constant Temperature Sample->Equilibrate Inject Inject Headspace Gas Equilibrate->Inject GC Gas Chromatograph (Separation) Inject->GC MS Mass Spectrometer (Detection) GC->MS Calib Calibration Curve Quant Concentration Determination MS->Quant Calib->Quant

Caption: Workflow for Headspace GC-MS analysis.

Protocol: HS-GC-MS

1. Sample Preparation (Headspace)

  • Apparatus: Headspace autosampler.

  • Procedure:

    • Place a known volume of the sample into a headspace vial.

    • Seal the vial tightly.

    • Place the vial in the headspace autosampler and allow it to equilibrate at a constant temperature until the gas and liquid phases are in equilibrium.[13]

    • A gas-tight syringe automatically collects a portion of the gas phase (headspace).[13]

2. GC-MS Analysis and Quantification

  • The procedure for GC-MS analysis and quantification is the same as described for the Purge and Trap method, with the injection being from the headspace autosampler.

High-Performance Liquid Chromatography (HPLC)

While less common for this specific compound, HPLC can be utilized, especially if derivatization is performed or if the sample matrix is not suitable for GC. A reverse-phase HPLC method could be adapted from methods used for similar compounds like fluorobenzene.[14]

Protocol: HPLC

1. Sample Preparation

  • Sample preparation will be matrix-dependent and may involve liquid-liquid extraction or solid-phase extraction to isolate the analyte.

2. HPLC Analysis

  • Instrumentation: HPLC system with a suitable detector (e.g., UV or Diode Array Detector).

  • Procedure:

    • Inject the prepared sample into the HPLC system.

    • Separate the components on a reverse-phase column (e.g., C18).

    • Detect the analyte based on its UV absorbance.

3. Quantification

  • Quantification is performed using a calibration curve generated from standards of known concentrations.

Data Presentation: HPLC Parameters
ParameterTypical Value
HPLC System Standard HPLC with UV or DAD detector
ColumnNewcrom R1 or other suitable reverse-phase column[14]
Mobile PhaseA mixture of acetonitrile and water, potentially with an acid modifier like phosphoric or formic acid.[14]
Flow Rate1.0 mL/min
Injection Volume10-50 µL
DetectionUV detection at a wavelength appropriate for this compound.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of similar volatile organic compounds using GC-MS with Purge and Trap, which can be expected to be comparable for this compound.

ParameterTypical RangeReference
Calibration Curve Range0.2 - 40 ppb (µg/L)[1]
Method Detection Limit (MDL)0.05 - 0.2 µg/L[5]
Linearity (r²)≥0.995[1]
Internal Standards1,4-Difluorobenzene, Chlorobenzene-d5, Fluorobenzene[1][2][15]
Surrogate Standards4-Bromofluorobenzene, 1,2-Dichlorobenzene-d4[1][15]

Conclusion

The analysis of this compound is most effectively and sensitively achieved using GC-MS coupled with Purge and Trap for aqueous samples. Headspace GC-MS offers a simpler alternative for less demanding applications. While HPLC is a potential alternative, method development would be required. The provided protocols and parameters serve as a comprehensive guide for researchers and professionals in the accurate detection and quantification of this compound.

References

Application Note & Protocol: GC-MS Analysis of Dichlorofluorobenzene and Other Volatile Organic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile organic compounds (VOCs). Its high sensitivity and selectivity make it an indispensable tool in environmental monitoring, industrial hygiene, and the analysis of residual solvents in pharmaceutical products. This application note provides a detailed protocol for the analysis of dichlorofluorobenzene, a representative VOC, using GC-MS. The methodologies described herein are applicable to a broad range of other volatile compounds.

The accurate determination of VOCs is critical in various scientific and industrial fields. In the pharmaceutical industry, residual solvents are impurities that must be controlled to ensure the safety and quality of drug products. Environmental analysis relies on sensitive methods to detect and quantify pollutants in air, water, and soil. This protocol outlines a robust and reproducible GC-MS method, including sample preparation, instrument parameters, and data analysis, to meet the stringent requirements of these applications.

Experimental Protocols

Sample Preparation: Headspace Sampling

Headspace analysis is a common technique for the analysis of VOCs in solid or liquid samples. It involves heating the sample in a sealed vial to allow the volatile components to partition into the gas phase (headspace) above the sample. An aliquot of the headspace is then injected into the GC-MS system.

Materials:

  • 20 mL headspace vials with PTFE-lined septa and aluminum caps

  • Crimper and decapper

  • Gas-tight syringe or automated headspace autosampler

  • Dichlorofluorobenzene standard solution (e.g., 100 µg/mL in methanol)

  • Internal standard (e.g., Fluorobenzene)

  • Sample matrix (e.g., water, soil, or drug product excipient)

Procedure:

  • Sample Weighing/Pipetting: Accurately weigh or pipette a known amount of the sample into a 20 mL headspace vial. For a solid sample, use approximately 1-5 grams. For a liquid sample, use 5-10 mL.

  • Standard and Internal Standard Spiking: For calibration standards and quality control samples, spike the appropriate amount of the dichlorofluorobenzene standard solution and internal standard solution into the vial.

  • Sealing: Immediately seal the vial with a PTFE-lined septum and aluminum cap using a crimper.

  • Equilibration: Place the vial in the headspace autosampler or a heating block at a specified temperature (e.g., 80°C) for a set period (e.g., 30 minutes) to allow for equilibration of the VOCs between the sample and the headspace.

  • Injection: Following equilibration, a heated, gas-tight syringe is used to withdraw a specific volume of the headspace (e.g., 1 mL) and inject it into the GC inlet.

GC-MS Instrumentation and Parameters

The following parameters are a general guideline and may require optimization based on the specific instrument and application.

Gas Chromatograph (GC) Parameters:

ParameterSetting
Column DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness)
Inlet Temperature 250°C
Injection Mode Split (e.g., 20:1 split ratio)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program - Initial Temperature: 40°C, hold for 4 minutes- Ramp: 10°C/min to 220°C- Hold: 2 minutes at 220°C

Mass Spectrometer (MS) Parameters:

ParameterSetting
Ion Source Electron Ionization (EI)
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Electron Energy 70 eV
Mass Range 35-350 amu
Scan Mode Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis
Solvent Delay 3 minutes

Selected Ions for Dichlorofluorobenzene (example: 1,2-Dichloro-4-fluorobenzene, C₆H₃Cl₂F, MW: 164.99):

Ion (m/z)Role
164Quantifier Ion (Molecular Ion)
166Qualifier Ion (Isotope Peak)
133Qualifier Ion (Fragment)
99Qualifier Ion (Fragment)

Data Presentation

Quantitative data for the analysis of dichlorofluorobenzene should be summarized for clarity and easy comparison. The following tables represent typical performance data that should be generated during method validation.

Method Detection Limit (MDL) and Method Quantitation Limit (MQL)

The MDL is the minimum concentration of an analyte that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. The MQL is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.

AnalyteMatrixMDL (µg/L)MQL (µg/L)
DichlorofluorobenzeneWater0.10.5
Linearity and Calibration Curve

A calibration curve is generated by analyzing a series of standards at different concentrations. The linearity of the method is assessed by the coefficient of determination (r²).

AnalyteCalibration Range (µg/L)Number of PointsCoefficient of Determination (r²)
Dichlorofluorobenzene0.5 - 1007≥ 0.995
Accuracy and Precision (Recovery and RSD)

Accuracy is determined by analyzing spiked samples at different concentrations and calculating the percent recovery. Precision is expressed as the relative standard deviation (%RSD) of replicate measurements.

AnalyteSpiked Concentration (µg/L)Mean Recovery (%)%RSD (n=6)
Dichlorofluorobenzene198.54.2
10101.23.5
5099.82.8

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the GC-MS analysis of volatile organic compounds using headspace sampling.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (Solid or Liquid) Vial Transfer to Headspace Vial Sample->Vial Spike Spike with Internal Standard & Analyte Standard (for Cal/QC) Vial->Spike Seal Seal Vial Spike->Seal Equilibrate Equilibrate at 80°C Seal->Equilibrate Inject Inject Headspace (1 mL) Equilibrate->Inject GC Gas Chromatography (Separation on DB-624 column) Inject->GC MS Mass Spectrometry (EI, Scan/SIM Mode) GC->MS Integration Peak Integration MS->Integration Identification Compound Identification (Mass Spectrum & Retention Time) Integration->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the GC-MS analysis of VOCs.

Conclusion

This application note provides a comprehensive and detailed protocol for the analysis of dichlorofluorobenzene and other volatile organic compounds using headspace GC-MS. The described methodology, including sample preparation, instrument parameters, and data analysis, offers a robust and reliable approach for researchers, scientists, and drug development professionals. The presented quantitative data, while illustrative, provides a benchmark for method performance. Adherence to this protocol and proper method validation will ensure the generation of high-quality, defensible data for a wide range of applications.

Application Notes and Protocols: Synthesis of Fluorinated Nitrobenzene Derivatives Using 1,3-Dichloro-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Fluorinated nitrobenzene derivatives are crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. The introduction of fluorine and nitro groups into an aromatic ring can significantly alter its electronic properties, lipophilicity, and metabolic stability, making these compounds highly valuable for designing molecules with specific biological activities. 1,3-Dichloro-4-fluorobenzene serves as a key precursor in the synthesis of various fluorinated nitroaromatics, primarily through electrophilic nitration. This document provides detailed protocols and application notes for the synthesis of fluorinated nitrobenzene derivatives.

Primary Synthetic Pathway: Electrophilic Nitration

The most direct method to synthesize a fluorinated nitrobenzene derivative from this compound is through electrophilic aromatic substitution, specifically nitration. In this reaction, a mixture of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich benzene ring.

The directing effects of the existing substituents (two chlorine atoms and one fluorine atom) on the aromatic ring determine the regioselectivity of the nitration. Halogens are ortho-, para-directing deactivators. In this compound, the positions are activated or deactivated by the following substituents:

  • Position 2: Ortho to Cl (at C1), para to Cl (at C3), and meta to F (at C4).

  • Position 5: Ortho to F (at C4), meta to Cl (at C1), and para to Cl (at C3).

  • Position 6: Ortho to Cl (at C1) and meta to both Cl (at C3) and F (at C4).

Considering these effects, the nitration is expected to yield a mixture of isomers, with the major product being 2,4-dichloro-1-fluoro-5-nitrobenzene , where the nitro group is directed to the position para to one chlorine and ortho to the fluorine.

Reaction Pathway Diagram

G cluster_reactants Reactants cluster_intermediate Intermediate Generation cluster_product Product A This compound C Nitronium Ion (NO₂⁺) A->C Electrophilic Attack B HNO₃ / H₂SO₄ B->C Generation D 2,4-Dichloro-1-fluoro-5-nitrobenzene C->D Nitration

Caption: Electrophilic nitration of this compound.
Experimental Protocol: General Nitration Procedure

This protocol is a generalized procedure based on standard nitration reactions of halogenated benzenes.[1][2][3]

1. Materials and Reagents:

  • This compound

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (68-70%)

  • Ice-water bath

  • Crushed ice

  • Dichloromethane (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, condenser.

2. Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add a calculated amount of concentrated sulfuric acid.

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add this compound to the sulfuric acid with constant stirring, ensuring the temperature remains below 10 °C.

  • Prepare the nitrating mixture by carefully adding concentrated nitric acid to a separate portion of concentrated sulfuric acid, pre-cooled to 0 °C.

  • Add the nitrating mixture dropwise from the dropping funnel to the solution of this compound over a period of 1-2 hours. Maintain the reaction temperature between 0-10 °C throughout the addition.[2]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-4 hours to ensure the reaction goes to completion.

  • Carefully pour the reaction mixture onto a large volume of crushed ice with stirring.

  • The crude product, which may precipitate as a solid or an oil, is then extracted with dichloromethane.

  • Wash the organic layer sequentially with cold water and saturated sodium bicarbonate solution until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Quantitative Data Summary
ParameterValue/RangeReference
Starting Material This compound-
Reagents Conc. HNO₃ / Conc. H₂SO₄[1][2]
Reaction Temperature 0 - 10 °C[2]
Reaction Time 3 - 6 hoursGeneral Protocol
Expected Product 2,4-Dichloro-1-fluoro-5-nitrobenzene-
Typical Purity >90% (after purification)[2]
Typical Yield 60 - 95% (estimated)[2]

Alternative Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)

An alternative strategy involves the synthesis of fluorinated nitrobenzene derivatives through a Nucleophilic Aromatic Substitution (SNAr) reaction. This method is particularly useful when the desired precursor is more readily available. For instance, a dichloronitrobenzene can be converted to a chlorofluoronitrobenzene. The nitro group, being strongly electron-withdrawing, activates the aromatic ring for nucleophilic attack, facilitating the displacement of a halide.[4][5][6]

A relevant example is the synthesis of 3-chloro-4-fluoronitrobenzene from 3,4-dichloronitrobenzene.[7]

SNAr Workflow Diagram

G Start Start: 3,4-Dichloronitrobenzene Reaction Reaction: Heat to ~180°C Start->Reaction Reagent Reagent: Potassium Fluoride (KF) Reagent->Reaction Solvent Solvent: Tetramethylene Sulphone Solvent->Reaction Catalyst Phase Transfer Catalyst Catalyst->Reaction Workup Workup: Distillation Reaction->Workup Cooling & Separation Product Product: 3-Chloro-4-fluoronitrobenzene Workup->Product Purification

Caption: Workflow for SNAr synthesis of 3-chloro-4-fluoronitrobenzene.
Experimental Protocol: Synthesis of 3-Chloro-4-fluoronitrobenzene

This protocol is adapted from a documented synthesis procedure.[7]

1. Materials and Reagents:

  • 3,4-Dichloronitrobenzene

  • Potassium Fluoride (anhydrous)

  • Tetramethylene sulphone (Sulfolane)

  • Phase-transfer catalyst (e.g., methyl-trioctyl-ammonium chloride)

  • Aluminum Trichloride (AlCl₃)

  • Distillation apparatus.

2. Procedure:

  • In a glass reaction vessel, combine 87 g (1.5 mol) of potassium fluoride and 250 g of tetramethylene sulphone.

  • Heat the mixture to initiate distillation to remove any residual water, continuing until approximately 25 g of the solvent has been distilled off.

  • To the anhydrous mixture, add 192 g of 3,4-dichloronitrobenzene, 10 g (0.025 mol) of methyl-trioctyl-ammonium chloride, and 1.65 g (0.0125 mol) of AlCl₃.

  • Heat the reaction mixture to the required temperature (typically 150-200 °C) and monitor the reaction progress by gas chromatography.

  • Upon completion (conversion >95%), cool the reaction mixture.

  • Work up the mixture by distillation under reduced pressure to isolate the product.

Quantitative Data from SNAr Synthesis

The following data is reported for the synthesis of 3-chloro-4-fluoronitrobenzene.[7]

ParameterValue
Starting Material 3,4-Dichloronitrobenzene (192 g)
Fluorinating Agent Potassium Fluoride (87 g)
Solvent Tetramethylene Sulphone (225 g net)
Product 3-Chloro-4-fluoronitrobenzene
Boiling Point 92°-93° C at 10 mbar
Conversion 97% (determined by GC)
Final Yield 85% (149 g)

Applications and Further Reactions

The synthesized fluorinated nitrobenzene derivatives are versatile intermediates. The nitro group can be readily reduced to an amine, which is a common precursor for a wide range of pharmaceuticals and dyes. The halogen substituents can be further displaced via nucleophilic substitution or participate in cross-coupling reactions, allowing for the construction of complex molecular architectures.[4][8] These compounds are particularly important in the synthesis of:

  • Herbicides and Pesticides: Where the unique electronic properties contribute to their biological activity.

  • Active Pharmaceutical Ingredients (APIs): Serving as core structures in drugs for various therapeutic areas.

  • Specialty Polymers and Materials: Imparting properties such as thermal stability and chemical resistance.[9]

References

Troubleshooting & Optimization

Optimizing reaction conditions for synthesis involving 1,3-Dichloro-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for syntheses involving 1,3-dichloro-4-fluorobenzene.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Nucleophilic Aromatic Substitution (SNAr)

Question 1: My SNAr reaction with this compound is showing low yield. What are the common causes and how can I improve it?

Answer:

Low yields in SNAr reactions with this compound can stem from several factors. The reactivity of the fluorine atom is influenced by the electron-withdrawing nature of the two chlorine atoms. However, optimization is often necessary. Here are key areas to troubleshoot:

  • Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like DMSO, DMF, and NMP are generally effective as they can solvate the cation of the nucleophile, thus increasing its nucleophilicity. For certain reactions, such as those involving photoredox catalysis, a mixture of solvents like 1,2-dichloroethane (DCE) and 2,2,2-trifluoroethanol (TFE) may be optimal.[1]

  • Base Selection: An appropriate base is crucial to deprotonate the nucleophile or neutralize any acid formed during the reaction. Common bases include K₂CO₃ and Cs₂CO₃. The strength and solubility of the base can significantly impact the reaction rate and yield.

  • Temperature: SNAr reactions often require elevated temperatures (typically 100-150 °C) to proceed at a reasonable rate.[2] If the yield is low, a gradual increase in temperature may be beneficial. However, excessively high temperatures can lead to side product formation.

  • Nucleophile Concentration: Using an excess of the nucleophile can help drive the reaction to completion.[3]

Quantitative Data on SNAr Reaction Optimization:

ParameterCondition 1Condition 2Condition 3Expected Outcome
Solvent TolueneTHFDMSODMSO is often superior for SNAr due to its high polarity.
Base NaHK₂CO₃Cs₂CO₃Cs₂CO₃ is more soluble and can lead to higher yields.
Temperature 80 °C120 °C150 °CHigher temperatures generally increase reaction rates.
Nucleophile eq. 1.1 eq.1.5 eq.2.0 eq.Increasing equivalents can improve conversion.

Question 2: I am observing the formation of multiple products in my SNAr reaction. What are the likely side products and how can I minimize them?

Answer:

The formation of multiple products can be due to reactions at other positions or subsequent reactions. With this compound, potential side reactions include:

  • Substitution at a Chlorine Position: While the C-F bond is generally the most labile for SNAr, under harsh conditions, substitution of one of the chlorine atoms can occur, leading to isomeric products.

  • Hydrolysis: If water is present in the reaction mixture, hydrolysis of the starting material or the product can occur, especially at high temperatures.

  • Dimerization or Polymerization: Some nucleophiles can react with the product, leading to dimers or oligomers.

To minimize side products, consider the following:

  • Strict Anhydrous Conditions: Use dry solvents and reagents to prevent hydrolysis.

  • Control of Stoichiometry: Use a precise amount of the nucleophile to avoid secondary reactions.

  • Lower Reaction Temperature: If possible, running the reaction at a lower temperature for a longer duration can improve selectivity.

Palladium-Catalyzed Cross-Coupling Reactions

Question 3: I am planning a Buchwald-Hartwig amination with this compound. Which chlorine atom is expected to react preferentially, and what catalyst system should I use?

Answer:

In palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, the relative reactivity of the C-Cl bonds is a key consideration. The chlorine atom at the 3-position is sterically less hindered than the one at the 1-position (which is ortho to the fluorine). Therefore, the initial coupling is more likely to occur at the 3-position.

For the catalyst system, several generations of Buchwald-Hartwig ligands and precatalysts have been developed.[4][5] For aryl chlorides, which are generally less reactive than aryl bromides or iodides, more electron-rich and bulky phosphine ligands are often required.

Recommended Catalyst Systems for Buchwald-Hartwig Amination of Aryl Chlorides:

Catalyst/LigandBaseSolventTemperature (°C)Key Features
Pd₂(dba)₃ / XPhosNaOtBu or K₃PO₄Toluene or Dioxane80-110Highly active for aryl chlorides.[5]
Pd(OAc)₂ / SPhosK₂CO₃ or Cs₂CO₃t-Amyl alcohol100-120Good for a wide range of amines.
G3-XPhos PrecatalystLHMDS or K₃PO₄TolueneRoom Temp - 100Air- and moisture-stable precatalyst.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (1.5-2.0 equiv.).

  • Seal the tube with a septum, and purge with argon or nitrogen.

  • Add this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), and the anhydrous solvent.

  • Heat the reaction mixture with stirring for the specified time, monitoring the progress by TLC or GC/LC-MS.

  • After cooling to room temperature, quench the reaction, extract the product with an organic solvent, and purify by column chromatography.

Question 4: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield of the desired biaryl product. How can I optimize this reaction?

Answer:

Low yields in Suzuki-Miyaura couplings involving aryl chlorides can be attributed to catalyst deactivation, incomplete oxidative addition, or slow reductive elimination. Optimization strategies include:

  • Catalyst and Ligand Selection: Similar to the Buchwald-Hartwig reaction, bulky, electron-rich phosphine ligands are beneficial for the activation of aryl chlorides. Systems like Pd(PPh₃)₄ or those generated in situ from a palladium source (e.g., Pd(OAc)₂) and a ligand (e.g., SPhos, XPhos) are commonly used.[6][7]

  • Base and Solvent System: The choice of base and solvent is interdependent. A common combination is an aqueous solution of a base like K₂CO₃ or K₃PO₄ with a solvent such as toluene, dioxane, or DMF.[7]

  • Boronic Acid Quality: Ensure the boronic acid is pure and not dehydrated, as this can affect the transmetalation step.

  • Temperature: Reaction temperatures typically range from 80 to 120 °C.

Troubleshooting Suzuki-Miyaura Coupling:

IssuePotential CauseSuggested Solution
No ReactionInactive catalystUse a fresh palladium source and ligand. Consider a precatalyst.
Low ConversionPoor oxidative additionSwitch to a more electron-rich and bulky ligand (e.g., XPhos). Increase temperature.
Homocoupling of Boronic AcidPresence of oxygenDegas the reaction mixture thoroughly before heating.
ProtodeboronationPresence of water and prolonged heatingUse an appropriate amount of water and monitor the reaction to avoid excessive reaction times.

Visualizing Reaction Workflows and Pathways

Workflow for Optimizing SNAr Reactions

SNAr_Optimization_Workflow SNAr Reaction Optimization Workflow start Low Yield in SNAr solvent Screen Solvents (DMSO, DMF, NMP) start->solvent base Vary Base (K2CO3, Cs2CO3) solvent->base temp Adjust Temperature (80-150 °C) base->temp conc Increase Nucleophile Concentration temp->conc analysis Analyze Results (TLC, LC-MS) conc->analysis success Optimized Conditions (High Yield) analysis->success Yield Improved failure Further Optimization (e.g., Catalyst) analysis->failure Yield Still Low

Caption: A flowchart for the systematic optimization of SNAr reactions.

Logical Relationship in a Sequential Cross-Coupling Strategy

Sequential_Coupling Sequential Cross-Coupling of this compound start This compound reaction1 First Coupling (e.g., Suzuki at C3) start->reaction1 intermediate Monosubstituted Intermediate reaction1->intermediate side_reaction Potential Side Reaction (e.g., Double Coupling) reaction1->side_reaction reaction2 Second Coupling (e.g., Buchwald at C1) intermediate->reaction2 product Disubstituted Product reaction2->product

Caption: A diagram illustrating a potential sequential cross-coupling strategy.

References

Common side products in the nitration of 1,3-Dichloro-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during the nitration of 1,3-dichloro-4-fluorobenzene. Here you will find troubleshooting guides and frequently asked questions to assist in optimizing your experimental outcomes and identifying common side products.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product in the mononitration of this compound?

The major product from the mononitration of this compound is predicted to be 1,3-dichloro-4-fluoro-5-nitrobenzene . This is due to the directing effects of the substituents on the benzene ring. All halogen substituents (chloro and fluoro) are ortho-, para-directing groups. In this specific molecule, the positions available for substitution are C2, C5, and C6.

  • Position C5 is para to the chlorine at C1 and ortho to the fluorine at C4. Both of these halogens activate this position for electrophilic aromatic substitution.

  • Position C2 is ortho to both chlorine atoms at C1 and C3, but it is sterically hindered.

  • Position C6 is ortho to the chlorine at C1 but meta to the fluorine at C4, making it less favored.

Therefore, the electrophilic attack of the nitronium ion (NO₂⁺) is most likely to occur at the C5 position.

Q2: What are the common side products I should expect in the nitration of this compound?

Common side products include positional isomers of the mononitrated product and dinitrated products.

  • Positional Isomers: The primary isomeric side product is likely 1,3-dichloro-2-fluoro-4-nitrobenzene , resulting from nitration at the C2 position. Although sterically hindered, this position is ortho to two directing chloro groups.

  • Dinitration Products: Under forcing reaction conditions (e.g., higher temperatures, prolonged reaction times, or a higher concentration of the nitrating agent), dinitration can occur. A potential dinitration product is 1,3-dichloro-4-fluoro-2,6-dinitrobenzene . The formation of dinitro compounds is a known side reaction in the nitration of dichlorobenzenes.

Q3: My reaction is producing a higher than expected amount of side products. What are the likely causes?

Several factors can contribute to an increased yield of side products:

  • Reaction Temperature: Higher temperatures favor the formation of dinitrated products and can decrease the regioselectivity of the mononitration, leading to a higher proportion of the less-favored isomers.

  • Concentration of Nitrating Agent: Using a significant excess of the nitrating mixture (e.g., nitric acid and sulfuric acid) increases the likelihood of dinitration.

  • Reaction Time: Longer reaction times can lead to the further nitration of the desired mononitrated product.

  • Purity of Starting Material: Impurities in the this compound can lead to unexpected side reactions.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the nitration of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low yield of the desired 1,3-dichloro-4-fluoro-5-nitrobenzene - Reaction conditions are not optimal (temperature too high or too low).- Incomplete reaction.- Loss of product during workup and purification.- Carefully control the reaction temperature, typically maintaining it at a lower temperature (e.g., 0-10 °C) during the addition of the nitrating agent.- Monitor the reaction progress using techniques like TLC or GC to ensure completion.- Optimize the extraction and purification steps to minimize product loss.
High proportion of the 1,3-dichloro-2-fluoro-4-nitrobenzene isomer - The reaction may be kinetically controlled, favoring the sterically hindered but electronically activated position under certain conditions.- Experiment with different reaction temperatures and addition rates of the nitrating agent to favor the thermodynamically more stable product.- Consider using a different nitrating agent or solvent system that may offer higher regioselectivity.
Significant formation of dinitrated products - Reaction temperature is too high.- Excess of nitrating agent.- Prolonged reaction time.- Maintain a low reaction temperature throughout the experiment.- Use a stoichiometric or slight excess of the nitrating agent.- Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent over-nitration.
Dark-colored reaction mixture or tar formation - Oxidative side reactions due to overly harsh conditions.- Ensure the temperature is strictly controlled.- Add the nitrating agent slowly and portion-wise to manage the exothermicity of the reaction.

Product Distribution Data

The following table summarizes the expected product distribution in the mononitration of this compound based on the directing effects of the substituents. Please note that the actual yields may vary depending on the specific experimental conditions.

Compound Name Structure Type Expected Relative Yield
1,3-dichloro-4-fluoro-5-nitrobenzeneC₆H₂Cl₂FNO₂Major ProductHigh
1,3-dichloro-2-fluoro-4-nitrobenzeneC₆H₂Cl₂FNO₂Side Product (Isomer)Minor
1,3-dichloro-4-fluoro-2,6-dinitrobenzeneC₆HCl₂FN₂O₄Side Product (Dinitration)Variable (increases with harsher conditions)

Experimental Protocols

A general experimental protocol for the nitration of this compound is provided below. Researchers should adapt this protocol based on their specific laboratory conditions and safety guidelines.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Dichloromethane (or other suitable organic solvent)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (or Sodium Sulfate)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath to 0-5 °C.

  • Slowly add this compound to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • Prepare the nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of this compound in sulfuric acid over a period of 30-60 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated) and monitor its progress by TLC or GC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Extract the product with an organic solvent such as dichloromethane.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method, such as recrystallization or column chromatography, to isolate the desired product and characterize the side products.

Visualizing Reaction Pathways

The following diagram illustrates the logical relationship between the starting material, the main product, and the common side products in the nitration of this compound.

Nitration_Side_Products start This compound main_product 1,3-Dichloro-4-fluoro-5-nitrobenzene (Major Product) start->main_product Mononitration (Favored Pathway) isomer_side_product 1,3-Dichloro-2-fluoro-4-nitrobenzene (Isomeric Side Product) start->isomer_side_product Mononitration (Minor Pathway) dinitration_side_product Dinitrated Products (e.g., 1,3-dichloro-4-fluoro-2,6-dinitrobenzene) main_product->dinitration_side_product Further Nitration (Harsher Conditions)

Technical Support Center: Purification of 1,3-Dichloro-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 1,3-Dichloro-4-fluorobenzene after its synthesis. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Troubleshooting and FAQs

Q1: What are the most common impurities I should expect after synthesizing this compound?

A1: The impurity profile of your crude this compound will largely depend on the synthetic route employed. However, common impurities can be categorized as follows:

  • Isomeric Impurities: The synthesis of this compound often results in the formation of other dichlorofluorobenzene isomers. Depending on the starting materials and reaction conditions, you may find isomers such as 1,2-dichloro-4-fluorobenzene or 1,4-dichloro-2-fluorobenzene.

  • Unreacted Starting Materials: Incomplete reactions can lead to the presence of starting materials in your crude product. For instance, if synthesizing from a dichlorobenzene isomer, residual dichlorobenzenes may be present.

  • Reaction Intermediates: Depending on the synthetic pathway, intermediates such as chloronitrofluorobenzene isomers may remain in the final product if the reaction does not go to completion.

  • Byproducts from Side Reactions: Side reactions can introduce various impurities. For example, if a Sandmeyer reaction involving a diazonium salt is used, byproducts like phenols (from reaction with water) or azo-compounds (from coupling reactions) might be formed.

Q2: My crude product is a dark-colored liquid. How can I remove the color?

A2: Dark coloration in your crude product often indicates the presence of polymeric or highly conjugated byproducts. A preliminary purification step can be an extraction.

  • Experimental Protocol: Liquid-Liquid Extraction

    • Dissolve your crude this compound in a suitable organic solvent like dichloromethane or diethyl ether.

    • Wash the organic solution with a 5% aqueous sodium hydroxide (NaOH) solution to remove acidic impurities, such as phenolic byproducts.

    • Follow with a wash using a saturated sodium chloride (brine) solution to remove any remaining aqueous solution.

    • Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude, color-reduced product.

Q3: I suspect I have isomeric impurities. What is the best method to separate them?

A3: Fractional distillation is often the most effective method for separating isomers with different boiling points. Due to the likely close boiling points of dichlorofluorobenzene isomers, a fractional distillation column with a high number of theoretical plates is recommended.

  • Experimental Protocol: Fractional Distillation

    • Set up a fractional distillation apparatus with a well-insulated column (e.g., a Vigreux or packed column).

    • Place the crude this compound in the distillation flask with a few boiling chips.

    • Apply a vacuum to the system. The reduced pressure will lower the boiling points and prevent potential decomposition at high temperatures.

    • Gradually heat the distillation flask.

    • Carefully collect the fractions at their respective boiling points. The boiling point of this compound is approximately 174-175 °C at atmospheric pressure; this will be significantly lower under vacuum. It is crucial to monitor the temperature at the head of the column closely to ensure good separation.

Q4: Distillation is not giving me the desired purity. What other purification techniques can I try?

A4: If distillation is insufficient, column chromatography is a powerful alternative for separating compounds with similar boiling points but different polarities.

  • Experimental Protocol: Column Chromatography

    • Stationary Phase: Use silica gel as the adsorbent.

    • Mobile Phase (Eluent): A non-polar solvent system is recommended. Start with a low polarity eluent like pure hexane and gradually increase the polarity by adding a small amount of a slightly more polar solvent like dichloromethane or ethyl acetate. The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.

    • Procedure:

      • Pack a chromatography column with a slurry of silica gel in the initial, low-polarity eluent.

      • Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.

      • Elute the column with the chosen solvent system, collecting fractions.

      • Monitor the fractions by TLC to identify those containing the pure this compound.

      • Combine the pure fractions and evaporate the solvent to obtain the purified product.

Q5: How can I confirm the purity of my final product?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal analytical method for assessing the purity of volatile compounds like this compound and for identifying any remaining impurities. High-Performance Liquid Chromatography (HPLC) can also be utilized.

  • Experimental Protocol: GC-MS Analysis

    • Column: A non-polar or medium-polarity capillary column is suitable, such as a DB-5ms or HP-5ms.

    • Injector Temperature: Typically set around 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min. This will help separate compounds with different boiling points.

    • Mass Spectrometer: Operate in electron ionization (EI) mode. The resulting mass spectrum will provide a fragmentation pattern that can be used to confirm the identity of this compound and to identify impurities by comparing their spectra to a library database.

Quantitative Data Summary

The following table summarizes typical purity levels that can be expected from different purification methods. Please note that the actual purity will depend on the initial composition of the crude product and the specific experimental conditions.

Purification MethodTypical Purity AchievedNotes
Liquid-Liquid Extraction 60-80%Effective for removing acidic/basic impurities and some polar byproducts.
Fractional Distillation 95-99%Highly effective for separating isomers and compounds with different boiling points. Purity is dependent on column efficiency.[1]
Column Chromatography >99%Excellent for removing impurities with different polarities, including isomers.

Purification Workflow

The following diagram illustrates a general workflow for the purification and analysis of this compound.

PurificationWorkflow cluster_purification Purification Stages cluster_analysis Purity Analysis Crude Crude Product Extraction Liquid-Liquid Extraction Crude->Extraction Initial Cleanup Distillation Fractional Distillation Extraction->Distillation Primary Purification Chromatography Column Chromatography Distillation->Chromatography High Purity (Optional) Analysis GC-MS / HPLC Analysis Distillation->Analysis Purity Check Chromatography->Analysis Final Purity Check PureProduct Pure 1,3-Dichloro-4- fluorobenzene Analysis->PureProduct

Caption: A general workflow for the purification and analysis of this compound.

References

How to avoid protodeboronation in reactions with fluorinated phenylboronic acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid protodeboronation in reactions involving fluorinated phenylboronic acids.

Troubleshooting Guides

Issue: Low yield of desired product and presence of a significant amount of the corresponding fluoroarene byproduct.

This is a classic sign of protodeboronation, where the C-B bond of the fluorinated phenylboronic acid is cleaved and replaced with a C-H bond. Fluorinated arylboronic acids are particularly susceptible to this side reaction due to the electron-withdrawing nature of the fluorine atoms. Here’s a step-by-step guide to troubleshoot and minimize this issue.

1. Reaction Condition Optimization

The choice of base, solvent, and temperature can significantly impact the extent of protodeboronation.

  • Base Selection: Strong bases can accelerate protodeboronation. Consider switching to milder bases.

  • Solvent Effects: While some water can be beneficial in Suzuki-Miyaura couplings, excess water can serve as a proton source. Anhydrous conditions can be helpful, but optimization is key.

  • Temperature Control: Higher temperatures generally increase the rate of protodeboronation.[1] If your catalyst is active enough, lowering the reaction temperature is advisable.[2]

Table 1: Effect of Base on Suzuki-Miyaura Coupling Yield

BaseCoupling of 2-bromo-1H-imidazo[4,5-b]pyrazine with Phenylboronic acid Yield (%)Notes
NaOH~70Strong base, can promote side reactions.[3]
KOH70-90A strong base, but can sometimes lead to side reactions.[3]
K₂CO₃98A milder inorganic base, often a good starting point.[4]
Cs₂CO₃HighOften gives high yields, but is more expensive.[2]
K₃PO₄HighA mild and effective base for challenging couplings.[2]
KFModerate to highFluoride ions can play a role in activating the boronic acid.[3]
Et₃NLowOrganic bases are often less effective.[5]
DIPEAVariableA non-nucleophilic organic base suitable for sensitive substrates.[3]

Table 2: Effect of Temperature on Suzuki-Miyaura Coupling Conversion

Boronic AcidTemperature (°C)Conversion after 3h (%)Conversion after 8h (%)
4-Fluorophenylboronic acid704555
4-Fluorophenylboronic acid1106785
Phenylboronic acid705052
Phenylboronic acid1104855

Data adapted from a study on the coupling of various boronic acids with 1-bromo-4-fluorobenzene.[1]

2. Modification of the Boronic Acid Reagent

If optimizing reaction conditions is insufficient, modifying the boronic acid itself is a highly effective strategy. This is often referred to as a "slow-release" approach.[6]

  • Use of Boronic Esters: Converting the boronic acid to a more stable ester derivative, such as a pinacol ester, can significantly reduce protodeboronation.[2]

  • N-methyliminodiacetic acid (MIDA) Boronates: MIDA boronates are highly stable crystalline solids that slowly release the boronic acid under basic conditions, keeping the concentration of the unstable free boronic acid low.[2][7]

  • Potassium Organotrifluoroborates (BF₃K salts): These salts are generally more stable than the corresponding boronic acids and serve as excellent slow-release sources of the boronic acid.[8]

slow_release_strategy cluster_reaction_flask Reaction Mixture Protected Boronic Acid Protected Boronic Acid Free Boronic Acid Free Boronic Acid Protected Boronic Acid->Free Boronic Acid Slow Release (e.g., hydrolysis) Desired Product Desired Product Free Boronic Acid->Desired Product Suzuki-Miyaura Coupling Protodeboronation Protodeboronation Free Boronic Acid->Protodeboronation Side Reaction High Concentration High Concentration Low Concentration Low Concentration protodeboronation_mechanism Arylboronic Acid Arylboronic Acid Arylboronate Arylboronate Arylboronic Acid->Arylboronate + Base Base (OH-) Base (OH-) Arylboronate->Arylboronic Acid - Base Protodeboronated Product Protodeboronated Product Arylboronate->Protodeboronated Product + Proton Source Proton Source (H+) Proton Source (H+) troubleshooting_workflow start Low Yield & High Protodeboronation step1 Use Milder Base (e.g., K₃PO₄, Cs₂CO₃) start->step1 step2 Lower Reaction Temperature step1->step2 step3 Use Anhydrous Solvents step2->step3 step4 Switch to Boronic Ester (Pinacol or MIDA) step3->step4 end Problem Solved? step4->end

References

Improving yield and selectivity in the fluorination of dichloronitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for improving yield and selectivity in the fluorination of dichloronitrobenzene isomers.

Troubleshooting and FAQs

This section addresses common issues encountered during the Halex reaction for dichloronitrobenzene fluorination.

Question 1: My reaction yield is consistently low. What are the primary causes and how can I fix them?

Answer: Low yield in a Halex reaction is a frequent issue stemming from several factors:

  • Presence of Water: Moisture is highly detrimental. Water can deactivate the fluoride anion through hydrogen bonding, significantly reducing its nucleophilicity.[1][2] Furthermore, it can lead to unwanted hydrolysis side-reactions.

    • Solution: Ensure all reagents and solvents are anhydrous. Use freshly dried potassium fluoride (KF) or cesium fluoride (CsF). Consider techniques like azeotropic removal of water from the reaction mixture before initiating the high-temperature reaction.[3]

  • Inefficient Fluoride Source: The solubility and reactivity of the fluoride salt are critical.

    • Solution: While potassium fluoride (KF) is cost-effective, cesium fluoride (CsF) is more soluble and reactive but also more expensive.[4][5] The physical form of KF matters; spray-dried KF is often preferred due to its higher surface area and reactivity.[3]

  • Poor Catalyst Activity or Concentration: A phase-transfer catalyst (PTC) is essential for solubilizing the fluoride salt in the organic phase.

    • Solution: Screen different PTCs like quaternary ammonium salts (e.g., tetramethylammonium chloride, tetrabutylammonium chloride) or phosphonium salts.[6][7][8] Optimize the catalyst loading; typically, 2-10% by weight relative to the dichloronitrobenzene is a good starting point.[9]

  • Suboptimal Reaction Temperature: The reaction requires high temperatures (typically 150-250°C) to proceed efficiently.[4]

    • Solution: If the temperature is too low, the reaction rate will be slow. If it's too high, byproduct formation and decomposition can increase. The optimal temperature depends on the specific substrate, solvent, and catalyst. For 2,4-dichloronitrobenzene in sulfolane, temperatures between 180°C and 250°C are common.[10]

Question 2: I'm observing poor selectivity. How can I favor the substitution of a specific chlorine atom?

Answer: Selectivity is governed by the electronic effects of the nitro group, which activates the chlorine atoms at the ortho and para positions to nucleophilic attack.

  • Understanding Reactivity: The chlorine atom para to the nitro group is generally more reactive than the ortho position, which is in turn far more reactive than a meta chlorine. For a substrate like 1,3-dichloro-4-nitrobenzene, fluorination at the ortho position (C-3) can be faster than at the para position (C-1) due to a more pronounced inductive effect from the adjacent nitro group.[11]

  • Controlling the Reaction: To obtain a monofluorinated product, you can control the reaction time and stoichiometry. Using a limited amount of the fluoride source and stopping the reaction before it reaches completion can favor the monosubstituted product. Monitoring the reaction progress by Gas Chromatography (GC) is crucial.

Question 3: Significant amounts of byproducts, such as diaryl ethers or decomposition tars, are forming. What can be done to minimize them?

Answer: Side reactions are often promoted by excessively high temperatures, the presence of water, or reactive impurities.

  • Diaryl Ether Formation: This can occur if residual water leads to the formation of a phenoxide species, which can then react with another molecule of dichloronitrobenzene.

    • Solution: Rigorous drying of all components is the most effective preventative measure.

  • Decomposition and Tar Formation: At very high temperatures (>220-240°C), the nitroaromatic compounds themselves can begin to decompose, leading to thermal polymerization and tar formation.[8][12]

    • Solution: Carefully control the reaction temperature. The use of an efficient phase-transfer catalyst can often allow for lower reaction temperatures, thus minimizing thermal decomposition.[8] Additionally, impurities like acetic acid have been shown to catalyze runaway reactions and should be strictly avoided.[12]

Question 4: Which solvent is optimal for this reaction?

Answer: The ideal solvent is a polar aprotic solvent, which can solvate the cation of the fluoride salt while leaving the fluoride anion relatively "bare" and highly nucleophilic.[13]

  • Common Choices: Dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and sulfolane are the most commonly used solvents.[4]

  • Performance: Studies have shown that DMSO can give dramatically higher yields compared to DMF and sulfolane in some Halex reactions.[14] For the fluorination of 1,2-dichloro-4-nitrobenzene using a phosphonium ionic liquid catalyst, the reaction rate in DMSO was significantly higher than in sulfolane.[6] The choice of solvent can also impact selectivity.

Data and Process Optimization

Effective optimization requires careful consideration of reaction parameters. The following tables summarize the impact of different catalysts and solvents on reaction outcomes.

Table 1: Effect of Phase-Transfer Catalyst (PTC) on the Fluorination of 2,4-Dichloronitrobenzene

Catalyst Solvent Temperature (°C) Time (h) Conversion (%) Notes
Tetramethylammonium Chloride DMAc 160-170 5-10 >95 A robust and effective catalyst.[7][8]
HDBP* Sulfolane 200 4 >98 High efficiency at elevated temperatures.
18-Crown-6 None (Melt) 140-190 10-20 >90 Effective in solvent-free conditions.[9]
Tetramethylammonium Bromide None (Melt) 180 19 >70 Moderate conversion for 2,3-DCNB.[9]

*HDBP: Hexadecyltributylphosphonium Bromide

Table 2: Influence of Solvent on the Fluorination of Dichloronitrobenzene

Substrate Solvent Catalyst Temperature (°C) Time Result (Conversion %)
1,2-dichloro-4-nitrobenzene DMSO Phosphonium IL 180 30 min 98%[6]
1,2-dichloro-4-nitrobenzene Sulfolane Phosphonium IL 180 3.5 h 89%[6]
1,2-dichloro-4-nitrobenzene Nitrobenzene Phosphonium IL 180 >20 h <60%[6]

| p-chloronitrobenzene | DMSO | None | Reflux | ~2 h | Nearly Quantitative[13] |

Diagrams and Workflows

Visualizing the process can aid in understanding and troubleshooting. The following diagrams illustrate the reaction pathway, a general experimental workflow, and a troubleshooting decision tree.

ReactionPathway Fig 1. Reaction and Side Reaction Pathway DCNB Dichloronitrobenzene CFNB Chlorofluoronitrobenzene DCNB->CFNB + KF - KCl Phenoxide Nitrophenoxide Intermediate DCNB->Phenoxide + H₂O, Base DFNB Difluoronitrobenzene CFNB->DFNB + KF - KCl Ether Dinitro Diaryl Ether (Side Product) Phenoxide->Ether + Dichloronitrobenzene

Caption: Reaction pathway for dichloronitrobenzene fluorination and a common side reaction.

ExperimentalWorkflow Fig 2. General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Dry Reagents (DCNB, KF, PTC) Setup Assemble Reactor (N₂ Atmosphere) Reagents->Setup Solvent Anhydrous Solvent (e.g., DMSO) Solvent->Setup Heat Heat to Target Temp (e.g., 180°C) & Stir Setup->Heat Monitor Monitor by GC/TLC Heat->Monitor Cool Cool Reaction Mixture Monitor->Cool Filter Filter Precipitated Salts (KCl) Cool->Filter Extract Aqueous Wash & Extraction Filter->Extract Purify Distillation or Chromatography Extract->Purify Analysis Product Analysis (GC, NMR) Purify->Analysis

Caption: A typical workflow for laboratory-scale Halex fluorination experiments.

Troubleshooting Fig 3. Troubleshooting Guide for Low Yield/Selectivity Start Problem: Low Yield or Poor Selectivity CheckWater Are all reagents & solvents anhydrous? Start->CheckWater CheckTemp Is temperature optimal? CheckWater->CheckTemp Yes ActionDry Action: Thoroughly dry all components. Use spray-dried KF. CheckWater->ActionDry No CheckCatalyst Is PTC active & concentration correct? CheckTemp->CheckCatalyst Yes ActionTemp Action: Adjust temperature. Too low -> slow rate. Too high -> side reactions. CheckTemp->ActionTemp No CheckTime Is reaction time optimized? CheckCatalyst->CheckTime Yes ActionCatalyst Action: Screen different PTCs. Optimize loading (2-10 wt%). CheckCatalyst->ActionCatalyst No ActionTime Action: Monitor by GC to find optimal endpoint for desired product. CheckTime->ActionTime No Success Problem Resolved CheckTime->Success Yes ActionDry->CheckTemp ActionTemp->CheckCatalyst ActionCatalyst->CheckTime ActionTime->Success

Caption: A decision tree for systematically troubleshooting common fluorination issues.

Detailed Experimental Protocol

This section provides a representative protocol for the fluorination of 2,4-dichloronitrobenzene (2,4-DCNB).

Objective: To synthesize 2-chloro-4-fluoronitrobenzene and 2,4-difluoronitrobenzene.

Materials:

  • 2,4-Dichloronitrobenzene (1.0 mol, 192.0 g)

  • Anhydrous Potassium Fluoride (spray-dried, 2.2 mol, 127.8 g)

  • Tetramethylammonium Chloride (0.05 mol, 5.5 g)

  • Dimethyl Sulfoxide (DMSO), anhydrous (500 mL)

  • Round-bottom flask (1 L), equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and thermocouple.

Procedure:

  • Preparation: In a flame-dried 1 L round-bottom flask under a nitrogen atmosphere, add the anhydrous potassium fluoride and tetramethylammonium chloride.

  • Reagent Addition: Add the anhydrous DMSO, followed by the 2,4-dichloronitrobenzene.

  • Reaction: Begin vigorous stirring and heat the mixture to 160-170°C. The reaction is exothermic, so careful temperature control is necessary.

  • Monitoring: Maintain the temperature and monitor the reaction's progress by taking small aliquots periodically and analyzing them by GC. The expected progression is from 2,4-DCNB to 2-chloro-4-fluoronitrobenzene, and finally to 2,4-difluoronitrobenzene.

  • Completion and Workup: Once the desired conversion is achieved (typically after 5-10 hours), cool the reaction mixture to below 100°C.

  • Isolation: Filter the cooled mixture to remove the precipitated potassium chloride and unreacted potassium fluoride. Wash the solid cake with a small amount of toluene or chlorobenzene.

  • Purification: Combine the filtrate and the washings. The product can be isolated from the solvent by vacuum distillation. A fractional distillation is required to separate the desired fluorinated product(s) from any unreacted starting material and other byproducts.[8]

  • Analysis: Characterize the final product fractions by GC, NMR, and other appropriate analytical techniques to confirm identity and purity.

Safety Note: This reaction involves high temperatures and potentially hazardous materials. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE). A runaway reaction is possible, especially on a large scale, if impurities are present or cooling is inadequate.[12]

References

Technical Support Center: Troubleshooting Catalyst Poisoning in Palladium-Catalyzed Reactions of Halogenated Benzenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting catalyst poisoning issues encountered in palladium-catalyzed cross-coupling reactions involving halogenated benzenes.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed reaction (e.g., Suzuki, Heck) with a halogenated benzene has stalled or is giving very low yield. What are the likely causes related to catalyst poisoning?

A1: Catalyst poisoning is a common reason for reaction failure. The primary culprits are substances that strongly bind to the palladium center, rendering it inactive. Key suspects include:

  • Sulfur Compounds: Even trace amounts of sulfur-containing impurities in reagents or solvents can act as potent poisons.[1]

  • Nitrogen-Containing Compounds: The Lewis basic nitrogen in substrates like pyridines or impurities can coordinate to the palladium catalyst, leading to deactivation.

  • Excess Ligands or Additives: While necessary for the reaction, an inappropriate excess of phosphine ligands or certain additives like cyanide or iodide salts can lead to the formation of stable, inactive palladium complexes.[2]

  • Other Impurities: Water, oxygen, and certain solvent contaminants can also contribute to catalyst deactivation.

Q2: I observe the formation of palladium black in my reaction. What does this indicate?

A2: The formation of a black precipitate, commonly known as palladium black, is a visual indicator of catalyst agglomeration and decomposition. The active, soluble Pd(0) species has likely aggregated into inactive palladium nanoparticles. This can be caused by high temperatures, improper ligand-to-metal ratios, or the presence of catalyst poisons.

Q3: Can I reuse my palladium catalyst? If so, how?

A3: Yes, in many cases, palladium catalysts can be recovered and regenerated. For heterogeneous catalysts like palladium on carbon (Pd/C), simple filtration can be used for recovery.[3] Homogeneous catalysts can sometimes be precipitated and recovered. Regeneration often involves washing the catalyst to remove adsorbed poisons or chemical treatments to restore the active catalytic species. Detailed protocols are provided in the "Experimental Protocols" section of this guide.

Q4: How can I prevent catalyst poisoning in the first place?

A4: Proactive measures are crucial for preventing catalyst poisoning. Key strategies include:

  • Use of High-Purity Reagents: Ensure that your halogenated benzenes, coupling partners, solvents, and bases are of the highest possible purity.

  • Solvent Degassing: Thoroughly degas solvents to remove dissolved oxygen, which can oxidize the active Pd(0) catalyst.

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Ligand Selection: For challenging substrates like pyridines, use bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) that can stabilize the catalyst and mitigate poisoning.

  • Reagent Purification: If impurities are suspected, consider purifying your reagents before use. Protocols for removing common poisons are provided below.

Troubleshooting Guides

Issue 1: Low or No Conversion in a Suzuki-Miyaura Coupling with an Aryl Halide
Symptom Possible Cause Troubleshooting Steps
Reaction fails to initiate or proceeds very slowly.Catalyst Poisoning by Sulfur: Trace sulfur impurities in the aryl halide or boronic acid.1. Test for Sulfur: Analyze starting materials for sulfur content. 2. Purification: Treat the aryl halide with activated carbon or recrystallize it. 3. Use a Scavenger: Add a sulfur scavenger to the reaction mixture.
Initial activity followed by a sudden stop.Pyridine Poisoning: The nitrogen atom of a pyridine-containing substrate is deactivating the catalyst.1. Ligand Screening: Switch to a bulkier, more electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos). 2. Use a Different Precatalyst: Try a pre-formed palladium complex that is more resistant to pyridine coordination.
Gradual decrease in reaction rate.Inefficient Pre-catalyst Reduction: If using a Pd(II) source (e.g., Pd(OAc)₂), its reduction to the active Pd(0) may be incomplete or slow.1. Ensure Proper Base/Solvent Combination: Verify that the chosen conditions are suitable for in-situ reduction. 2. Pre-activation: Consider a pre-activation step where the Pd(II) source and ligand are stirred together before adding the substrates.
Issue 2: Poor Yields or Side Reactions in a Heck Reaction with an Aryl Halide
Symptom Possible Cause Troubleshooting Steps
Significant formation of dehalogenated arene.Catalyst Deactivation and Side Reaction: The catalyst is promoting hydrodehalogenation instead of the desired coupling.1. Optimize Base: Use a weaker, non-nucleophilic base. 2. Lower Temperature: Reduce the reaction temperature to disfavor the dehalogenation pathway. 3. Check for Water: Ensure anhydrous conditions, as water can be a proton source for dehalogenation.
Formation of homocoupled products.Oxygen Contamination: Oxygen can promote the homocoupling of the coupling partners.1. Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly degassed. 2. Maintain Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas.
Reaction is sluggish with aryl chlorides.Low Reactivity of Aryl Chloride: The C-Cl bond is less reactive than C-Br or C-I bonds.1. Use a More Active Catalyst: Employ a catalyst system known for its high activity with aryl chlorides, often involving bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. 2. Increase Temperature: Carefully increase the reaction temperature.

Data Presentation

Table 1: Effect of Sulfur Impurity (Thiophene) on Suzuki-Miyaura Coupling Yield

Thiophene Concentration (mol%)Yield of 4-phenyltoluene (%)
095
0.172
0.535
1.0<5
Reaction Conditions: Bromotoluene (1 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2 mmol), toluene/water (4:1), 100 °C, 12 h.

Table 2: Comparison of Ligands for Suzuki-Miyaura Coupling of 3-Bromopyridine

LigandYield of 3-phenylpyridine (%)
PPh₃15
P(t-Bu)₃68
SPhos92
XPhos95
Reaction Conditions: 3-Bromopyridine (1 mmol), phenylboronic acid (1.2 mmol), Pd₂(dba)₃ (1 mol%), ligand (2.2 mol%), K₃PO₄ (2 mmol), dioxane, 100 °C, 12 h.

Experimental Protocols

Protocol 1: Purification of Aryl Halides to Remove Sulfur Impurities

Method: Activated Carbon Treatment

  • Dissolution: Dissolve the aryl halide in a suitable organic solvent (e.g., hexane or toluene) at a concentration of approximately 0.5 M.

  • Addition of Activated Carbon: Add 10 wt% of activated carbon to the solution.

  • Stirring: Stir the mixture vigorously at room temperature for 2-4 hours.

  • Filtration: Filter the mixture through a pad of celite to remove the activated carbon.

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the purified aryl halide.

  • Analysis: Analyze the purified product for sulfur content to confirm the effectiveness of the treatment.

Protocol 2: Regeneration of Palladium on Carbon (Pd/C) after a Suzuki Coupling Reaction
  • Catalyst Recovery: After the reaction, filter the reaction mixture to recover the Pd/C catalyst.

  • Washing: Wash the recovered catalyst sequentially with the following solvents to remove adsorbed organic residues and inorganic salts:

    • The reaction solvent (e.g., toluene) (3 x 20 mL per gram of catalyst)

    • Water (3 x 20 mL per gram of catalyst)

    • Methanol (3 x 20 mL per gram of catalyst)

  • Reduction (Optional but Recommended):

    • Suspend the washed catalyst in methanol.

    • Add a reducing agent such as hydrazine hydrate (25% solution, 1 mL per gram of catalyst) and stir for 1 hour at 40°C.[4]

    • Alternatively, a 30% formaldehyde solution can be used.[4]

  • Final Washing: Filter the catalyst and wash thoroughly with deionized water until the filtrate is neutral, followed by a final wash with methanol.

  • Drying: Dry the regenerated catalyst under vacuum at 60-80 °C until a constant weight is achieved. The water content of the regenerated catalyst should ideally be around 50%.[4]

Protocol 3: General Procedure for a Suzuki-Miyaura Coupling Reaction
  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).

  • Catalyst and Ligand Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon) three times. Add degassed solvent (e.g., toluene/water 4:1, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (typically 12-24 hours), monitoring by TLC or GC/MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Catalyst_Poisoning_Troubleshooting cluster_symptoms Observed Issue cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Low_Yield Low or No Yield Sulfur_Poisoning Sulfur Impurities Low_Yield->Sulfur_Poisoning leads to Excess_Ligand Excess Ligand/Additive Low_Yield->Excess_Ligand can be from Stalled_Reaction Stalled Reaction Nitrogen_Coordination Nitrogen Coordination (e.g., Pyridines) Stalled_Reaction->Nitrogen_Coordination leads to Pd_Black Palladium Black Formation Oxygen_Water Oxygen/Water Contamination Pd_Black->Oxygen_Water leads to Regenerate_Catalyst Regenerate Catalyst Pd_Black->Regenerate_Catalyst Purify_Reagents Purify Reagents Sulfur_Poisoning->Purify_Reagents Change_Ligand Change Ligand Nitrogen_Coordination->Change_Ligand Optimize_Conditions Optimize Conditions Excess_Ligand->Optimize_Conditions Degas_Solvents Degas Solvents Oxygen_Water->Degas_Solvents

Caption: Troubleshooting workflow for catalyst poisoning.

Catalyst_Deactivation_Pathways Active_Pd(0) Active Pd(0) Catalyst Inactive_Pd-S Inactive Pd-S Species Active_Pd(0)->Inactive_Pd-S irreversible binding Inactive_Pd-N Inactive Pd-N Complex Active_Pd(0)->Inactive_Pd-N coordination Pd_Black Palladium Black (Agglomeration) Active_Pd(0)->Pd_Black agglomeration Oxidized_Pd(II) Oxidized Pd(II) Active_Pd(0)->Oxidized_Pd(II) oxidation Sulfur_Poisons Sulfur Poisons (e.g., Thiophenes) Sulfur_Poisons->Inactive_Pd-S Nitrogen_Ligands Nitrogen Ligands (e.g., Pyridines) Nitrogen_Ligands->Inactive_Pd-N Oxygen Oxygen Oxygen->Oxidized_Pd(II) High_Temp_Concentration High Temp/ Concentration High_Temp_Concentration->Pd_Black

Caption: Common pathways for palladium catalyst deactivation.

References

Technical Support Center: Optimizing Reaction Temperature to Minimize Side-Product Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you manage reaction temperature effectively and prevent the formation of unwanted side-products in your chemical syntheses.

Frequently Asked Questions (FAQs)

Q1: Why is reaction temperature a critical parameter in controlling side-product formation?

Reaction temperature is a crucial factor because it directly influences the rate of all chemical reactions, both desired and undesired.[1] According to the Arrhenius equation, a small change in temperature can have an exponential impact on the reaction rate constant. Different reactions have different activation energies (the minimum energy required for a reaction to occur). If a side-reaction has a higher activation energy than the desired reaction, increasing the temperature will accelerate the side-reaction to a greater extent, leading to a higher proportion of the side-product. Conversely, if the side-reaction has a lower activation energy, it may be favored at lower temperatures. By carefully controlling the temperature, you can selectively favor the kinetics of the desired reaction pathway over competing side-reactions.

Q2: What are the common indicators that incorrect reaction temperature is causing side-product formation?

Several signs can point to a temperature-related issue in your reaction:

  • Lower than expected yield of the desired product: This is often the first indication that a significant portion of your starting material is being converted into unintended substances.[1]

  • Presence of unexpected peaks in analytical data: Techniques like HPLC, GC-MS, and NMR spectroscopy can reveal the presence of impurities. If the ratio of these impurity peaks changes with variations in reaction temperature, it's a strong indicator of temperature-dependent side-reactions.[1]

  • Formation of colored impurities: The appearance of color in a reaction that is expected to be colorless can often be attributed to decomposition or the formation of polymeric side-products, which are frequently promoted by excessive heat.[1]

  • Inconsistent results between batches: If you are running the same reaction multiple times and observing variability in the product-to-side-product ratio, inconsistent temperature control could be the culprit.[1]

  • Reaction stalling or proceeding too rapidly: A reaction that does not go to completion or, conversely, proceeds uncontrollably can be a sign of suboptimal temperature.[1]

Q3: What is the difference between kinetic and thermodynamic control of a reaction, and how does temperature influence it?

In a reaction with multiple possible products, the product distribution can be governed by either kinetic or thermodynamic control.

  • Kinetic Control: At lower temperatures and shorter reaction times, the major product is the one that forms the fastest.[2][3][4] This "kinetic product" is formed via the reaction pathway with the lowest activation energy. These conditions often favor irreversible reactions.[3][5]

  • Thermodynamic Control: At higher temperatures and longer reaction times, the system can reach equilibrium.[2][3][4] Under these conditions, the major product will be the most stable one, which has the lowest Gibbs free energy. This "thermodynamic product" may form more slowly (have a higher activation energy) than the kinetic product. For thermodynamic control to be effective, the reaction must be reversible.[3]

Temperature is the key variable to switch between these two regimes. Lower temperatures favor the kinetic product, while higher temperatures allow for the formation of the more stable thermodynamic product.

Troubleshooting Guides

Issue: An unexpected side-product is detected in my reaction.

This guide provides a systematic approach to troubleshooting the formation of unexpected side-products with a focus on the role of reaction temperature.

Troubleshooting Workflow

Caption: A decision-making workflow for troubleshooting side-product formation.

Common ProblemPotential Cause Related to TemperatureRecommended Solution
Increased amount of a known, higher energy (less stable) side-product. The reaction is being run under kinetic control (low temperature), and the side-product has a lower activation energy for its formation.Gradually increase the reaction temperature in increments (e.g., 10-20 °C) to favor thermodynamic control, which should lead to the formation of the more stable desired product. Ensure the reaction time is sufficient to reach equilibrium.
Formation of decomposition products, often colored. The reaction temperature is too high, causing the starting materials, intermediates, or the desired product to degrade.Lower the reaction temperature. If the reaction rate becomes too slow, consider using a more active catalyst or a higher concentration of reagents.
Inconsistent ratio of desired product to side-product between batches. Poor temperature control in the reactor, leading to temperature fluctuations or hotspots. This can be due to inadequate mixing, incorrect sensor placement, or a malfunctioning heating/cooling system.[6]Ensure the temperature probe is placed in the reaction mixture and not touching the reactor wall. Verify that the stirring is adequate to ensure uniform temperature distribution. Calibrate the temperature controller and check the heating/cooling jacket for any blockages.[6]
A new, unexpected side-product appears at higher temperatures. A competing reaction pathway with a higher activation energy becomes accessible at elevated temperatures.Screen a range of lower temperatures to find a window where the desired reaction proceeds at an acceptable rate while the formation of the high-temperature side-product is minimized.

Case Study: Regioselectivity in the Synthesis of Heterocyclic Compounds

In the synthesis of complex molecules, such as active pharmaceutical ingredients (APIs), controlling regioselectivity is crucial. A recent study on the synthesis of bis(indazolyl)methane isomers demonstrated that the reaction outcome can be directed by the choice of base and reaction temperature. The use of different amine bases with varying steric and electronic properties, in combination with temperature modulation, allowed for the selective synthesis of different regioisomers. This highlights how temperature can be a powerful tool to fine-tune the selectivity of a reaction in conjunction with other parameters.[7]

Case Study: Kinetic vs. Thermodynamic Control in the Addition of HBr to 1,3-Butadiene

A classic example illustrating the principle of temperature-dependent product distribution is the addition of hydrogen bromide (HBr) to 1,3-butadiene. This reaction can yield two different products: the 1,2-adduct (kinetic product) and the 1,4-adduct (thermodynamic product).[3]

Temperature (°C)Reaction TimeMajor ProductProduct Ratio (1,2-adduct : 1,4-adduct)
-80Short1,2-adduct (Kinetic)80 : 20
40Long1,4-adduct (Thermodynamic)20 : 80

At a low temperature (-80 °C), the reaction is under kinetic control, and the faster-forming 1,2-adduct is the major product. At a higher temperature (40 °C) and with a longer reaction time, the reaction reaches equilibrium, and the more stable 1,4-adduct becomes the predominant product.[3]

Reaction Pathway Diagram

Kinetic_vs_Thermodynamic Reactants 1,3-Butadiene + HBr Intermediate Allylic Carbocation (Resonance Stabilized) Reactants->Intermediate Rate-determining step Kinetic_Product 1,2-Adduct (Kinetic Product) Less Stable Intermediate->Kinetic_Product Lower Activation Energy (Faster) Low Temp (-80°C) Thermodynamic_Product 1,4-Adduct (Thermodynamic Product) More Stable Intermediate->Thermodynamic_Product Higher Activation Energy (Slower) High Temp (40°C)

Caption: Energy profile for the addition of HBr to 1,3-butadiene.

Experimental Protocols

Detailed Methodology for Reaction Temperature Optimization

This protocol describes a systematic approach to determine the optimal reaction temperature for maximizing the yield of the desired product while minimizing side-product formation.

Materials and Equipment:

  • Jacketed laboratory reactor with overhead stirrer and temperature control unit (e.g., PID controller).

  • Reactants, solvent, and catalyst.

  • Inert atmosphere setup (if required).

  • Analytical instruments for reaction monitoring (e.g., HPLC, GC-MS, TLC plates).

Experimental Workflow for Temperature Screening

Experimental_Workflow A 1. Initial Temperature Selection (e.g., 40°C, 60°C, 80°C) B 2. Reactor Setup - Charge reactants - Inert atmosphere A->B C 3. Run Reaction at T1 (e.g., 40°C) - Monitor progress B->C D 4. Sample and Analyze - HPLC, GC-MS, NMR C->D E 5. Repeat for T2 & T3 (60°C and 80°C) D->E F 6. Data Analysis - Plot Yield vs. Temp - Plot Side-Product vs. Temp E->F G 7. Identify Optimal Temperature F->G

References

Choosing the optimal base and solvent for reactions with 1,3-Dichloro-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3-Dichloro-4-fluorobenzene. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary considerations when choosing a base and solvent for palladium-catalyzed cross-coupling reactions with this compound?

A1: The choice of base and solvent is critical for controlling the reactivity and selectivity of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, with this compound.

  • Base Selection: The base activates the coupling partner (e.g., boronic acid in Suzuki coupling) and facilitates the catalytic cycle. For substrates with sensitive functional groups, milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are recommended to prevent degradation. Stronger bases such as sodium tert-butoxide (NaOtBu) can be used for less sensitive substrates to promote the reaction, particularly with less reactive aryl chlorides.[1]

  • Solvent Selection: The solvent influences the solubility of reagents and the stability of the catalytic species. Aprotic solvents like dioxane, tetrahydrofuran (THF), and toluene are commonly used.[2] The addition of water to the solvent system (e.g., dioxane/water mixture) can be beneficial in Suzuki-Miyaura reactions by aiding the dissolution of the inorganic base and facilitating the transmetalation step. However, for base-sensitive substrates, anhydrous conditions are preferable to minimize side reactions like protodeboronation.[1]

Q2: How can I achieve regioselective mono-substitution on this compound?

A2: Achieving regioselective mono-substitution on this compound is a key challenge due to the presence of two chlorine atoms at positions 1 and 3. The reactivity of these positions is influenced by both electronic and steric factors.

In palladium-catalyzed cross-coupling reactions, the general order of halide reactivity is I > Br > Cl > F. Therefore, the C-Cl bonds are more reactive than the C-F bond. Between the two C-Cl bonds, the chlorine at the 3-position is generally more reactive towards oxidative addition to the palladium(0) catalyst. This is due to the electronic influence of the fluorine atom at the 4-position.

To favor mono-substitution, consider the following strategies:

  • Stoichiometry: Use a controlled amount of the nucleophile or coupling partner (typically 1.0-1.2 equivalents).[3]

  • Reaction Temperature: Lowering the reaction temperature can enhance selectivity for the more reactive site.[3]

  • Ligand Choice: Bulky electron-rich phosphine ligands (e.g., XPhos, SPhos) can influence the steric environment around the palladium center and may favor substitution at the less sterically hindered chlorine atom.[3]

Q3: What are common side reactions to watch out for when working with this compound?

A3: Several side reactions can occur, leading to reduced yield and purification challenges.

  • Di-substitution: The reaction of both chlorine atoms can occur, especially with an excess of the coupling partner, higher reaction temperatures, or prolonged reaction times.[3]

  • Protodeboronation: In Suzuki-Miyaura coupling, this is the undesired cleavage of the C-B bond of the boronic acid, which is often promoted by strong bases and the presence of water.[1]

  • Homocoupling: The coupling of two boronic acid molecules in Suzuki-Miyaura reactions or two aryl halide molecules can occur, particularly in the presence of oxygen.[1]

  • Hydrodehalogenation: The replacement of a halogen atom with a hydrogen atom can be a competing pathway.

Troubleshooting Guides

Suzuki-Miyaura Coupling
Issue Potential Cause(s) Troubleshooting Steps Citation(s)
Low or No Product Yield Inactive catalyst.Use a fresh batch of palladium catalyst and ligand. Ensure proper handling and storage to prevent deactivation.[3]
Poor solubility of reagents.Try a different solvent or a co-solvent system (e.g., toluene/water, dioxane/water). Ensure vigorous stirring.[3]
Inappropriate base strength or solubility.For aryl chlorides, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than K₂CO₃. Ensure the base is finely powdered for better dispersion.[1]
Oxygen contamination.Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction.[3]
Formation of Significant Di-substituted Product Excess boronic acid.Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the boronic acid.[3]
High reaction temperature or prolonged reaction time.Lower the reaction temperature and monitor the reaction progress closely by TLC or LC-MS. Stop the reaction once the mono-substituted product is maximized.[3]
Significant Homocoupling of Boronic Acid Presence of oxygen.Ensure rigorous degassing of solvents and maintain an inert atmosphere.[1]
Inappropriate catalyst or reaction conditions.Screen different palladium catalysts and ligands. Sometimes, a change in base or solvent can minimize homocoupling.
Protodeboronation of Boronic Acid Presence of water and strong base.If your substrate is not sensitive to water, ensure the base is fully dissolved. For water-sensitive substrates, use anhydrous conditions and a milder base if possible.[1]
Buchwald-Hartwig Amination
Issue Potential Cause(s) Troubleshooting Steps Citation(s)
Low or No Product Yield Inactive catalyst or inappropriate ligand.Use a fresh catalyst and screen different phosphine ligands (e.g., XPhos, SPhos, RuPhos). The choice of ligand is crucial for the amination of aryl chlorides.
Base is not strong enough.For aryl chlorides, a strong, non-nucleophilic base like NaOtBu or K₃PO₄ is typically required.[1]
Poor solubility of reagents.Select a solvent in which all components are soluble at the reaction temperature (e.g., toluene, dioxane, THF).
Formation of Di-aminated Product Excess amine.Use a controlled amount of the amine (1.0-1.2 equivalents).[3]
High reaction temperature.Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.[3]
Side reactions involving the amine Amine degradation.Ensure the reaction is run under an inert atmosphere to prevent oxidation of the amine.

Experimental Protocols

Protocol 1: General Procedure for Regioselective Mono-arylation of this compound via Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization for specific boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, pre-mix the Pd(OAc)₂ and SPhos ligand, then add this to the Schlenk flask.

  • Add the degassed dioxane and water (e.g., 4:1 v/v).

  • Seal the flask and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[4]

Protocol 2: General Procedure for Regioselective Mono-amination of this compound via Buchwald-Hartwig Amination

This protocol is a general starting point and may require optimization for specific amines.

Materials:

  • This compound (1.0 equiv)

  • Amine (e.g., morpholine, piperidine) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)

  • XPhos (3 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add the degassed toluene and stir the mixture for 10 minutes at room temperature.

  • Add the amine, followed by this compound.

  • Heat the reaction mixture to 100 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[5]

Visualizations

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound Arylboronic acid Base (e.g., K3PO4) B Add Catalyst System: Pd(OAc)2 + SPhos A->B C Add Degassed Solvents: Dioxane/Water B->C D Heat and Stir (100-120 °C) C->D E Cool and Quench with Water D->E F Liquid-Liquid Extraction E->F G Dry and Concentrate F->G H Column Chromatography G->H I Mono-arylated Product H->I Buchwald_Hartwig_Workflow cluster_prep Catalyst Pre-formation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Catalyst System: Pd2(dba)3 + XPhos + NaOtBu in Toluene B Stir at RT A->B C Add Amine & This compound B->C D Heat and Stir (100 °C) C->D E Cool and Quench with Water D->E F Extraction E->F G Drying and Concentration F->G H Column Chromatography G->H I Mono-aminated Product H->I Troubleshooting_Logic start Low Yield in Cross-Coupling Reaction cat Check Catalyst Activity start->cat sol Evaluate Reagent Solubility start->sol base Assess Base Strength/ Solubility start->base atm Verify Inert Atmosphere start->atm cat_sol Use Fresh Catalyst/ Ligand cat->cat_sol sol_sol Change Solvent System/ Add Co-solvent sol->sol_sol base_sol Switch to Stronger/ More Soluble Base base->base_sol atm_sol Degas Solvents Thoroughly atm->atm_sol

References

Techniques for removing impurities from commercial 1,3-Dichloro-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of commercial 1,3-dichloro-4-fluorobenzene.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

The primary impurities in commercially available this compound are typically its positional isomers, which have the same molecular formula (C₆H₃Cl₂F) but differ in the arrangement of the chlorine and fluorine atoms on the benzene ring. These isomers arise during the synthesis process. Due to their similar physical properties, such as close boiling points, their separation can be challenging.

Potential isomeric impurities include:

  • 1,2-Dichloro-3-fluorobenzene

  • 1,2-Dichloro-4-fluorobenzene

  • 1,4-Dichloro-2-fluorobenzene

  • 2,4-Dichloro-1-fluorobenzene (another name for this compound)

  • Other dichlorofluorobenzene isomers

The presence and concentration of these isomers can vary depending on the synthetic route and reaction conditions used by the manufacturer.

Q2: Which purification technique is most effective for removing isomeric impurities?

The most effective technique depends on the specific impurity profile, the desired final purity, and the scale of the purification.

  • Fractional Distillation is suitable for separating compounds with different boiling points. While the boiling points of dichlorofluorobenzene isomers are often close, a highly efficient fractional distillation column can achieve good separation, especially for larger quantities.

  • Recrystallization is effective if there is a significant difference in the solubility of the desired isomer and the impurities in a particular solvent. This method can yield high-purity material if a suitable solvent is found.

  • Flash Chromatography offers high resolution for separating isomers with similar polarities. It is a versatile technique suitable for small to medium-scale purifications and can often separate isomers that are difficult to resolve by distillation or recrystallization.[1][2][3][4]

A combination of these techniques may be necessary to achieve the desired level of purity. For instance, an initial fractional distillation could be followed by a final purification step using recrystallization or flash chromatography.

Troubleshooting Guides

Fractional Distillation

Issue 1: Poor separation of isomers.

  • Possible Cause: Insufficient column efficiency.

    • Solution: Use a longer fractionating column or a column with a more efficient packing material (e.g., structured packing) to increase the number of theoretical plates.

  • Possible Cause: Distillation rate is too high.

    • Solution: Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate. A slow and steady distillation rate is crucial for separating components with close boiling points.

  • Possible Cause: Fluctuations in heating or cooling.

    • Solution: Ensure the heating mantle is providing consistent heat and that the cooling water flow through the condenser is stable. Use a temperature controller for precise heat regulation.

Issue 2: Product solidifying in the condenser.

  • Possible Cause: The cooling water is too cold, causing the product's melting point to be reached in the condenser.

    • Solution: Increase the temperature of the cooling water or reduce its flow rate to prevent solidification. Alternatively, a jacketed condenser with a circulating fluid at a controlled temperature can be used.

Recrystallization

Issue 1: Oiling out instead of crystal formation.

  • Possible Cause: The boiling point of the recrystallization solvent is higher than the melting point of the solute.

    • Solution: Choose a solvent with a lower boiling point.

  • Possible Cause: The solution is cooling too rapidly.

    • Solution: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling process.[5]

  • Possible Cause: The presence of significant impurities.

    • Solution: Try to remove some impurities by a preliminary purification step, such as a simple filtration or a quick pass through a short silica gel plug.

Issue 2: No crystal formation upon cooling.

  • Possible Cause: Too much solvent was used, and the solution is not saturated.

    • Solution: Evaporate some of the solvent to increase the concentration of the solute and then allow the solution to cool again.[5]

  • Possible Cause: The solution is supersaturated.

    • Solution: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the liquid or by adding a seed crystal of the pure compound.[5]

Issue 3: Low recovery of the purified product.

  • Possible Cause: The compound has significant solubility in the cold solvent.

    • Solution: Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. Use a minimal amount of ice-cold solvent to wash the crystals during filtration.

  • Possible Cause: Too much solvent was used initially.

    • Solution: Use the minimum amount of hot solvent necessary to dissolve the crude product completely.

Flash Chromatography

Issue 1: Poor separation between isomers (co-elution).

  • Possible Cause: The mobile phase polarity is not optimal.

    • Solution: Perform a thorough solvent screening using thin-layer chromatography (TLC) to find a solvent system that provides the best separation (difference in Rf values) between the desired product and the impurities. A less polar solvent system will generally increase retention and may improve separation.

  • Possible Cause: The column is overloaded.

    • Solution: Reduce the amount of crude material loaded onto the column. As a general rule, the amount of sample should be 1-10% of the mass of the stationary phase.

  • Possible Cause: The flow rate is too high.

    • Solution: A lower flow rate can improve resolution by allowing more time for equilibration between the mobile and stationary phases.

Issue 2: Tailing of peaks.

  • Possible Cause: The compound is interacting too strongly with the stationary phase.

    • Solution: If using silica gel, which is acidic, polar compounds can tail. Adding a small amount of a modifier to the mobile phase, such as triethylamine for basic compounds or acetic acid for acidic compounds, can improve peak shape. For neutral compounds like this compound, ensuring the silica gel is of high quality and properly packed is important.

  • Possible Cause: The sample is not dissolving well in the mobile phase.

    • Solution: Dissolve the sample in a small amount of a slightly more polar solvent before loading it onto the column, or use a dry loading technique.

Quantitative Data Summary

The following tables provide a hypothetical comparison of the different purification techniques based on typical performance characteristics for separating isomeric impurities from this compound. Actual results will vary depending on the specific impurity profile and experimental conditions.

Table 1: Comparison of Purification Techniques

TechniqueTypical Purity AchievedTypical RecoveryThroughput
Fractional Distillation98-99.5%60-80%High
Recrystallization>99.5%50-70%Medium
Flash Chromatography>99.8%70-90%Low to Medium

Table 2: Purity Analysis Data (Hypothetical)

ParameterBefore PurificationAfter Fractional DistillationAfter RecrystallizationAfter Flash Chromatography
Purity of this compound (%)95.099.299.799.9
Isomer 1 (%)2.50.50.2<0.1
Isomer 2 (%)1.50.20.1<0.05
Other Impurities (%)1.00.1<0.05<0.05

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

Objective: To separate this compound from its lower and higher boiling point isomers.

Materials:

  • Commercial this compound

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation flask

  • Condenser

  • Receiving flasks

  • Heating mantle with a temperature controller

  • Thermometer

  • Boiling chips

Procedure:

  • Set up the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.

  • Add the crude this compound and a few boiling chips to the distillation flask.

  • Begin heating the flask gently.

  • Observe the temperature at the top of the column. Collect and discard the initial fraction that distills at a lower temperature (forerun), which may contain more volatile impurities.

  • Slowly increase the heating to distill the main fraction at a constant temperature, which should be close to the boiling point of this compound (approximately 173-174 °C). Collect this fraction in a clean receiving flask.

  • Monitor the temperature closely. If the temperature rises significantly, it indicates the beginning of the distillation of higher-boiling impurities. Stop the distillation at this point.

  • Analyze the purity of the collected main fraction using Gas Chromatography (GC).

Protocol 2: Purification by Recrystallization

Objective: To purify this compound by taking advantage of solubility differences between the main compound and impurities.

Materials:

  • Crude this compound

  • Ethanol (or another suitable solvent determined by solubility tests)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • In a separate flask, heat the recrystallization solvent (e.g., ethanol) to its boiling point.

  • Add the minimum amount of hot solvent to the crude material to completely dissolve it. Swirl the flask to aid dissolution.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution should be hot filtered to remove the charcoal and any insoluble impurities.

  • Allow the hot, clear solution to cool slowly to room temperature. Crystals should start to form.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Dry the purified crystals in a vacuum oven or desiccator.

  • Determine the purity of the crystals by melting point analysis and GC.

Protocol 3: Purification by Flash Chromatography

Objective: To achieve high purity separation of this compound from its isomers.

Materials:

  • Crude this compound

  • Silica gel (flash grade)

  • Hexane and Ethyl Acetate (or other suitable mobile phase solvents)

  • Chromatography column

  • Air or nitrogen source for pressurization

  • Collection tubes

  • TLC plates and developing chamber

Procedure:

  • Determine the optimal mobile phase composition by running TLC plates of the crude material in various ratios of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate). The ideal solvent system should give a good separation of the spots with the product spot having an Rf value of approximately 0.2-0.3.

  • Pack the chromatography column with silica gel as a slurry in the chosen mobile phase.

  • Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent.

  • Carefully load the sample onto the top of the silica gel bed.

  • Begin eluting the column with the mobile phase, applying gentle pressure to achieve a steady flow rate.

  • Collect fractions in separate test tubes.

  • Monitor the separation by spotting fractions onto TLC plates and visualizing under UV light.

  • Combine the fractions containing the pure product.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

  • Confirm the purity using GC analysis.

Visualizations

Purification_Workflow start Commercial this compound purity_check1 Purity Analysis (GC-MS) start->purity_check1 purification Purification Method purity_check1->purification Purity < Specification end Pure this compound purity_check1->end Purity > Specification distillation Fractional Distillation purification->distillation recrystallization Recrystallization purification->recrystallization chromatography Flash Chromatography purification->chromatography purity_check2 Purity Analysis (GC-MS) distillation->purity_check2 recrystallization->purity_check2 chromatography->purity_check2 purity_check2->end Purity > Specification

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic start Purification Issue Encountered issue_type Identify Issue Type start->issue_type poor_separation Poor Separation issue_type->poor_separation low_yield Low Yield issue_type->low_yield oiling_out Oiling Out issue_type->oiling_out check_params Check Experimental Parameters poor_separation->check_params e.g., column efficiency, solvent polarity low_yield->check_params e.g., solvent volume, cooling time oiling_out->check_params e.g., solvent choice, cooling rate adjust_params Adjust Parameters check_params->adjust_params re_run Re-run Experiment adjust_params->re_run re_run->start Issue Persists end Successful Purification re_run->end Issue Resolved

Caption: Logical flow for troubleshooting common purification problems.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Dichlorofluorobenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of dichlorofluorobenzene isomers in two key reaction types: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling, specifically the Suzuki-Miyaura reaction. Due to a scarcity of direct comparative experimental studies, this guide leverages established principles of physical organic chemistry to predict and rationalize the relative reactivities of the six dichlorofluorobenzene isomers.

Introduction to Dichlorofluorobenzene Isomers

Dichlorofluorobenzene isomers are valuable building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials. Their reactivity is dictated by the interplay of the electronic and steric effects of the three halogen substituents on the benzene ring. Understanding the relative reactivity of these isomers is crucial for designing efficient synthetic routes and predicting reaction outcomes. The six isomers of dichlorofluorobenzene are:

  • 2,3-Dichlorofluorobenzene

  • 2,4-Dichlorofluorobenzene

  • 2,5-Dichlorofluorobenzene

  • 2,6-Dichlorofluorobenzene

  • 3,4-Dichlorofluorobenzene

  • 3,5-Dichlorofluorobenzene

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a key reaction for the functionalization of electron-deficient aromatic rings. The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The rate of SNAr reactions is highly sensitive to the nature and position of the substituents on the aromatic ring.

Predicted Reactivity in SNAr

The reactivity of dichlorofluorobenzene isomers in SNAr reactions is primarily governed by the ability of the chloro and fluoro substituents to stabilize the negative charge in the Meisenheimer complex through their inductive electron-withdrawing effects. The fluorine atom is a stronger inductively withdrawing group than chlorine. The position of the leaving group (in this case, typically fluorine due to the strength of the C-F bond, the rate-determining step is the nucleophilic attack, not the leaving group departure[1]) and the other halogen substituents determines the stability of the intermediate.

General Principles:

  • Activation: Electron-withdrawing groups (EWG) ortho and para to the site of nucleophilic attack stabilize the Meisenheimer complex through resonance and induction, accelerating the reaction.[2]

  • Leaving Group: While counterintuitive based on bond strength, fluorine is often a good leaving group in SNAr because the attack of the nucleophile is the rate-determining step, and the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic.[1]

  • Steric Hindrance: Bulky groups ortho to the reaction site can sterically hinder the approach of the nucleophile, slowing down the reaction.

Based on these principles, a predicted order of reactivity for the substitution of the fluorine atom can be proposed:

IsomerPredicted Relative Reactivity in SNAr (Substitution of F)Rationale
2,4-Dichlorofluorobenzene HighestThe two chlorine atoms are ortho and para to the fluorine, providing strong inductive stabilization of the negative charge in the Meisenheimer intermediate at the carbon bearing the fluorine.
2,6-Dichlorofluorobenzene HighTwo ortho chlorine atoms provide strong inductive stabilization. However, steric hindrance from the two ortho chloro groups might slightly decrease reactivity compared to the 2,4-isomer depending on the nucleophile's size.
3,4-Dichlorofluorobenzene Moderate to HighThe chlorine at the 4-position (para) provides good stabilization. The chlorine at the 3-position (meta) offers weaker inductive stabilization.
2,3-Dichlorofluorobenzene ModerateThe chlorine at the 2-position (ortho) provides good stabilization. The chlorine at the 3-position (meta) provides weaker stabilization.
2,5-Dichlorofluorobenzene ModerateThe chlorine at the 2-position (ortho) provides good stabilization. The chlorine at the 5-position (meta) provides weaker stabilization.
3,5-Dichlorofluorobenzene LowestBoth chlorine atoms are meta to the fluorine, providing the weakest inductive stabilization of the negative charge on the carbon bearing the fluorine.

Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds, coupling an organoboron compound with a halide or triflate. The reactivity of aryl halides in the Suzuki reaction generally follows the trend I > Br > Cl > F, reflecting the bond dissociation energies of the carbon-halogen bond.

Predicted Reactivity in Suzuki-Miyaura Coupling

In dichlorofluorobenzene isomers, the C-Cl bonds are significantly more reactive than the C-F bond in the oxidative addition step of the catalytic cycle. The electronic effects of the substituents play a role in modulating the reactivity of the C-Cl bonds.

General Principles:

  • Oxidative Addition: This is often the rate-determining step. Electron-withdrawing groups on the aromatic ring can facilitate this step by making the aryl halide more electrophilic.

  • Steric Hindrance: Steric bulk around the C-Cl bond can hinder the approach of the palladium catalyst, decreasing the rate of oxidative addition.

Considering these factors, we can predict the relative reactivity of the different C-Cl bonds in the dichlorofluorobenzene isomers.

IsomerPredicted Relative Reactivity in Suzuki CouplingRationale
2,4-Dichlorofluorobenzene HighThe C-Cl bond at the 4-position is activated by the ortho fluorine and meta chlorine. The C-Cl bond at the 2-position is activated by the para chlorine and ortho fluorine, but may be slightly more sterically hindered.
3,4-Dichlorofluorobenzene HighThe C-Cl bond at the 4-position is activated by the ortho fluorine and meta chlorine. The C-Cl at the 3-position is activated by the ortho chlorine and para fluorine.
2,5-Dichlorofluorobenzene Moderate to HighBoth C-Cl bonds are activated by the ortho/para fluorine and the other meta chlorine.
2,3-Dichlorofluorobenzene ModerateBoth C-Cl bonds are activated by the ortho/para fluorine and the other ortho/meta chlorine. Steric hindrance between the adjacent chloro and fluoro groups might play a role.
3,5-Dichlorofluorobenzene ModerateBoth C-Cl bonds are activated by the ortho/para fluorine and the other meta chlorine.
2,6-Dichlorofluorobenzene LowestBoth C-Cl bonds are significantly sterically hindered by the adjacent fluorine and the other chlorine atom, making oxidative addition more difficult.

Experimental Protocols

The following are general, representative protocols for conducting SNAr and Suzuki-Miyaura reactions with dichlorofluorobenzene isomers. Specific conditions may require optimization based on the substrate and nucleophile/coupling partner.

General Protocol for Nucleophilic Aromatic Substitution (SNAr)

Materials:

  • Dichlorofluorobenzene isomer

  • Nucleophile (e.g., an amine, alcohol, or thiol)

  • Base (e.g., K₂CO₃, NaH, or triethylamine)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or THF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the dichlorofluorobenzene isomer (1.0 eq) and the anhydrous solvent.

  • Add the base (1.2 - 2.0 eq).

  • Add the nucleophile (1.0 - 1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to an appropriate temperature (typically between 50-150 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

General Protocol for Suzuki-Miyaura Cross-Coupling

Materials:

  • Dichlorofluorobenzene isomer

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst with a suitable ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF)

Procedure:

  • In a reaction vessel, combine the dichlorofluorobenzene isomer (1.0 eq), the boronic acid or ester (1.1 - 1.5 eq), the base (2.0 - 3.0 eq), and the palladium catalyst (0.01 - 0.05 eq).

  • Add the degassed solvent system.

  • Heat the reaction mixture under an inert atmosphere to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and dilute with water and an organic solvent.

  • Separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Reaction Mechanisms

Nucleophilic Aromatic Substitution (SNAr) Mechanism

SNAr_Mechanism ArylHalide Dichlorofluorobenzene Meisenheimer Meisenheimer Complex (Resonance Stabilized) ArylHalide->Meisenheimer Addition (Slow) Nucleophile Nucleophile (Nu⁻) Nucleophile->Meisenheimer Product Substituted Product Meisenheimer->Product Elimination (Fast) LeavingGroup Leaving Group (F⁻) Meisenheimer->LeavingGroup

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl OxAdd Oxidative Addition OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both Ar-Pd(II)L₂-R PdII_Aryl->PdII_Both Transmetal->PdII_Both PdII_Both->Pd0 RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product Ar-R RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd Organoboron R-B(OR)₂ Organoboron->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

A Comprehensive Guide to Distinguishing Dichlorobenzene Isomers using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of organic molecules is a cornerstone of their work. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled analytical technique for determining molecular structure. This guide provides an in-depth, comparative analysis of ¹H and ¹³C NMR spectroscopy for the definitive differentiation of the three structural isomers of dichlorobenzene: ortho (1,2-), meta (1,3-), and para (1,4-).

The seemingly subtle shift in the position of a chlorine atom on the benzene ring profoundly impacts the molecule's symmetry. This, in turn, creates unique magnetic environments for the hydrogen and carbon atoms, which are directly observable in their respective ¹H and ¹³C NMR spectra. This guide will delve into the theoretical underpinnings, present experimental data, and provide a detailed protocol to empower researchers to confidently distinguish these isomers.

The Decisive Role of Molecular Symmetry in NMR Spectra

The number of signals in an NMR spectrum is dictated by the number of chemically non-equivalent nuclei in the molecule. Molecular symmetry is the key determinant of this equivalence. Symmetrical molecules will have fewer signals than their less symmetrical counterparts, as atoms or groups can be interchanged by a symmetry operation (like rotation or reflection) without altering the molecule's appearance.

The three isomers of dichlorobenzene possess distinct symmetries, which directly translates to a unique number of signals in both their ¹H and ¹³C NMR spectra.

  • ortho-Dichlorobenzene (1,2-Dichlorobenzene): Belongs to the C₂ᵥ point group, possessing a C₂ rotation axis and two perpendicular mirror planes.[1]

  • meta-Dichlorobenzene (1,3-Dichlorobenzene): Also belongs to the C₂ᵥ point group, with a C₂ axis and two mirror planes.[1]

  • para-Dichlorobenzene (1,4-Dichlorobenzene): Possesses the highest symmetry, belonging to the D₂h point group. It has three perpendicular C₂ axes, three mirror planes, and a center of inversion.[1]

The consequence of these symmetries on the number of chemically unique protons and carbons is the primary tool for their differentiation via NMR.

¹H NMR Spectroscopy: A Tale of Three Spectra

Proton NMR is a powerful first pass for distinguishing the dichlorobenzene isomers. The number of signals, their splitting patterns (multiplicity), and their integration values provide a clear fingerprint for each.

para-Dichlorobenzene: The Picture of Simplicity

Due to its high degree of symmetry, all four protons on the benzene ring in p-dichlorobenzene are chemically and magnetically equivalent.[2] This results in a single, unsplit signal (a singlet) in the ¹H NMR spectrum.[3] The integration of this peak corresponds to four protons.

ortho-Dichlorobenzene: A More Complex Multiplet

In o-dichlorobenzene, the symmetry allows for two distinct sets of equivalent protons. This gives rise to two signals in the ¹H NMR spectrum, each integrating to two protons.[4] These protons form a tightly coupled AA'BB' spin system, resulting in a complex multiplet that can appear as two sets of doublet of doublets.[5] This complexity arises because the coupling constants between adjacent and non-adjacent protons are similar in magnitude.

meta-Dichlorobenzene: Three Distinct Signals

The symmetry of m-dichlorobenzene results in three sets of chemically non-equivalent protons.[4] This leads to three distinct signals in the ¹H NMR spectrum with an integration ratio of 1:2:1. The splitting patterns are generally a singlet (or a narrow triplet), a doublet, and a triplet, although the exact appearance can vary with the spectrometer's field strength.

¹³C NMR Spectroscopy: An Unambiguous Verdict

While ¹H NMR is highly informative, ¹³C NMR often provides a more straightforward and definitive method for distinguishing the dichlorobenzene isomers. In proton-decoupled ¹³C NMR spectra, each unique carbon atom gives rise to a single, unsplit line. The number of signals directly corresponds to the number of chemically non-equivalent carbons.

para-Dichlorobenzene: Two Signals

The high symmetry of p-dichlorobenzene results in only two unique carbon environments: the two carbons bonded to chlorine and the four carbons bonded to hydrogen. Therefore, its ¹³C NMR spectrum displays two signals.[6]

ortho-Dichlorobenzene: Three Signals

For o-dichlorobenzene, the symmetry dictates three distinct carbon environments: the two carbons attached to chlorine, and two different sets of carbons attached to hydrogen.[7] This results in a ¹³C NMR spectrum with three signals.

meta-Dichlorobenzene: Four Signals

m-Dichlorobenzene has the lowest symmetry of the three isomers in terms of its carbon framework. This leads to four unique carbon environments: the two carbons bonded to chlorine, and three different carbons bonded to hydrogen. Consequently, its ¹³C NMR spectrum shows four distinct signals.[6]

Data Presentation: A Head-to-Head Comparison

The following tables summarize the expected ¹H and ¹³C NMR spectral data for the dichlorobenzene isomers. Chemical shifts (δ) are reported in parts per million (ppm) and are approximate, as they can be influenced by the solvent and sample concentration.[3]

Table 1: ¹H NMR Spectral Data for Dichlorobenzene Isomers

IsomerStructureNumber of SignalsApproximate Chemical Shift (δ, ppm)Splitting PatternIntegration
ortho-Dichlorobenzene1,2-C₆H₄Cl₂2~7.45, ~7.22Multiplet (AA'BB' system)2H : 2H
meta-Dichlorobenzene1,3-C₆H₄Cl₂3~7.48, ~7.29, ~7.12Triplet, Singlet, Multiplet1H : 2H : 1H
para-Dichlorobenzene1,4-C₆H₄Cl₂1~7.26Singlet4H

Table 2: ¹³C NMR Spectral Data for Dichlorobenzene Isomers

IsomerStructureNumber of Signals
ortho-Dichlorobenzene1,2-C₆H₄Cl₂3
meta-Dichlorobenzene1,3-C₆H₄Cl₂4
para-Dichlorobenzene1,4-C₆H₄Cl₂2

Visualization of Molecular Symmetry and NMR Equivalence

The following diagrams, generated using Graphviz, illustrate the unique protons and carbons in each dichlorobenzene isomer, providing a visual representation of why their NMR spectra differ.

References

A Comparative Analysis of Fluorinated vs. Chlorinated Benzothiazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of fluorinated and chlorinated benzothiazole derivatives, supported by experimental data. Benzothiazole and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of halogen atoms, particularly fluorine and chlorine, into the benzothiazole scaffold has been a widely adopted strategy to modulate the physicochemical properties and enhance the biological efficacy of these compounds. This guide delves into a comparative analysis of these two halogenated series, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Physicochemical Properties: The Halogen Impact

The substitution of a hydrogen atom with fluorine or chlorine significantly alters the electronic and steric properties of the benzothiazole core. Fluorine, being the most electronegative element, can form strong bonds with carbon and act as a hydrogen bond acceptor, which can influence molecular interactions with biological targets.[1] Chlorine, while also electronegative, is larger and more polarizable, which can affect properties like lipophilicity and membrane permeability.

Generally, fluorination is known to increase lipophilicity (logP), which can enhance membrane permeability and metabolic stability.[1] However, the effect on aqueous solubility can be complex and is not always straightforward.[1] Chlorinated compounds also tend to be more lipophilic than their non-halogenated counterparts. The choice between fluorine and chlorine substitution is often a critical decision in drug design, aimed at optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Comparative Biological Activity

The true test of these halogenated derivatives lies in their biological performance. Below is a summary of reported in vitro activities of fluorinated and chlorinated benzothiazole derivatives against various cancer cell lines and microbial strains.

Anticancer Activity

The antiproliferative effects of benzothiazole derivatives are often evaluated using the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating higher potency.

Compound IDHalogen SubstitutionCancer Cell LineIC50 (µM)Reference
Series 1
Derivative 15-FluoroMCF-7 (Breast)0.57[2]
Derivative 25-FluoroMCF-7 (Breast)0.4[2]
Series 2
Compound 51Dichlorophenyl & ChlorobenzothiazoleHOP-92 (Non-small cell lung)0.0718[3]
Series 3
Compound 61-A549 (Lung)10.67 µg/mL[3]
Compound 62-A549 (Lung)9.0 µg/mL[3]
Series 4
BZ-IV-MCF-7 (Breast)51.97 µg/mL[4]
BZ-III-MCF-7 (Breast)77.811 µg/mL[4]
BZ-I-MCF-7 (Breast)234.575 µg/mL[4]
BZ-II-MCF-7 (Breast)267.401 µg/mL[4]

Note: Direct comparison between different studies should be made with caution due to variations in experimental conditions.

Antimicrobial Activity

The antimicrobial efficacy of these derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound IDHalogen SubstitutionBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
Series A
A1-E. coli / S. aureus-A. niger / C. albicansSignificant Activity[5]
A2-E. coli / S. aureus-A. niger / C. albicansSignificant Activity[5]
A9-E. coli / S. aureus-A. niger / C. albicansSignificant Activity[5]
Series B
Compound 3-S. aureus50-200C. albicans / A. nigerModerate[6]
Compound 4-B. subtilis25-200C. albicans / A. nigerModerate[6]
--E. coli25-100--[6]
Series C
DFC5FluorinatedAerobic bacteria1.23-2.60--[7]
DFC1Fluorinated---MFC: 0.95-1.32[7]

Note: "Significant Activity" indicates that the source reported notable antifungal effects without specifying the exact MIC value. Direct comparison between different studies should be made with caution due to variations in experimental conditions.

Experimental Protocols

Reproducibility is paramount in scientific research. Provided below are detailed methodologies for key experiments cited in the evaluation of these compounds.

Synthesis of 2-Arylbenzothiazoles

A common and efficient method for the synthesis of 2-arylbenzothiazoles involves the condensation of 2-aminothiophenols with aromatic aldehydes.

Materials:

  • 2-Aminothiophenol or its substituted derivatives

  • Aromatic aldehyde (fluorinated or chlorinated)

  • Solvent (e.g., Dimethyl sulfoxide - DMSO)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • In a round-bottom flask, dissolve the 2-aminothiophenol derivative (1 mmol) and the respective aromatic aldehyde (1 mmol) in DMSO.

  • The reaction mixture is then heated, for example, at 60 °C for 6 hours in the presence of air, which acts as the oxidant.[8]

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water to precipitate the product.

  • The solid product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent like ethanol to yield the pure 2-arylbenzothiazole.[9]

In Vitro Cytotoxicity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10][11]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1x10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[4]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 1 to 512 µg/ml) and incubate for 24-48 hours.[4] A control group with medium only is also included.[4]

  • MTT Addition: After the incubation period, add 10-15 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[4]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Antimicrobial Susceptibility: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][13]

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Test compounds (dissolved in a suitable solvent)

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Incubator

Procedure:

  • Serial Dilution: Perform two-fold serial dilutions of the test compounds in the appropriate broth in a 96-well plate.[14]

  • Inoculation: Add a standardized inoculum of the test microorganism to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[12][14]

  • Controls: Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.[12]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[12]

Visualizing the Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate a key signaling pathway targeted by these compounds and a typical experimental workflow.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_analysis Data Analysis & SAR synthesis Synthesis of Halogenated Benzothiazole Derivatives purification Purification (Recrystallization, Chromatography) synthesis->purification characterization Structural Characterization (NMR, IR, Mass Spectrometry) purification->characterization physicochemical Physicochemical Profiling (logP, Solubility) characterization->physicochemical anticancer Anticancer Screening (MTT Assay) characterization->anticancer antimicrobial Antimicrobial Screening (Broth Microdilution) characterization->antimicrobial sar Structure-Activity Relationship (SAR) Studies physicochemical->sar toxicity Toxicity Assessment anticancer->toxicity data_analysis Data Analysis (IC50, MIC determination) anticancer->data_analysis antimicrobial->toxicity antimicrobial->data_analysis data_analysis->sar

General experimental workflow for the synthesis and evaluation of halogenated benzothiazole derivatives.

Many benzothiazole derivatives exert their anticancer effects by modulating key cellular signaling pathways. The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and growth, and its dysregulation is common in many cancers.[15][16][17]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates Downstream Downstream Effectors (e.g., mTOR, Bad, GSK3β) Akt->Downstream Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Benzothiazole Fluorinated/Chlorinated Benzothiazole Derivative Benzothiazole->PI3K inhibits

Simplified diagram of the PI3K/Akt signaling pathway and a potential point of inhibition by benzothiazole derivatives.

Conclusion

The strategic placement of fluorine or chlorine on the benzothiazole scaffold provides a powerful tool for medicinal chemists to fine-tune the pharmacological profile of these versatile molecules. The presented data suggests that both fluorinated and chlorinated derivatives exhibit significant potential as anticancer and antimicrobial agents. The choice between these halogens will ultimately depend on the specific therapeutic target and the desired physicochemical properties. This guide serves as a foundational resource for researchers in the field, providing a comparative overview and detailed experimental protocols to aid in the rational design and development of next-generation benzothiazole-based therapeutics.

References

A Comparative Spectroscopic Analysis of Dichloro-substituted Benzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic differentiation of 1,2-, 1,3-, and 1,4-dichlorobenzene isomers. This guide provides a detailed comparison of their infrared (IR), Raman, nuclear magnetic resonance (NMR), and mass spectrometry (MS) data, supported by experimental protocols.

The three isomers of dichlorobenzene—ortho (1,2-), meta (1,3-), and para (1,4-)—exhibit distinct physical and chemical properties despite sharing the same molecular formula, C₆H₄Cl₂. Accurate and efficient identification of these isomers is crucial in various scientific and industrial applications, from chemical synthesis to environmental analysis. Spectroscopic techniques provide a powerful toolkit for their differentiation, leveraging the unique symmetries and electronic environments of each isomer. This guide presents a comparative analysis of their spectroscopic data to facilitate their unambiguous identification.

Data Presentation: A Spectroscopic Comparison

The following tables summarize the key spectroscopic data for 1,2-, 1,3-, and 1,4-dichlorobenzene, highlighting the characteristic differences that enable their distinction.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, probes the molecular vibrations of the dichlorobenzene isomers. The number and position of active vibrational modes are dictated by the molecule's symmetry, providing a unique fingerprint for each isomer.

Spectroscopic Data1,2-Dichlorobenzene (ortho)1,3-Dichlorobenzene (meta)1,4-Dichlorobenzene (para)
Key IR Peaks (cm⁻¹) ** ~3070 (C-H stretch), ~1580 (C=C stretch), ~1450 (C=C stretch), ~1030 (C-H in-plane bend), ~750 (C-Cl stretch)~3080 (C-H stretch), ~1570 (C=C stretch), ~1460 (C=C stretch), ~1125 (C-H in-plane bend), ~880, ~770 (C-H out-of-plane bend), ~680 (C-Cl stretch)[1]~3100-3000 (C-H stretch), ~1580-1570 (C=C stretch), ~1475 (C=C stretch), ~1090 (C-H in-plane bend), ~1015 (C-H in-plane bend), ~820 (C-H out-of-plane bend), ~740 (C-Cl stretch)[2]
Key Raman Peaks (cm⁻¹) **Data not readily available in a comparative format.Data not readily available in a comparative format.Data not readily available in a comparative format.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for structural elucidation. The chemical shifts, splitting patterns, and number of signals in both ¹H and ¹³C NMR spectra are highly sensitive to the isomeric structure.[3]

¹H NMR Data1,2-Dichlorobenzene (ortho)1,3-Dichlorobenzene (meta)1,4-Dichlorobenzene (para)
Number of Signals 231
Chemical Shift (δ, ppm) ~7.45-7.47, ~7.21-7.23~7.48, ~7.29, ~7.12~7.26
Splitting Pattern Multiplet (AA'BB' system)Triplet, Singlet (broad), MultipletSinglet
Integration 2H : 2H1H : 1H : 2H4H
¹³C NMR Data1,2-Dichlorobenzene (ortho)1,3-Dichlorobenzene (meta)1,4-Dichlorobenzene (para)
Number of Signals 342
Chemical Shift (δ, ppm) ~132.7, ~130.5, ~127.7~134.7, ~130.3, ~128.5, ~126.6~131.8, ~129.0[2]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. While conventional electron ionization (EI) mass spectra of the isomers are very similar, specialized techniques can be used for their differentiation.[4] The table below shows typical fragmentation for dichlorobenzenes.

Mass Spectrometry DataDichlorobenzene Isomers
Molecular Ion (m/z) 146 (M⁺), 148 (M+2), 150 (M+4) (due to ³⁵Cl and ³⁷Cl isotopes)
Major Fragments (m/z) 111 ([M-Cl]⁺), 75 ([C₆H₃]⁺)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Infrared (IR) Spectroscopy (Thin Solid Film Method)[2]
  • Sample Preparation:

    • Dissolve approximately 50 mg of the dichlorobenzene isomer in a suitable volatile solvent (e.g., methylene chloride or acetone).

    • Using a pipette, place a drop of the solution onto the surface of a salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.

  • Spectral Acquisition:

    • Place the salt plate with the solid film into the sample holder of the FT-IR spectrometer.

    • Acquire the infrared spectrum according to the instrument's operating procedures. A typical analysis involves co-adding multiple scans to improve the signal-to-noise ratio.

Raman Spectroscopy
  • Sample Preparation:

    • For liquid samples (1,2- and 1,3-dichlorobenzene), the sample can be placed in a glass capillary tube or a cuvette.

    • For solid samples (1,4-dichlorobenzene), the crystalline powder can be packed into a sample holder or pressed into a pellet.

  • Spectral Acquisition:

    • The sample is illuminated with a monochromatic laser source (e.g., 532 nm or 785 nm).

    • The scattered light is collected and passed through a spectrometer to separate the Raman scattered light from the Rayleigh scattered light.

    • A detector records the intensity of the Raman scattered light as a function of the frequency shift from the excitation laser.

Nuclear Magnetic Resonance (NMR) Spectroscopy[3]
  • Sample Preparation:

    • Dissolve 10-20 mg of the dichlorobenzene isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Spectrum Acquisition:

    • Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended.

    • Pulse Sequence: A standard single-pulse sequence is typically used.

    • Acquisition Parameters:

      • Spectral Width: ~10-12 ppm

      • Acquisition Time: ~2-3 seconds

      • Relaxation Delay: 1-2 seconds

      • Number of Scans: 8-16

    • Processing: Apply Fourier transformation, phase correction, and baseline correction to the Free Induction Decay (FID).

  • ¹³C NMR Spectrum Acquisition:

    • Spectrometer: A 75 MHz or higher field NMR spectrometer is suitable.

    • Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum.

    • Acquisition Parameters:

      • Spectral Width: ~200-220 ppm

      • Acquisition Time: ~1-2 seconds

      • Relaxation Delay: 2-5 seconds

      • Number of Scans: 64-256 or more, due to the low natural abundance of ¹³C.

    • Processing: Apply Fourier transformation, phase correction, and baseline correction to the FID.

Mass Spectrometry (Electron Ionization - EI)[2]
  • Sample Introduction:

    • Introduce the dichlorobenzene sample into the ion source of the mass spectrometer. For these volatile compounds, a gas chromatography (GC) inlet or a direct insertion probe can be used.

  • Ionization:

    • The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis:

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, ion trap, or time-of-flight).

  • Detection:

    • An electron multiplier or other detector measures the abundance of each ion, generating a mass spectrum.

Mandatory Visualization

Spectroscopic_Differentiation cluster_isomers Dichlorobenzene Isomers cluster_techniques Spectroscopic Techniques 1,2-Dichlorobenzene 1,2-Dichlorobenzene IR_Raman IR & Raman 1,2-Dichlorobenzene->IR_Raman Unique Vibrational Modes NMR NMR 1,2-Dichlorobenzene->NMR Distinct Chemical Shifts & Splitting MS Mass Spec 1,2-Dichlorobenzene->MS Similar EI Spectra 1,3-Dichlorobenzene 1,3-Dichlorobenzene 1,3-Dichlorobenzene->IR_Raman 1,3-Dichlorobenzene->NMR 1,3-Dichlorobenzene->MS 1,4-Dichlorobenzene 1,4-Dichlorobenzene 1,4-Dichlorobenzene->IR_Raman 1,4-Dichlorobenzene->NMR 1,4-Dichlorobenzene->MS

Caption: Logical workflow for differentiating dichlorobenzene isomers using various spectroscopic techniques.

References

A Comparative Guide to the Effects of Fluorination on the Aromaticity of Benzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of how substituting hydrogen with fluorine atoms on a benzene ring affects its aromaticity. We will explore the underlying electronic principles and present comparative experimental and computational data from key aromaticity indicators. Detailed methodologies for the cited experiments are provided to ensure a comprehensive understanding.

Introduction: Aromaticity and the Influence of Fluorine

Aromaticity, a cornerstone concept in organic chemistry, describes the unique stability and reactivity of cyclic, planar molecules with a delocalized system of π-electrons. Benzene is the archetypal aromatic compound. Fluorination is a critical strategy in medicinal chemistry and materials science to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. Understanding how this common modification impacts the core aromatic character is crucial for rational molecular design.

The effect of fluorine on aromaticity is not straightforward due to its dual electronic nature:

  • Inductive Effect (-I): Fluorine is the most electronegative element, causing it to strongly withdraw electron density from the benzene ring through the sigma (σ) framework.

  • Resonance Effect (+R): The lone pairs on the fluorine atom can be donated into the benzene π-system, a weaker, opposing effect.

The balance between these two forces dictates the ultimate impact on the ring's π-electron delocalization, which is the heart of aromaticity.[1] Generally, the strong inductive withdrawal outweighs the resonance donation, leading to a net decrease in the aromaticity of the benzene ring as the number of fluorine substituents increases.[2]

Fluorine Fluorine Substituent Inductive Strong Inductive Withdrawal (-I) Fluorine->Inductive Dominant Effect Resonance Weak Resonance Donation (+R) Fluorine->Resonance Weaker Effect Sigma σ-framework (Electron Density Withdrawal) Inductive->Sigma Pi π-system (Electron Density Donation) Resonance->Pi Aromaticity Net Decrease in Aromaticity Sigma->Aromaticity Pi->Aromaticity

Figure 1. Dual electronic effects of fluorine on the benzene ring.

Comparative Data Analysis

Aromaticity is not a single observable property but is quantified using various computational and experimental indices. Here, we compare two of the most common: the magnetic criterion (Nucleus-Independent Chemical Shift, NICS) and the geometric criterion (Harmonic Oscillator Model of Aromaticity, HOMA).

NICS is a computational method that measures the magnetic shielding at a specific point in space, typically the center of the ring (NICS(0)) or 1 Å above it (NICS(1)). A more negative NICS value generally indicates a stronger diatropic ring current and thus, greater aromaticity.[3]

Data from computational studies show a clear trend: as the number of fluorine atoms on the benzene ring increases, the NICS(0) value becomes less negative, indicating a systematic reduction in aromaticity.[4] The calculated ring current strength (RCS) confirms this, decreasing from 12.0 nA/T in benzene to 9.9 nA/T in hexafluorobenzene.[1][5]

CompoundNumber of Fluorine AtomsNICS(0) (ppm)[4]
Benzene0-9.7
Fluorobenzene1-8.8
1,4-Difluorobenzene2-7.9
1,3,5-Trifluorobenzene3-7.2
1,2,4,5-Tetrafluorobenzene4-6.1
Pentafluorobenzene5-5.3
Hexafluorobenzene6-4.5
Note: Some studies report conflicting NICS(0) values for highly fluorinated systems like hexafluorobenzene. However, criteria like Ring Current Strength (RCS) and NICS variants that isolate the π-contribution consistently support a decrease in aromaticity with increasing fluorination.[1][6]

A key feature of aromatic compounds is the uniformity of their bond lengths. In benzene, all C-C bonds have the same length (approx. 1.39 Å).[7] A loss of aromaticity leads to bond length alternation—a pattern of shorter double bonds and longer single bonds. The HOMA index quantifies this, with a value of 1 for benzene and values closer to 0 for less aromatic or non-aromatic systems.[8]

Fluorination induces a small but significant degree of bond length alternation, which increases with the number of fluorine atoms. This distortion reflects the partial localization of π-electrons and a corresponding decrease in aromaticity.[2][9]

CompoundC-C Bond TypeBond Length (Å)HOMA Index (Approx.)
Benzene All C-C bonds~1.392[9]1.000
Fluorobenzene C-C (adjacent to F)~1.38[9]< 1.000
C-C (other)~1.40[9]
Hexafluorobenzene All C-C bonds (distorted)-< 1.000

Experimental and Computational Protocols

NICS is a purely computational method. The following workflow outlines a typical procedure for its calculation.

cluster_0 Computational Workflow for NICS A 1. Molecular Structure Input (e.g., Fluorobenzene) B 2. Geometry Optimization (e.g., DFT: B3LYP/6-311+G) A->B C 3. Add Ghost Atom (Bq) At Ring Geometric Center B->C D 4. NMR Shielding Calculation (e.g., GIAO method) C->D E 5. Extract Isotropic Shielding Value (σ_iso) of Ghost Atom D->E F 6. Calculate NICS NICS = -σ_iso E->F

Figure 2. Workflow for calculating the NICS aromaticity index.
  • Structure Optimization: The molecular geometry is first optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-311+G .[10]

  • Ghost Atom Placement: A "ghost atom" (Bq) with no nucleus or electrons is placed at the point of interest (e.g., the geometric center of the ring for NICS(0)).

  • Magnetic Shielding Calculation: An NMR calculation is performed using a method like the Gauge-Independent Atomic Orbital (GIAO) method to compute the magnetic shielding tensor at the position of the ghost atom.[10]

  • NICS Value: The NICS value is defined as the negative of the calculated isotropic magnetic shielding.[1]

The HOMA index is calculated from molecular geometry (bond lengths), which can be determined either experimentally (e.g., via X-ray crystallography) or computationally from an optimized structure.

The formula for HOMA is: HOMA = 1 - [ (α/n) * Σ(Ropt - Ri)² ]

Where:

  • n: The number of bonds in the ring.

  • α: A normalization constant (e.g., 257.7 for C-C bonds) that ensures HOMA = 0 for a hypothetical non-aromatic Kekulé structure and HOMA = 1 for benzene.[8]

  • Ropt: The optimal bond length for a fully aromatic system (e.g., 1.388 Å for C-C bonds in benzene).[8]

  • Ri: The actual measured or calculated bond length of the i-th bond in the ring.[8]

A higher HOMA value, approaching 1, signifies greater aromaticity, while a lower value indicates reduced aromaticity due to greater bond length alternation.[11]

Summary of Structure-Aromaticity Relationships

The degree of fluorination directly correlates with the observed reduction in aromaticity. This relationship is mediated by the powerful electron-withdrawing nature of the fluorine atoms.

F_Atoms Increase in Number of Fluorine Atoms Inductive Increased Inductive Electron Withdrawal (-I) F_Atoms->Inductive Pi_System Perturbation of π-Electron Delocalization Inductive->Pi_System Aromaticity Decrease in Aromaticity Pi_System->Aromaticity NICS NICS values become less negative Aromaticity->NICS HOMA HOMA values decrease (Bond Length Alternation increases) Aromaticity->HOMA

Figure 3. Relationship between fluorination and aromaticity indices.

Conclusion

The available computational and theoretical data consistently demonstrate that fluorination decreases the aromaticity of benzene derivatives . This effect is progressive, with aromatic character diminishing as the number of fluorine substituents increases. The primary cause is the strong sigma-withdrawing inductive effect of fluorine, which perturbs the delocalized π-electron system of the ring.[1] This reduction in aromaticity is quantitatively supported by magnetic indices (less negative NICS values) and geometric indices (increased bond length alternation, leading to lower HOMA values). For professionals in drug discovery and materials science, this means that while fluorination can confer desirable properties, it also systematically reduces the aromatic stability of the underlying scaffold, a factor that can influence reactivity, stacking interactions, and overall molecular behavior.

References

A Comparative Guide to Purity Analysis of 1,3-Dichloro-4-fluorobenzene: HPLC vs. GC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates like 1,3-Dichloro-4-fluorobenzene is critical for the synthesis of active pharmaceutical ingredients (APIs). This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of this compound, offering detailed experimental protocols and supporting data to aid in method selection and implementation.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.[1] For the analysis of this compound, a reversed-phase HPLC method is typically employed.

Experimental Protocol: HPLC

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

2. Chemicals and Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

  • Sample of this compound for analysis

3. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-1 min: 60% B

    • 1-15 min: 60% B to 90% B

    • 15-20 min: 90% B

    • 20.1-25 min: 60% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Standard Solution (0.1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of acetonitrile.

  • Sample Solution (1 mg/mL): Accurately weigh 50 mg of the this compound sample and dissolve in 50 mL of acetonitrile.

Gas Chromatography (GC) Analysis

GC is a powerful technique for the separation and analysis of volatile and thermally stable compounds.[2] Given that this compound is a volatile compound, GC is a highly suitable method for its purity analysis.

Experimental Protocol: GC

1. Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS), a split/splitless injector, and an autosampler.

2. Chemicals and Reagents:

  • Helium (carrier gas, 99.999% purity)

  • This compound reference standard

  • Sample of this compound for analysis

  • Dichloromethane (solvent for sample preparation)

3. Chromatographic Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium

  • Flow Rate: 1.2 mL/min (constant flow)

  • Injector Temperature: 250 °C

  • Split Ratio: 50:1

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C, hold for 5 minutes

  • Detector: FID

  • Detector Temperature: 280 °C

  • Injection Volume: 1 µL

4. Sample Preparation:

  • Standard Solution (100 µg/mL): Prepare a stock solution of 1 mg/mL of this compound reference standard in dichloromethane. Dilute 1 mL of the stock solution to 10 mL with dichloromethane.

  • Sample Solution (1 mg/mL): Accurately weigh 10 mg of the this compound sample and dissolve in 10 mL of dichloromethane.

Data Presentation: Comparison of HPLC and GC Methods

The following table summarizes the hypothetical performance of the HPLC and GC methods for the analysis of this compound and its potential impurities.

ParameterHPLCGC
Analyte Retention Time (min) Retention Time (min)
This compound12.58.2
Impurity A (Isomer)11.87.9
Impurity B (Isomer)13.18.5
Resolution (Main Peak/Impurity A) > 2.0> 2.5
Limit of Detection (LOD) ~0.01 µg/mL~0.005 µg/mL
Limit of Quantification (LOQ) ~0.03 µg/mL~0.015 µg/mL
Analysis Time ~25 minutes~20 minutes

Mandatory Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify report Generate Report quantify->report

HPLC Experimental Workflow

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Dichloromethane weigh->dissolve inject Inject into GC dissolve->inject separate Separation on DB-5ms Column inject->separate detect FID Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify report Generate Report quantify->report

GC Experimental Workflow

Comparison and Conclusion

Both HPLC and GC are suitable for the purity analysis of this compound, with each technique offering distinct advantages.

HPLC is advantageous for its versatility and its ability to analyze a wide range of compounds without the need for volatilization.[3] This makes it a robust choice, particularly if there is a possibility of non-volatile impurities being present.

GC typically offers higher resolution and sensitivity for volatile compounds like this compound.[2] The use of a mass spectrometer as a detector (GC-MS) can provide definitive identification of impurities based on their mass spectra. The analysis time for GC can also be shorter than for HPLC.[3]

Recommendation:

For routine purity analysis where the primary concern is the quantification of known volatile impurities and isomers, GC with FID or MS detection is the recommended method due to its higher sensitivity, resolution, and faster analysis time. HPLC remains a valuable alternative, especially when dealing with unknown or thermally unstable impurities. The choice of method should be based on the specific requirements of the analysis, available instrumentation, and the nature of the potential impurities.

References

Comparing the efficacy of different palladium catalysts for C-F bond activation

Author: BenchChem Technical Support Team. Date: December 2025

The activation and functionalization of carbon-fluorine (C-F) bonds, once considered largely unreactive, have become a pivotal area of research in organic synthesis. The strategic incorporation of fluorine atoms can dramatically alter the biological and chemical properties of molecules, making C-F bond activation a critical tool for drug development and materials science. Among the various transition metals, palladium has emerged as a particularly versatile and efficient catalyst for this challenging transformation. This guide provides a comparative overview of different palladium catalysts, summarizing their efficacy in key C-F activation reactions, detailing experimental protocols, and illustrating the underlying catalytic cycles.

Catalyst Performance in Key C-F Activation Reactions

The choice of palladium catalyst, particularly the ancillary ligand, is crucial for achieving high efficiency and selectivity in C-F bond activation. Below is a comparison of several notable palladium catalytic systems across three common C-F functionalization reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and hydrodefluorination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds. In the context of C-F activation, it enables the arylation of fluoroaromatics. The performance of different palladium catalysts is summarized below.

Catalyst SystemSubstrateCoupling PartnerYield (%)TONTOF (h⁻¹)Conditions
PdCl₂(dppf)o-DifluorobenzeneAryl Grignard reagent91911.9Not specified[1]
Pd(PPh₃)₄PolyfluoronitrobenzeneArylboronic acidHighNot specifiedNot specifiedMicrowave irradiation[2]
Pd(OAc)₂/BrettPhosMultifluoroaromaticsNot specifiedHighNot specified~3.1Not specified[1]
Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide. Its application to fluoroaromatics is a valuable tool for synthesizing functionalized alkynes.

Catalyst SystemSubstrateCoupling PartnerYield (%)TONTOF (h⁻¹)Conditions
Pd-catalyst/LiHMDSFluoroaromaticsTerminal alkynesModerate to GoodNot specified~2.2Not specified[1]
[Pd(PPh₃)₂Cl₂]Aryl iodidesPhenylacetylene8534Not specifiedγ-valerolactone-based ionic liquid[3]
Hydrodefluorination (HDF)

Hydrodefluorination is the replacement of a fluorine atom with a hydrogen atom, a process useful for the synthesis of partially fluorinated aromatics.

Catalyst SystemSubstrateHydride SourceYield (%)TONTOF (h⁻¹)Conditions
Pd(OAc)₂/dcypePolyfluoroarenesEt₃SiHup to 98Not specifiedNot specifiedNot specified[1]
Pd/CPerfluorooctanoic Acid (PFOA)H₂High removalNot specifiedNot specifiedContinuous flow, 90 days[4]

Experimental Protocols

Detailed experimental procedures are essential for reproducibility. Below are representative protocols for the aforementioned C-F activation reactions.

General Procedure for Suzuki-Miyaura Coupling of Polyfluoronitrobenzene[2]

A mixture of the polyfluoronitrobenzene (1.0 equiv), arylboronic acid (1.5 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 equiv) in a solvent mixture of toluene/ethanol/water (4:1:1) is subjected to microwave irradiation at 120 °C for 30 minutes. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product.

General Procedure for Sonogashira Coupling of Fluoroaromatics[1]

To a solution of the fluoroaromatic (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent such as THF, a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a copper co-catalyst (e.g., CuI, 10 mol%) are added. A base, typically an amine such as triethylamine or diisopropylamine (2.0 equiv), is then added. The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrate, until completion (monitored by TLC or GC). The mixture is then filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.

General Procedure for Hydrodefluorination of Polyfluoroarenes[1]

In a glovebox, a flask is charged with the polyfluoroarene (1.0 equiv), a palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and a phosphine ligand (e.g., 1,2-bis(dicyclohexylphosphino)ethane (dcype), 2.2 mol%). A solvent, such as N,N-dimethylformamide (DMF), is added, followed by the hydride source (e.g., triethylsilane, Et₃SiH, 3.0 equiv). The reaction mixture is stirred at an elevated temperature (e.g., 80 °C) and monitored by GC-MS or NMR spectroscopy. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water. The organic layer is dried, concentrated, and purified by chromatography.

Visualizing the Catalytic Cycles

Understanding the mechanism of these catalytic reactions is crucial for optimization and catalyst design. The following diagrams, generated using Graphviz (DOT language), illustrate the generally accepted catalytic cycles for Suzuki-Miyaura and Sonogashira couplings involving C-F activation.

Suzuki_Miyaura_CF_Activation Pd0 Pd(0)L₂ OxAdd Oxidative Addition (C-F activation) Pd0->OxAdd Ar-F PdII_F Ar-Pd(II)(F)L₂ OxAdd->PdII_F Transmetal Transmetalation PdII_F->Transmetal + [Ar'B(OH)₃]⁻ PdII_Ar Ar-Pd(II)(Ar')L₂ Transmetal->PdII_Ar ArBOH2 Ar'B(OH)₂ Boronate [Ar'B(OH)₃]⁻ ArBOH2->Boronate + Base, H₂O Base Base RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Caption: Catalytic cycle for the Suzuki-Miyaura coupling involving C-F bond activation.

Sonogashira_CF_Activation cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (C-F activation) Pd0->OxAdd Ar-F PdII_F Ar-Pd(II)(F)L₂ OxAdd->PdII_F Transmetal_Pd Transmetalation PdII_F->Transmetal_Pd PdII_Alkyne Ar-Pd(II)(C≡CR)L₂ Transmetal_Pd->PdII_Alkyne CuI Cu(I)X Transmetal_Pd->CuI From Pd Cycle RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-C≡CR RedElim->Product Alkyne R-C≡C-H Cu_Acetylide Cu(I)-C≡CR Alkyne->Cu_Acetylide + Cu(I)X, Base Cu_Acetylide->Transmetal_Pd To Pd Cycle Base Base

Caption: Catalytic cycles for the copper-cocatalyzed Sonogashira coupling involving C-F activation.

This guide highlights the significant progress made in palladium-catalyzed C-F bond activation. The choice of catalyst and reaction conditions can be tailored to achieve a wide range of transformations, providing chemists with powerful tools for the synthesis of complex fluorinated molecules. Further research will undoubtedly uncover even more efficient and selective catalytic systems, expanding the synthetic utility of this important reaction class.

References

A Comparative Analysis of Physicochemical Properties: 1,3-Dichloro-4-fluorobenzene vs. 1-chloro-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the physicochemical properties of 1,3-Dichloro-4-fluorobenzene and 1-chloro-4-fluorobenzene. Understanding these differences is crucial for applications in medicinal chemistry, agrochemical synthesis, and materials science, where molecular properties influence reactivity, bioavailability, and performance.

Executive Summary

This compound and 1-chloro-4-fluorobenzene are both halogenated aromatic compounds, but the presence of an additional chlorine atom in the former significantly alters its physicochemical profile. This compound exhibits a higher molecular weight, boiling point, density, and refractive index compared to 1-chloro-4-fluorobenzene. These differences can be attributed to increased intermolecular forces, such as London dispersion forces, arising from the larger and more polarizable electron cloud of the dichlorinated compound. The solubility of both compounds in water is low.

Physicochemical Data Comparison

The following table summarizes the key physicochemical properties of this compound and 1-chloro-4-fluorobenzene, with data compiled from various chemical suppliers and databases.

PropertyThis compound1-chloro-4-fluorobenzene
CAS Number 1435-48-9[1][2][3]352-33-0[4][5][6]
Molecular Formula C₆H₃Cl₂F[1][2][3][7]C₆H₄ClF[4][5][6][8]
Molecular Weight 164.99 g/mol [3][7]130.55 g/mol [5][8][9][10]
Melting Point -23 °C[11][12] to -13.2 °C[7]-27 °C to -21.5 °C[4][9][10]
Boiling Point 172-174 °C[1][7][12]129-130 °C[6][9][10][13]
Density 1.409 g/mL at 25 °C[1]1.226 g/mL at 25 °C[9][10][13]
Refractive Index n20/D 1.525[1][7]n20/D 1.495[9][10][13]
Flash Point 79 °C (174 °F)[12]29 °C (84.2 °F)[14]
Water Solubility Insoluble[7]Difficult to mix[10][13][15]
LogP 3.4[7]2.82[4]
pKa Data not availableData not available

Experimental Methodologies

While specific experimental protocols for the determination of every property listed above for these exact molecules are not detailed in the publicly available literature, the following are standard methods used for such characterizations:

  • Melting Point: The melting point is typically determined using a melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.

  • Boiling Point: The boiling point is determined by distillation. The liquid is heated in a flask equipped with a condenser, and the temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded.

  • Density: The density of a liquid is commonly measured using a pycnometer or a digital density meter. These instruments determine the mass of a known volume of the substance.

  • Refractive Index: A refractometer is used to measure the refractive index of a liquid. This value corresponds to the ratio of the speed of light in a vacuum to its speed in the substance.

  • Flash Point: The flash point is determined using either an open-cup or closed-cup apparatus. The substance is heated, and a flame is periodically passed over the surface. The flash point is the lowest temperature at which the vapors will ignite.

  • Solubility: Water solubility can be determined by the shake-flask method. A known amount of the compound is mixed with water and shaken until equilibrium is reached. The concentration of the dissolved compound in the water is then measured, often by chromatography or spectroscopy.

  • LogP (Octanol-Water Partition Coefficient): The shake-flask method is also a common technique for determining LogP. The compound is dissolved in a mixture of octanol and water, and after equilibration, the concentration of the compound in each phase is measured to determine the partition coefficient.

Comparative Analysis Workflow

The following diagram illustrates the logical workflow for comparing the physicochemical properties of the two compounds.

G Comparative Analysis Workflow cluster_compounds Compounds cluster_properties Physicochemical Properties cluster_analysis Analysis cluster_conclusion Conclusion C1 This compound A1 Data Collection C1->A1 C2 1-chloro-4-fluorobenzene C2->A1 P1 Molecular Weight P1->A1 P2 Melting Point P2->A1 P3 Boiling Point P3->A1 P4 Density P4->A1 P5 Solubility P5->A1 P6 LogP P6->A1 A2 Tabular Comparison A1->A2 A3 Structural Rationale A2->A3 Conc Summary of Differences & Impact A3->Conc

Caption: Workflow for comparing physicochemical properties.

Conclusion

The addition of a second chlorine atom to the fluorobenzene ring in this compound leads to predictable and significant changes in its physicochemical properties when compared to 1-chloro-4-fluorobenzene. Researchers and drug developers should consider these differences when selecting starting materials or designing molecules for specific applications. The higher boiling point and density of the dichlorinated compound may be advantageous in certain high-temperature applications, while its increased lipophilicity, as suggested by the higher LogP value, will influence its behavior in biological systems.

References

A Comparative Guide to Spectroscopic Methods for the Validation of Synthesis Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the rigorous validation of synthesized products is a critical step to ensure the identity, purity, and structure of a compound. Spectroscopic methods are indispensable tools in this process, each offering unique insights into the molecular characteristics of a substance. This guide provides an objective comparison of the most common spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—supported by experimental data and detailed protocols.

Performance Comparison of Spectroscopic Methods

The selection of a spectroscopic technique depends on the specific information required, the nature of the sample, and the desired level of sensitivity and resolution. The following table summarizes the key quantitative performance metrics for NMR, MS, and IR spectroscopy.

ParameterNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)Infrared (IR) SpectroscopyKey Considerations
Primary Information Detailed molecular structure, connectivity, stereochemistry, and quantitation.[1]Molecular weight, elemental composition, and fragmentation patterns.[2]Presence of specific functional groups.[3]NMR provides the most comprehensive structural information, while MS is definitive for molecular weight, and IR is excellent for a quick functional group analysis.
Sensitivity Lower (micromolar to millimolar).[4]Higher (femtomolar to attomolar).[4]Moderate, but can be enhanced with techniques like ATR.[1]MS is the method of choice for detecting trace amounts of a substance.[4]
Quantitative Accuracy High, inherently quantitative without the need for identical standards.[4][5]High, but often requires isotopically labeled internal standards for absolute quantification.[4]Can be quantitative with proper calibration (Beer's Law).[6][7]NMR is highly precise for determining the amount of a substance and assessing purity.[5][8]
Resolution High, capable of resolving subtle differences in chemical environments.[4]Very high mass resolution, capable of distinguishing between isobaric species.[4]Moderate, sufficient to distinguish major functional groups.High-resolution MS can provide exact molecular formulas.[9]
Sample Requirements ~1-10 mg, sample is dissolved in a deuterated solvent.Micrograms to nanograms, can be solid, liquid, or gas.Milligrams, can be solid, liquid, or gas. Neat or in a solvent.NMR requires a relatively larger amount of sample compared to MS.
Analysis Time Minutes to hours, depending on the complexity of the experiment.Seconds to minutes.Minutes.[10]IR and basic MS are very rapid techniques for initial screening.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable data. Below are representative protocols for the validation of a synthesized small organic molecule using NMR, MS, and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information and confirm the identity of the synthesized compound.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the dry, purified synthesis product.

    • Dissolve the sample in 0.5-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean NMR tube.

    • Add a small amount of an internal standard (e.g., tetramethylsilane - TMS) for chemical shift referencing (0 ppm).

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity and optimal resolution.

    • Tune and match the probe for the desired nuclei (e.g., ¹H, ¹³C).

  • Data Acquisition:

    • Acquire a one-dimensional (1D) ¹H NMR spectrum. Key parameters include the spectral width, number of scans, acquisition time, and relaxation delay.[5]

    • Acquire a 1D ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required.

    • If necessary, perform two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) to determine proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to determine proton-carbon connectivities.[11]

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift axis using the internal standard.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, coupling constants, and integration to elucidate the molecular structure and confirm it matches the expected product.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the synthesized compound.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the synthesis product (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

    • The sample can also be introduced as a solid via a direct insertion probe.

  • Instrument Setup:

    • Choose an appropriate ionization technique based on the analyte's properties (e.g., Electrospray Ionization - ESI for polar molecules, Electron Impact - EI for volatile, nonpolar molecules).

    • Calibrate the mass analyzer using a known standard to ensure mass accuracy.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer. For liquid samples, this is often done via direct infusion or coupled with a liquid chromatography (LC) system.[4]

    • Acquire the mass spectrum in full scan mode to detect all ions within a specified mass-to-charge (m/z) range.

    • If structural information is needed, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and fragmenting it to observe the fragmentation pattern.

  • Data Processing and Analysis:

    • Identify the molecular ion peak (M⁺, [M+H]⁺, [M-H]⁻, etc.) in the mass spectrum.

    • The m/z of this peak provides the molecular weight of the compound.

    • In high-resolution mass spectrometry (HRMS), the exact mass can be used to determine the elemental composition.[9]

    • Analyze the isotopic pattern to further confirm the elemental composition.

    • Compare the observed fragmentation pattern with the expected fragmentation of the proposed structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the synthesized compound.

Methodology:

  • Sample Preparation:

    • For solid samples:

      • KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

      • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.[1]

    • For liquid samples: Place a drop of the neat liquid between two salt plates (e.g., NaCl, KBr) to form a thin film.

  • Instrument Setup:

    • Place the sample holder (KBr pellet holder or salt plates) or position the ATR accessory in the spectrometer's sample compartment.

    • Record a background spectrum of the empty instrument (or the clean ATR crystal) to subtract atmospheric and instrumental interferences.

  • Data Acquisition:

    • Place the sample in the beam path and acquire the IR spectrum. The typical spectral range is 4000-400 cm⁻¹.[10]

  • Data Processing and Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands (peaks) in the spectrum.

    • Correlate the positions (wavenumbers) and intensities of these bands to specific functional groups (e.g., O-H, C=O, C-H, N-H) using correlation tables.[3]

    • Confirm that the identified functional groups are consistent with the structure of the desired synthesis product.

Visualization of Workflows

To further clarify the process of validating synthesis products, the following diagrams illustrate the general experimental workflow and the decision-making process for selecting a spectroscopic method.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_validation Spectroscopic Validation cluster_analysis Data Analysis & Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification IR IR Spectroscopy (Functional Groups) Purification->IR MS Mass Spectrometry (Molecular Weight) IR->MS NMR NMR Spectroscopy (Detailed Structure) MS->NMR Analysis Data Interpretation NMR->Analysis Confirmation Structure Confirmation Analysis->Confirmation Success Product Validated Confirmation->Success Confirmation->Success Failure Further Investigation Confirmation->Failure Confirmation->Failure

Caption: General workflow for synthesis product validation.

Method_Selection node_rect node_rect Start Start: New Compound Synthesized Q1 Need to confirm functional groups? Start->Q1 Q2 Need accurate molecular weight? Q1->Q2 No IR Perform IR Spectroscopy Q1->IR Yes Q3 Need detailed 3D structure? Q2->Q3 No MS Perform Mass Spectrometry Q2->MS Yes NMR Perform NMR Spectroscopy (1D and 2D) Q3->NMR Yes End Structure Validated Q3->End No IR->Q2 MS->Q3 NMR->End

References

Aromaticity comparison between benzene and hexafluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The concept of aromaticity, a cornerstone of organic chemistry, imparts exceptional stability to cyclic, planar, and conjugated molecules. Benzene, the archetypal aromatic compound, has long served as the benchmark for this phenomenon. However, the introduction of highly electronegative fluorine atoms in hexafluorobenzene presents an intriguing case study for probing the nuances of aromatic stabilization. This guide provides an objective comparison of the aromaticity of benzene and hexafluorobenzene, supported by experimental and computational data, to aid researchers, scientists, and drug development professionals in understanding the subtle interplay of electronic effects on molecular stability.

Quantitative Comparison of Aromaticity Indicators

The aromatic character of a molecule can be quantified through various experimental and theoretical descriptors. Below is a summary of key comparative data for benzene and hexafluorobenzene.

Aromaticity IndicatorBenzene (C₆H₆)Hexafluorobenzene (C₆F₆)Significance
Resonance Energy ~36 kcal/mol (152 kJ/mol)[1][2]Computationally similar to benzene[3]Indicates the degree of stabilization due to electron delocalization.
C-C Bond Length 1.397 Å (0.139 nm)[4][5]~1.401 ÅUniform bond lengths are a hallmark of aromatic systems.
NICS(0) (ppm) -8.7[3][6]-18.0[3][6]A magnetic criterion where more negative values suggest stronger diatropic ring currents, often associated with higher aromaticity. However, this can be misleading.
NICS(1)zz (ppm) More negativeLess negativeConsidered a more reliable indicator of π-aromaticity, suggesting benzene is more aromatic.[6]
Ring Current Strength (nA/T) 12.0[6]9.9[6]Directly measures the induced ring current, a fundamental property of aromatic systems.

The Great Debate: Is Hexafluorobenzene as Aromatic as Benzene?

While early assessments based on some magnetic criteria suggested that hexafluorobenzene possesses a similar degree of aromaticity to benzene, a more detailed analysis reveals a more complex picture.[3][6] The strong inductive effect of the fluorine atoms decreases the electron density at the ring's center, which in turn reduces the magnitude of the paratropic current in that region.[6] Concurrently, resonance effects diminish the π-electron delocalization.[6]

The consensus from more refined computational methods, such as the analysis of ring current strength and the out-of-plane component of the nucleus-independent chemical shift (NICS(1)zz), indicates that benzene is indeed more aromatic than hexafluorobenzene .[6] The larger ring current strength in benzene is a direct measure of its superior π-electron delocalization.[6]

Experimental and Computational Methodologies

The determination of the aromaticity indicators presented above relies on a combination of experimental techniques and computational chemistry.

Experimental Protocols

1. Bond Length Determination via X-ray Crystallography:

  • Principle: X-ray crystallography is an experimental science that determines the atomic and molecular structure of a crystal.[7] By measuring the angles and intensities of diffracted X-rays, a three-dimensional electron density map of the crystal is generated, from which atomic positions and, consequently, bond lengths can be precisely determined.[7][8]

  • Methodology:

    • A suitable single crystal of the compound (benzene or hexafluorobenzene) is grown. The crystal should be of sufficient size and quality.[7]

    • The crystal is mounted on a goniometer and placed in an X-ray diffractometer.

    • A monochromatic beam of X-rays is directed at the crystal.

    • The crystal is rotated, and the diffraction pattern (the positions and intensities of the diffracted X-ray beams) is recorded by a detector.[8]

    • The collected data is processed to solve the crystal structure and refine the atomic positions, yielding accurate bond lengths and angles.[9]

2. Resonance Energy Determination via Calorimetry (Heat of Hydrogenation):

  • Principle: The resonance energy of benzene is determined by comparing its experimental heat of hydrogenation with the theoretical value for a hypothetical, non-aromatic "cyclohexatriene" molecule.[1]

  • Methodology:

    • The heat of hydrogenation of cyclohexene to cyclohexane is measured using a calorimeter. This value is approximately -28.6 kcal/mol.[1]

    • The theoretical heat of hydrogenation for a molecule with three isolated double bonds (cyclohexatriene) is calculated by multiplying the value for cyclohexene by three (-28.6 kcal/mol * 3 = -85.8 kcal/mol).[1]

    • The actual heat of hydrogenation of benzene to cyclohexane is experimentally measured and found to be -49.8 kcal/mol.[1]

    • The resonance energy is the difference between the theoretical and experimental values (85.8 - 49.8 = 36 kcal/mol), representing the extra stability of benzene due to its aromaticity.[1]

Computational Protocols

1. Nucleus-Independent Chemical Shift (NICS) Calculation:

  • Principle: NICS is a computational method that probes the magnetic shielding at a specific point in space, typically the center of a ring (NICS(0)) or at a certain distance above the ring plane (e.g., NICS(1)).[10][11] Negative NICS values are indicative of a diamagnetic ring current and aromaticity.[12]

  • Methodology:

    • The molecular geometry of benzene or hexafluorobenzene is optimized using a suitable level of theory (e.g., Density Functional Theory - DFT).

    • A "ghost" atom (a point in space with basis functions but no nucleus or electrons) is placed at the desired location (e.g., the ring center for NICS(0)).[13][14]

    • An NMR calculation is performed to compute the magnetic shielding tensor at the position of the ghost atom.

    • The NICS value is the negative of the calculated isotropic magnetic shielding.[11] For more detailed analysis, the out-of-plane component (NICSzz) can be examined.[15]

Logical Framework for Aromaticity Comparison

The following diagram illustrates the logical workflow for comparing the aromaticity of benzene and hexafluorobenzene, from fundamental principles to experimental and computational validation.

Aromaticity_Comparison cluster_benzene Benzene (C₆H₆) cluster_hexafluorobenzene Hexafluorobenzene (C₆F₆) cluster_evidence Evidence B_Aromaticity Aromatic B_Planar Planar B_Aromaticity->B_Planar B_Cyclic Cyclic B_Aromaticity->B_Cyclic B_Conjugated Fully Conjugated B_Aromaticity->B_Conjugated B_Huckel 6π electrons (4n+2, n=1) B_Aromaticity->B_Huckel Comparison Comparative Analysis B_Aromaticity->Comparison H_Aromaticity Aromatic H_Planar Planar H_Aromaticity->H_Planar H_Cyclic Cyclic H_Aromaticity->H_Cyclic H_Conjugated Fully Conjugated H_Aromaticity->H_Conjugated H_Huckel 6π electrons (4n+2, n=1) H_Aromaticity->H_Huckel H_Aromaticity->Comparison Resonance_Energy Resonance Energy Conclusion Conclusion: Benzene > Hexafluorobenzene in Aromaticity Resonance_Energy->Conclusion Bond_Lengths Bond Lengths Bond_Lengths->Conclusion NICS NICS / Ring Current NICS->Conclusion Comparison->Resonance_Energy Comparison->Bond_Lengths Comparison->NICS

Aromaticity Comparison Workflow

References

Safety Operating Guide

Proper Disposal of 1,3-Dichloro-4-fluorobenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of 1,3-Dichloro-4-fluorobenzene is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. As a halogenated organic compound, this chemical is classified as hazardous waste and requires specific handling procedures. This guide provides essential safety information, operational protocols, and disposal plans tailored for researchers and drug development professionals.

I. Immediate Safety and Handling Information

This compound is a flammable, irritant, and environmentally hazardous substance. Strict adherence to safety protocols is mandatory when handling this chemical for disposal.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[1]

  • Skin Protection: Use appropriate chemical-resistant gloves and protective clothing to prevent skin exposure.[2]

  • Respiratory Protection: All handling of waste should occur in a well-ventilated area, preferably inside a chemical fume hood, to avoid inhalation of vapors.[3]

Handling and Storage of Waste:

  • Ignition Sources: Keep the chemical and its waste away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and explosion-proof equipment.[2][4]

  • Static Discharge: Take precautionary measures against static discharge; all metal parts of equipment must be grounded.[1]

  • Ventilation: Always work in a well-ventilated area or under a chemical fume hood.

  • Incompatible Materials: Store waste away from strong oxidizing agents.[2]

II. Waste Classification and Segregation

Properly classifying and segregating chemical waste at the source is the most crucial step in the disposal process. This compound falls into the category of halogenated organic waste .

  • Definition: Halogenated organic wastes are organic compounds containing more than 2% of a halogen (Fluorine, Chlorine, Bromine, or Iodine).[5]

  • Segregation: This waste stream must be collected separately from non-halogenated organic waste, aqueous waste, and solid waste to prevent dangerous reactions and to facilitate proper disposal, which is typically incineration.[3][6]

III. Step-by-Step Disposal Procedure

1. Waste Collection:

  • Container Selection: Collect liquid waste this compound in a dedicated, leak-proof container made of compatible material, such as high-density polyethylene (HDPE).[7] The container must have a tight-fitting cap.[3][7]

  • Labeling: Immediately label the waste container with a "Hazardous Waste" tag. The label must clearly identify the contents, including the full chemical name ("this compound"), concentration, and associated hazards (e.g., Flammable, Toxic, Environmental Hazard).[3]

  • Filling: Do not overfill the container; a maximum fill level of 90% is recommended to allow for vapor expansion.[7] Keep the container closed at all times except when adding waste.[3]

2. Storage of Waste Container:

  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3]

  • Secondary Containment: Place the container in a secondary containment bin to prevent the spread of material in case of a leak.[3][8]

  • Segregation: Ensure the container is segregated from incompatible materials.[8]

3. Disposal of Empty Containers:

  • Rinsing: Original containers of this compound must be triple-rinsed.[8][9]

  • Rinsate Collection: The first rinseate is considered hazardous waste and must be collected and added to the appropriate halogenated waste container.[8]

  • Final Disposal: After being thoroughly rinsed and dried, the label on the empty container should be removed or defaced before disposal as regular solid waste or recycling, in accordance with institutional policy.[9]

4. Spill Management:

  • Containment: In the event of a spill, immediately contain the leak and prevent it from entering drains or waterways.[10]

  • Absorption: Use an inert absorbent material such as sand, silica gel, or a universal binder to soak up the spill.[11]

  • Collection: Sweep or shovel the absorbed material into a suitable, labeled container for disposal as hazardous waste.[11]

5. Arranging for Final Disposal:

  • Request Pickup: Once the waste container is nearly full (around 75-90%), arrange for its removal by contacting your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3]

  • Incineration: The recommended disposal method for halogenated organic compounds is high-temperature incineration (around 1200 K) at a permitted hazardous waste facility. This method is effective in destroying the compound while minimizing the risk of forming toxic byproducts like dioxins and furans.[12]

IV. Quantitative Data and Classifications

The following table summarizes key quantitative parameters and classifications relevant to the disposal of this compound.

ParameterValue / ClassificationSource
Chemical Formula C₆H₃Cl₂F[13]
Molecular Weight 164.99 g/mol [13]
Waste Category Halogenated Organic Waste[3][6]
Halogen Content Threshold > 2% by weight[5]
EPA Hazardous Waste Code Likely falls under F-listed wastes (from non-specific sources) such as F002 (spent halogenated solvents) or would be classified based on characteristics (D001 for ignitability). Generators must perform a formal hazardous waste determination.[14][15]
Container Fill Level < 90% of capacity[7]
Recommended Incineration Temp. ~1200 K (927 °C)[12]

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal cluster_3 Ancillary Procedures A Waste Generated (this compound) B Select Compatible Container (e.g., HDPE) A->B C Label Container: 'Hazardous Waste' + Chemical Name & Hazards B->C D Collect Waste in Fume Hood (Do not exceed 90% capacity) C->D E Seal Container Tightly D->E F Store in Designated SAA (Secondary Containment) E->F G Segregate from Incompatible Materials F->G H Container is 75-90% Full G->H I Request Pickup from EHS or Licensed Contractor H->I J Transport to Permitted Hazardous Waste Facility I->J K Final Disposal via High-Temperature Incineration J->K L Spill Occurs M Contain & Absorb with Inert Material L->M N Collect Residue as Halogenated Waste M->N O Empty Original Container P Triple-Rinse Container O->P Q Collect First Rinsate as Hazardous Waste P->Q R Deface Label & Dispose/ Recycle Container Q->R

Caption: A flowchart detailing the proper handling, storage, and disposal of this compound waste.

References

Essential Safety and Operational Guide for 1,3-Dichloro-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical information for handling 1,3-Dichloro-4-fluorobenzene (CAS No: 1435-48-9) in a laboratory setting. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling, storage, and disposal.

Hazard Identification and Classification

This compound is a chemical that requires careful handling due to its hazardous properties. It is classified as a flammable liquid and vapor, and it poses significant health risks upon exposure.[1] It is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2]

Hazard Summary Table

Hazard ClassGHS CategoryStatement
Flammable LiquidsCategory 3H226: Flammable liquid and vapor[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2]
Serious Eye Damage/IrritationCategory 2A / 2H319: Causes serious eye irritation[1][2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][2]

Physicochemical Properties

PropertyValue
Molecular FormulaC₆H₃Cl₂F[4]
AppearanceClear, colorless to pale yellow liquid[4]
Boiling Point129 - 130 °C / 264.2 - 266 °F[1]
Flash Point29 °C / 84.2 °F[1][5]
Incompatible MaterialsStrong oxidizing agents[5][6][7]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

PPE Requirements Table

Protection TypeSpecificationStandard Examples
Eye & Face Protection Chemical splash goggles are mandatory. A face shield should be worn over goggles if there is a significant risk of splashing.OSHA 29 CFR 1910.133, EN 166[3][5][7][8]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene). Inspect gloves before each use and dispose of them properly after handling.EN 374[3]
Body Protection A buttoned, long-sleeved laboratory coat. For larger quantities or tasks with a high splash risk, chemical-resistant coveralls or an apron should be used.EN 14605, EN 13034[3]
Respiratory Protection Not typically required under normal conditions with adequate engineering controls (i.e., fume hood).[3] If exposure limits may be exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter.[5]NIOSH/MSHA, EN 149[5]
Footwear Closed-toe, chemical-resistant shoes are required. For significant spill risks, steel-toe boots may be necessary.[9][10]

Operational Plan: Handling and Storage

Engineering Controls:

  • Fume Hood: All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation of vapors.[10]

  • Ventilation: Ensure the laboratory has adequate general ventilation.[6][7][8]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation.[5][6][7]

  • Ignition Sources: Use spark-proof tools and explosion-proof electrical/ventilating/lighting equipment.[5][6][11] Keep the chemical away from heat, sparks, and open flames.[1][5][6]

Step-by-Step Handling Protocol:

  • Preparation: Designate a specific area within the chemical fume hood for the procedure. Assemble all necessary equipment (glassware, spatulas, containers) inside the hood before starting.

  • Grounding: Ground and bond containers when transferring the material to prevent static discharge.[1][6]

  • Transfer: Carefully transfer the liquid, avoiding splashes. Keep containers tightly closed when not in use.[5][6]

  • Post-Handling: After handling is complete, decontaminate all surfaces and equipment that came into contact with the chemical.

  • Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing the work.[5] Remove and properly store or dispose of contaminated clothing.[5]

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[5][6][8]

  • Keep the container tightly closed and protected from direct sunlight.[5]

  • The storage area should be designated as a "flammables area."[5][6]

Emergency and Disposal Plan

Emergency Procedures Protocol

Emergency TypeAction Steps
Spill 1. Evacuate non-essential personnel. Remove all ignition sources.[5][6] 2. Ventilate the area. 3. Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., sand, silica gel, vermiculite).[5][6] 4. Collect the absorbed material using spark-proof tools and place it in a suitable, sealed container for disposal.[5][6][11]
Skin Contact 1. Immediately remove all contaminated clothing and shoes.[5] 2. Rinse the affected skin area with plenty of water for at least 15 minutes.[5][7] 3. Seek medical attention if skin irritation occurs or persists.[5][8]
Eye Contact 1. Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids.[5] 2. Remove contact lenses, if present and easy to do. Continue rinsing.[5] 3. Seek immediate medical attention.[5]
Inhalation 1. Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[3][5] 2. If breathing is difficult or stops, provide artificial respiration.[5][6] 3. Seek immediate medical attention.[5][6]
Fire 1. Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam to extinguish.[3][5][8] Do not use a direct water stream, as it may spread the fire.[3] 2. Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][7] 3. Upon heating, containers may explode, and hazardous decomposition products like hydrogen fluoride and hydrogen chloride gas can be released.[5][6][7]

Disposal Plan:

  • Waste Classification: This chemical is a halogenated organic compound and must be disposed of as hazardous waste. Do not empty it into drains.[5]

  • Containerization: Collect all waste material (including contaminated absorbents and disposable PPE) in designated, clearly labeled, and sealed containers. The label must include "Hazardous Waste," the full chemical name ("this compound"), and identify its hazards (Flammable, Irritant).[10]

  • Regulations: Disposal must be conducted in accordance with all applicable federal, state, and local hazardous waste regulations.[7] Consult your institution's Environmental Health & Safety (EHS) department for specific guidance.

Mandatory Visualization

The following workflow diagram illustrates the essential steps for safely handling this compound.

G cluster_prep 1. Preparation & Assessment cluster_handling 2. Handling Procedure (in Fume Hood) cluster_cleanup 3. Post-Handling & Disposal cluster_emergency 4. Emergency Response risk_assessment Conduct Risk Assessment ppe_selection Select & Inspect PPE (Goggles, Gloves, Lab Coat) risk_assessment->ppe_selection eng_controls Verify Engineering Controls (Fume Hood, Eyewash, Shower) ppe_selection->eng_controls remove_ignition Remove Ignition Sources eng_controls->remove_ignition grounding Ground & Bond Containers remove_ignition->grounding transfer Transfer Chemical grounding->transfer close_container Keep Container Closed transfer->close_container decontaminate Decontaminate Surfaces & Equipment close_container->decontaminate waste_disposal Segregate & Label Hazardous Waste decontaminate->waste_disposal ppe_removal Properly Remove & Dispose of PPE waste_disposal->ppe_removal hygiene Wash Hands & Exposed Skin ppe_removal->hygiene emergency Spill, Exposure, or Fire follow_sop Follow Emergency Protocol (Evacuate, Alert, First Aid) emergency->follow_sop

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.